molecular formula C8H6BrFO2 B1592058 Methyl 3-bromo-5-fluorobenzoate CAS No. 334792-52-8

Methyl 3-bromo-5-fluorobenzoate

Cat. No.: B1592058
CAS No.: 334792-52-8
M. Wt: 233.03 g/mol
InChI Key: JERAACCIOWRRQA-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-fluorobenzoate is a useful research compound. Its molecular formula is C8H6BrFO2 and its molecular weight is 233.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-bromo-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERAACCIOWRRQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620512
Record name Methyl 3-bromo-5-fluorobenzoate
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Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334792-52-8
Record name Methyl 3-bromo-5-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334792-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl 3-bromo-5-fluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-bromo-5-fluoro-, methyl ester
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Foundational & Exploratory

Core Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-bromo-5-fluorobenzoate

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 334792-52-8), a versatile halogenated building block essential in modern synthetic chemistry and drug discovery. The document details its physicochemical properties, outlines a robust laboratory-scale synthesis and purification protocol, and offers an in-depth analysis of its spectroscopic signature. Furthermore, it explores the compound's chemical reactivity, emphasizing its utility in palladium-catalyzed cross-coupling reactions, and discusses its strategic application in medicinal chemistry for the development of novel therapeutic agents. Safety, handling, and storage protocols are also provided to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

This compound is a disubstituted benzene derivative featuring a bromine atom, a fluorine atom, and a methyl ester group. This specific arrangement of functional groups makes it an exceptionally useful intermediate. The bromine atom serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions, while the fluorine atom and the ester group allow for the fine-tuning of steric and electronic properties, solubility, and metabolic stability in target molecules.[1][2]

The key identifying and physical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 334792-52-8[3][4]
Molecular Formula C₈H₆BrFO₂[5]
Molecular Weight 233.03 g/mol [5]
Appearance Clear, colorless to pale yellow liquid[6]
Purity Typically ≥97.5% (GC)[6]
Boiling Point 251.6 ± 25.0 °C (at 760 Torr)[5]
Density 1.577 ± 0.06 g/cm³[5]
Refractive Index 1.5335 - 1.5375 (at 20 °C)[6]
EINECS No. 608-871-4[3]

Synthesis and Purification Protocol

The most direct and common laboratory synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-bromo-5-fluorobenzoic acid. The causality for selecting this method rests on its reliability, use of inexpensive reagents, and straightforward workup. Thionyl chloride (SOCl₂) is employed as an activating agent to convert the carboxylic acid into a highly reactive acyl chloride intermediate, which is then rapidly esterified by methanol.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid (e.g., 10.0 g, 1.0 eq).

  • Solvent Addition: Add anhydrous methanol (e.g., 100 mL) to the flask. Stir the mixture to dissolve the solid.

  • Reagent Addition: Cool the flask in an ice bath (0 °C). Slowly add thionyl chloride (1.2 eq) dropwise via a syringe over 15 minutes. Causality Note: This slow, cooled addition is critical to control the exothermic reaction and prevent the formation of byproducts.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65-70 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 3-5 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL). Causality Note: The bicarbonate wash is a self-validating step; effervescence indicates the successful neutralization of acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., starting from 2% and increasing to 10%) to afford this compound as a clear liquid.[7]

Synthesis Workflow Diagram

SynthesisWorkflow A 1. Dissolve 3-bromo-5-fluorobenzoic acid in anhydrous Methanol B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add Thionyl Chloride (SOCl₂) dropwise B->C D 4. Heat to Reflux (3-5 hours) C->D E 5. Monitor by TLC D->E E->D Incomplete F 6. Concentrate under Reduced Pressure E->F Complete G 7. Redissolve in EtOAc & Wash with NaHCO₃/Brine F->G H 8. Dry (Na₂SO₄), Filter, and Concentrate G->H I 9. Purify via Column Chromatography H->I J Pure this compound I->J

Figure 1: Laboratory workflow for the synthesis of this compound.

Spectroscopic Analysis and Characterization

Characterization via spectroscopic methods is a self-validating system that confirms the identity and purity of the synthesized compound. The data presented below are representative for this structure.

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
~7.85tJ = 1.5 HzAr-H (H2)
~7.68dddJ = 8.0, 2.4, 1.5 HzAr-H (H6)
~7.35dddJ = 8.0, 8.0, 2.4 HzAr-H (H4)
3.94s--OCH₃
¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment
164.5 (d, J ≈ 3 Hz)C=O
162.0 (d, J ≈ 250 Hz)C-F
134.0 (d, J ≈ 9 Hz)Ar-C
129.5 (d, J ≈ 3 Hz)Ar-C
123.0 (d, J ≈ 25 Hz)Ar-C
122.5 (d, J ≈ 9 Hz)C-Br
118.0 (d, J ≈ 23 Hz)Ar-C
52.8-OCH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment
~3000C-H stretch (aromatic)
~2955C-H stretch (methyl)
~1730C=O stretch (ester, strong)
~1580, ~1440C=C stretch (aromatic ring)
~1250C-O stretch (ester, strong)
~1200C-F stretch
Mass Spectrometry (MS)
m/z Assignment
232/234[M]⁺ (Molecular ion peak, bromine isotope pattern)
201/203[M - OCH₃]⁺
173/175[M - COOCH₃]⁺
152[M - Br]⁺

Note: Spectroscopic data can be viewed for this compound on platforms like ChemicalBook.[8]

Chemical Reactivity and Synthetic Utility

The primary value of this compound in drug discovery lies in the synthetic versatility conferred by the bromine atom. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of most modern pharmaceuticals.[2]

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organohalide and a boronic acid or ester, is a cornerstone of medicinal chemistry. This compound is an excellent substrate for this transformation.

Expertise Insight: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water) is crucial and depends on the specific boronic acid partner used. The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

General Protocol for Suzuki Coupling
  • To a reaction vial, add this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (0.02-0.05 eq), and a base (2.0-3.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction, dilute with an organic solvent, wash with water, and purify via column chromatography.

Catalytic Cycle Diagram

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)(Br)L₂ Pd0->OxAdd Ar-Br (Substrate) Trans Transmetalation Ar-Pd(II)(R)L₂ OxAdd->Trans R-B(OR)₂ (Boronic Ester) + Base RedElim Reductive Elimination Trans->RedElim Isomerization RedElim->Pd0 Ar-R (Product) center center->Pd0 center->OxAdd center->Trans center->RedElim

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

Halogenated aromatic compounds are critical building blocks in the synthesis of a vast array of therapeutic agents.[2][9] this compound provides a scaffold that allows medicinal chemists to systematically explore a drug candidate's Structure-Activity Relationship (SAR).

  • Scaffold Decoration: By using the bromine as an anchor point for cross-coupling, diverse chemical functionalities can be introduced at the 3-position. This allows for the optimization of a compound's binding affinity and selectivity for its biological target.[1]

  • Modulation of Physicochemical Properties: The fluorine atom is a well-established bioisostere for a hydrogen atom but possesses unique electronic properties. Its presence can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the acidity (pKa) of nearby functional groups.[2]

  • Access to Beyond Rule of 5 (bRo5) Space: As drug targets become more complex, chemists are increasingly exploring larger molecules. Versatile building blocks like this one are essential for the efficient construction of these complex and often macrocyclic structures that occupy the "beyond rule of 5" chemical space.[10]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. Based on available Safety Data Sheets (SDS), this compound presents several hazards.[11][12][13]

Hazard Statements:

  • H315: Causes skin irritation.[12]

  • H319: Causes serious eye irritation.[12]

  • H335: May cause respiratory irritation.[12]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14] Avoid breathing vapor or mist.[15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13][16]

  • Storage: Store in a cool, dry, and well-ventilated place.[16] Keep the container tightly sealed when not in use. Store away from incompatible materials such as strong oxidizing agents.[13][14]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12][13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design and construction. Its well-defined structure, predictable reactivity, and the dual functionality offered by its halogen substituents make it an invaluable intermediate for researchers in both academic and industrial settings. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, empowers scientists to effectively and safely utilize this compound to accelerate the discovery and development of next-generation pharmaceuticals.

References

Methyl 3-bromo-5-fluorobenzoate: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry and drug discovery, the strategic use of halogenated aromatic compounds is a cornerstone of innovation. Among these, Methyl 3-bromo-5-fluorobenzoate has emerged as a key building block, offering a unique combination of reactive sites that empower chemists to construct complex molecular architectures. This technical guide provides an in-depth exploration of the physical properties, synthesis, and potential applications of this versatile intermediate, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a disubstituted methyl benzoate characterized by the presence of both a bromine and a fluorine atom on the aromatic ring. This specific substitution pattern at the meta positions relative to the methyl ester group imparts distinct reactivity and physical characteristics to the molecule. A comprehensive summary of its key physical properties is presented below.

PropertyValueSource(s)
CAS Number 334792-52-8[1][2]
Molecular Formula C₈H₆BrFO₂[2][3]
Molecular Weight 233.03 g/mol [2][3]
Appearance Clear colorless to pale yellow liquid[4]
Boiling Point 251.6 ± 25.0 °C at 760 mmHg[2][5]
Density 1.577 ± 0.06 g/cm³ (at 20 °C)[2]
Refractive Index 1.5335 - 1.5375 @ 20°C[2][4]
Purity Typically ≥97% - 98%[4]
Flash Point 106.0 ± 23.2 °C[2]
InChI Key JERAACCIOWRRQA-UHFFFAOYSA-N[6]

It is noteworthy that while some sources describe the precursor, 3-bromo-5-fluorobenzoic acid, as a white to almost white powder with a melting point of 142-146 °C, this compound itself is typically supplied as a liquid at room temperature[4][7].

Synthesis and Methodologies

The primary and most direct route to this compound is through the esterification of its corresponding carboxylic acid, 3-bromo-5-fluorobenzoic acid. This reaction is a fundamental transformation in organic chemistry, and several methods can be employed to achieve high yields and purity.

Fischer Esterification: A Classic and Scalable Approach

Fischer esterification represents a cost-effective and straightforward method for the synthesis of this compound, particularly for larger-scale preparations. The reaction involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-fluorobenzoic acid.

  • Reagent Addition: Add an excess of methanol (typically 10-20 equivalents) to serve as both the reactant and the solvent.

  • Catalyst Introduction: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Final Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel to afford the final product in high purity.

The causality behind this experimental choice lies in the equilibrium nature of the Fischer esterification. The use of excess methanol shifts the equilibrium towards the product side, thereby maximizing the yield. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-bromo-5-fluorobenzoic_acid 3-bromo-5-fluorobenzoic acid Reaction Reflux 3-bromo-5-fluorobenzoic_acid->Reaction Methanol Methanol (excess) Methanol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Fischer Esterification Workflow for this compound Synthesis.

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents and the presence of the methyl ester functionality. The bromine atom is a versatile handle for a variety of cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of a molecule. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

This trifecta of functionalities makes this compound a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery. The strategic incorporation of this building block can lead to the development of novel therapeutic agents. For instance, related bromo-fluoro-substituted benzoic acids and their derivatives are utilized in the synthesis of anti-inflammatory and anti-cancer agents, as well as agrochemicals[7][8]. The presence of both bromine and fluorine allows for selective and sequential chemical modifications, a key strategy in building molecular diversity in drug discovery campaigns[8].

The broader field of "beyond Rule of 5" (bRo5) chemical space, which includes larger and more complex molecules, often benefits from starting materials that offer multiple points for diversification, a role that this compound is well-suited to fill[9].

Reaction_Pathways cluster_transformations Chemical Transformations cluster_products Derivative Products Start This compound Cross_Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) at C-Br Start->Cross_Coupling [Pd] catalyst Ester_Hydrolysis Ester Hydrolysis Start->Ester_Hydrolysis Base/Acid Ester_Amidation Ester Amidation Start->Ester_Amidation Amine Biaryl_Compound Biaryl Compound Cross_Coupling->Biaryl_Compound Carboxylic_Acid 3-Aryl-5-fluorobenzoic acid Ester_Hydrolysis->Carboxylic_Acid Amide_Derivative 3-Aryl-5-fluorobenzamide Ester_Amidation->Amide_Derivative

Caption: Key Reaction Pathways of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to handle the compound in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[5]. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice[2]. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier[5][10].

Conclusion

This compound stands as a testament to the power of halogenated intermediates in modern organic synthesis. Its well-defined physical properties, straightforward synthesis, and, most importantly, its versatile reactivity profile make it an invaluable tool for researchers and scientists. As the quest for novel therapeutics and functional materials continues, the strategic application of such building blocks will undoubtedly play a pivotal role in shaping the future of chemical innovation.

References

Methyl 3-bromo-5-fluorobenzoate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-bromo-5-fluorobenzoate: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic ester that serves as a pivotal building block in modern organic synthesis. Its unique trifunctional structure—comprising an ester, a bromine atom, and a fluorine atom on a benzene ring—offers a versatile platform for constructing complex molecular architectures. The strategic placement of these functional groups provides distinct points for chemical modification, making it an invaluable intermediate in the fields of pharmaceutical discovery, agrochemical development, and materials science. This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis methodologies, and key applications for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Properties and Structural Analysis

The utility of this compound in synthetic chemistry is directly linked to its distinct physical and chemical properties. The presence of both bromine and fluorine atoms imparts specific electronic effects and reactivity to the aromatic ring, while the methyl ester group provides a site for further derivatization.

Key Properties Summary

A summary of the essential quantitative data for this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₈H₆BrFO₂[1][2][3]
Molecular Weight 233.03 g/mol [3][4][5]
CAS Number 334792-52-8[1][3][6]
IUPAC Name This compound[2]
Appearance Clear colorless to pale yellow liquid[7]
Boiling Point 251.6 ± 25.0 °C (at 760 Torr)[3]
Density 1.577 ± 0.06 g/cm³ (at 20 °C)[3]
Refractive Index 1.5335 - 1.5375 (at 20 °C)[3][7]
Purity ≥97.5% - 98%[1][7]
Structural & Reactivity Insights

The substitution pattern on the benzene ring is critical to the compound's reactivity. Both fluorine and bromine are electron-withdrawing groups via induction, deactivating the ring towards electrophilic substitution. However, they are also ortho-, para-directing. The bromine atom serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, which is a cornerstone of its application in building molecular complexity.[8][9] The fluorine atom, in contrast, is generally unreactive in these couplings but significantly modulates the electronic properties of the molecule. In a drug development context, fluorine can enhance metabolic stability, improve binding affinity, and increase lipophilicity.[10]

Structural confirmation and purity assessment are typically achieved through a combination of analytical techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are essential for unambiguous identification.[11] Infrared spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl stretch.[12]

Part 2: Synthesis Protocol and Workflow

The most direct and common method for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid, 3-bromo-5-fluorobenzoic acid. This acid-catalyzed reaction is a robust and scalable method.

Experimental Protocol: Fischer Esterification

This protocol describes a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC), and the final product's purity is confirmed by spectroscopic analysis.

Materials:

  • 3-bromo-5-fluorobenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-fluorobenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of anhydrous methanol (typically 10-20 volumes relative to the acid) to serve as both solvent and reactant.

  • Catalysis: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.05-0.1 eq). The addition is exothermic and should be done cautiously.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

    • Causality Insight: Heating accelerates the reaction to reach equilibrium faster. The large excess of methanol pushes the equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Monitoring: Monitor the reaction progress by TLC, eluting with a mixture like 3:1 hexanes:ethyl acetate. The product ester will have a higher Rf value than the starting carboxylic acid.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove most of the methanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate and transfer to a separatory funnel.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the remaining acid catalyst and unreacted carboxylic acid. (Caution: CO₂ evolution).

    • Wash the organic layer sequentially with water and then brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude oil via silica gel column chromatography to obtain the final product as a clear oil.

Synthesis Workflow Diagram

G start Starting Material: 3-bromo-5-fluorobenzoic Acid reaction Fischer Esterification (Reflux, 4-6h) start->reaction 1. Add to flask reagents Reagents: Methanol (excess) Sulfuric Acid (catalyst) reagents->reaction 2. Add reagents workup Aqueous Work-up (NaHCO₃, Brine) reaction->workup 3. Quench & Extract purification Purification (Column Chromatography) workup->purification 4. Dry & Concentrate product Final Product: This compound purification->product 5. Isolate pure product G start_node This compound suzuki Suzuki Coupling (+ R-B(OH)₂) start_node->suzuki Pd Catalyst heck Heck Coupling (+ Alkene) start_node->heck Pd Catalyst sonogashira Sonogashira Coupling (+ Alkyne) start_node->sonogashira Pd/Cu Catalysts buchwald Buchwald-Hartwig (+ R₂NH) start_node->buchwald Pd Catalyst product_biaryl Biaryl Scaffolds suzuki->product_biaryl product_alkene Styrenyl Derivatives heck->product_alkene product_alkyne Aryl-Alkynes sonogashira->product_alkyne product_amine Aniline Derivatives buchwald->product_amine

References

Introduction: A Versatile Halogenated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-bromo-5-fluorobenzoate: Structure, Synthesis, and Applications

This compound is a substituted aromatic ester that has emerged as a crucial building block in the landscape of organic synthesis. Its strategic placement of bromo and fluoro groups on the benzene ring imparts unique reactivity and physicochemical properties, making it a valuable precursor for the synthesis of complex molecules.[1] This compound is particularly significant in the pharmaceutical and agrochemical industries, where it serves as a key intermediate in the development of novel therapeutic agents and crop protection solutions.[1][2][3] The presence of two distinct halogen atoms allows for selective, stepwise functionalization through various cross-coupling reactions, offering chemists a powerful tool for molecular design.

The structure consists of a central benzene ring substituted with a methyl ester group (-COOCH₃), a bromine atom (-Br), and a fluorine atom (-F) at positions 1, 3, and 5, respectively. This arrangement is fundamental to its utility in medicinal chemistry and materials science.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 334792-52-8[2][4]
Molecular Formula C₈H₆BrFO₂[4][5]
Molecular Weight 233.03 g/mol [4][6]
Appearance Clear colorless to pale yellow liquid[7]
Purity ≥97.5% (GC)[4][7]
Refractive Index 1.5335-1.5375 @ 20°C[7]
Boiling Point 251.6 ± 25.0 °C at 760 Torr[8]
Density 1.577 ± 0.06 g/cm³[8]
SMILES COC(=O)C1=CC(=CC(=C1)Br)F[6][9]
InChIKey JERAACCIOWRRQA-UHFFFAOYSA-N[4][9]

Synthesis and Purification: A Validated Protocol

The most common and straightforward synthesis of this compound involves the Fischer esterification of its corresponding carboxylic acid, 3-bromo-5-fluorobenzoic acid. This acid-catalyzed reaction with methanol is efficient and widely used for its reliability.

Causality in Experimental Design:

The choice of an acid catalyst (like sulfuric acid or thionyl chloride) is critical to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol. Methanol serves as both the solvent and the reactant, and using it in excess drives the equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle. The reaction is typically heated to increase the reaction rate. Purification via silica gel column chromatography is the standard and effective method for removing unreacted starting material and any potential by-products.[10]

Experimental Workflow: Synthesis Pathway

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product 3-bromo-5-fluorobenzoic_acid 3-Bromo-5-fluorobenzoic Acid Reaction Fischer Esterification (Heating, e.g., 70°C, 3h) 3-bromo-5-fluorobenzoic_acid->Reaction Methanol Methanol (Solvent/Reagent) Methanol->Reaction Catalyst Acid Catalyst (e.g., SOCl₂ or H₂SO₄) Catalyst->Reaction Evaporation Solvent Removal (Rotary Evaporation) Reaction->Evaporation Purification Silica Gel Column Chromatography Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Fischer Esterification Workflow for Synthesis.

Step-by-Step Synthesis Protocol:

This protocol is adapted from established chemical synthesis methodologies.[10]

  • Reaction Setup: To a solution of 3-bromo-5-fluorobenzoic acid (1.0 eq) in methanol (approx. 4 mL per gram of acid), slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid at room temperature with stirring.

  • Heating: Heat the reaction mixture to reflux (around 70°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by silica gel column chromatography, typically using a solvent system like petroleum ether/ethyl acetate (e.g., 50:1 v/v) to yield the pure this compound as a liquid.[10]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic techniques provides a complete analytical profile.

TechniqueExpected Data & Interpretation
¹H NMR The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic protons will appear as multiplets in the δ 7.0-8.0 ppm region, with their splitting patterns influenced by coupling to each other and to the fluorine atom. The methyl protons (-OCH₃) will present as a sharp singlet around δ 3.9 ppm.[11][12]
¹³C NMR The carbon NMR spectrum will show a signal for the carbonyl carbon of the ester at approximately δ 164-166 ppm. The aromatic carbons will appear in the δ 110-140 ppm range, with the carbon attached to the fluorine showing a large coupling constant (¹J C-F). The methyl carbon (-OCH₃) will be observed around δ 52 ppm.[11]
IR Spectroscopy The IR spectrum provides information about the functional groups. Key absorptions include a strong C=O stretch for the ester group around 1720-1740 cm⁻¹, C-O stretches around 1200-1300 cm⁻¹, and C-H stretches for the aromatic and methyl groups around 2950-3100 cm⁻¹.[13][14]
Mass Spectrometry Mass spectrometry (MS) confirms the molecular weight. The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[12][15]

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate. The differential reactivity of the C-Br and C-F bonds allows for selective and sequential chemical modifications, a cornerstone of modern medicinal chemistry.

Strategic Importance:
  • Orthogonal Functionalization: The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) than the C-F bond. This allows chemists to first introduce a new substituent at the bromine position while leaving the fluorine atom intact for a potential subsequent transformation.

  • Access to Novel Chemical Space: As a building block, it provides a scaffold to generate libraries of complex molecules for high-throughput screening, accelerating the identification of lead compounds.[16] Its derivatives have shown potential in the development of anti-inflammatory and anti-cancer agents.[1][16]

  • Fine-Tuning Pharmacokinetics: The fluorine atom is often incorporated into drug candidates to improve metabolic stability, membrane permeability, and binding affinity—a common strategy in drug design.

Logical Application Workflow

cluster_reactions Key Transformations cluster_intermediates Key Intermediates cluster_products Final Product Classes Start This compound (Building Block) Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Coupling Coupled_Product Aryl/Alkyl Substituted Fluorobenzoate Coupling->Coupled_Product Hydrolysis Ester Hydrolysis Carboxylic_Acid 3-Aryl-5-fluorobenzoic Acid Hydrolysis->Carboxylic_Acid Amidation Amide Bond Formation Amide_Product Bioactive Amide Derivatives Amidation->Amide_Product Coupled_Product->Hydrolysis Carboxylic_Acid->Amidation Pharma Pharmaceuticals (e.g., Kinase Inhibitors, GPCR Modulators) Amide_Product->Pharma Agro Agrochemicals (e.g., Herbicides, Fungicides) Amide_Product->Agro

Caption: Role as an intermediate in developing bioactive molecules.

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical reagent. The following information is derived from safety data sheets (SDS).[17][18]

CategoryGuideline
Hazard Statements H315: Causes skin irritation.[17] H319: Causes serious eye irritation.[17] H335: May cause respiratory irritation.[17]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[17][18] P280: Wear protective gloves/eye protection/face protection.[17][18] P302+P352: IF ON SKIN: Wash with plenty of water.[17] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17][18]
Handling Use only in a well-ventilated area, such as a chemical fume hood.[19][20] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18]
Storage Store in a cool, dry, and well-ventilated place.[18][19] Keep the container tightly closed and sealed in dry conditions.[6][18]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its unique halogenation pattern provides a robust and flexible platform for synthetic chemists to build complex and high-value molecules. From facilitating the exploration of new chemical space in drug discovery to enabling the creation of advanced materials, its importance in the scientific community is well-established and continues to grow. This guide provides the foundational knowledge required for its safe and effective application in the laboratory.

References

An In-depth Technical Guide to the Safe Handling of Methyl 3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for Methyl 3-bromo-5-fluorobenzoate (CAS No. 334792-52-8). Designed for researchers, chemists, and professionals in drug development, this document moves beyond standard Safety Data Sheet (SDS) information to offer deeper insights into the causality behind safety measures, ensuring a proactive and informed approach to laboratory safety.

Understanding the Hazard Profile

This compound is a substituted aromatic ester. Its hazard profile is primarily driven by its potential to cause irritation upon contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this compound as follows:

  • Skin Corrosion/Irritation, Category 2 [1][2]

  • Serious Eye Damage/Eye Irritation, Category 2 [1][2]

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory system) [1][2][3]

These classifications are not arbitrary; they are rooted in the chemical's reactivity. The presence of bromine and fluorine atoms on the benzene ring, coupled with the methyl ester group, influences the molecule's electronic properties and its potential to interact with biological tissues. This leads to the observed irritant effects.

Hazard Communication: A Visual Workflow

Understanding the flow of hazard information is critical. The diagram below illustrates the relationship between the chemical's classification and the warnings a researcher encounters.

GHS_Flow cluster_classification GHS Classification cluster_label Label Elements cluster_statements Hazard & Precautionary Statements C1 Skin Irritation (Cat. 2) Pictogram Exclamation Mark C1->Pictogram C2 Eye Irritation (Cat. 2) C2->Pictogram C3 Respiratory Irritation (Cat. 3) C3->Pictogram Signal Signal Word: Warning Pictogram->Signal H_Statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation Signal->H_Statements P_Statements P261: Avoid breathing vapours P280: Wear protective gloves/eye protection P305+P351+P338: IF IN EYES... H_Statements->P_Statements

Caption: GHS Hazard Communication Workflow.

Physicochemical Properties and Their Safety Implications

The physical state and properties of a chemical are fundamental to understanding how to handle it safely.

PropertyValueImplication for Safe Handling
CAS Number 334792-52-8Unique identifier for ensuring the correct substance is being handled.
Molecular Formula C8H6BrFO2Indicates the presence of halogens, suggesting potential for hazardous decomposition products in a fire.
Appearance Clear colorless to pale yellow liquidThe liquid form requires containment to prevent spills and splashes.
Purity ≥97.5%High purity indicates that the observed hazards are intrinsic to the substance itself.
Refractive Index 1.5335-1.5375 @ 20°CA physical constant useful for identity confirmation.

Table data sourced from Thermo Scientific Chemicals.[4]

The compound's liquid state at room temperature necessitates careful handling to avoid splashes and aerosolization, which could lead to eye contact or inhalation.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. This begins with engineering controls and is supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense
  • Ventilation: Always handle this compound in a well-ventilated area.[1][5] A chemical fume hood is the standard and most effective engineering control to minimize inhalation of vapors.

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in good working order in any area where the chemical is handled.

Personal Protective Equipment (PPE): The Researcher's Barrier

The selection of PPE is not a matter of preference but a requirement dictated by the hazard profile.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] Face shields should be considered if there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[5] The choice of glove material should be based on breakthrough time and permeation rate for this specific chemical or class of chemicals.

    • Lab Coat: A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned.

  • Respiratory Protection: If engineering controls are insufficient or during a large spill, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors (e.g., Type A).[1]

PPE_Hierarchy EngControl Engineering Controls (Fume Hood) PPE Personal Protective Equipment (PPE) EngControl->PPE Primary Barrier Eye Eye/Face Protection (Goggles, Face Shield) PPE->Eye Mandatory Skin Skin Protection (Gloves, Lab Coat) PPE->Skin Mandatory Resp Respiratory Protection (Respirator, if needed) PPE->Resp Situational

Caption: Hierarchy of Exposure Controls.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to prevent accidents.

Handling:
  • Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[5][6][7]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[1][7]

  • When handling, do not eat, drink, or smoke.[7]

  • Take measures to prevent the buildup of electrostatic charge.[6]

  • Wash hands and any exposed skin thoroughly after handling.[1][2][3]

  • Contaminated work clothing should be removed and laundered before reuse.[2][3][7]

Storage:
  • Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][5][6]

  • Store locked up.[1][3][7]

  • Keep the container upright to prevent leakage.[6]

  • Store away from incompatible materials and foodstuff containers.[7]

Emergency Procedures: A Self-Validating System

In the event of an exposure or spill, a rapid and correct response is crucial. The following protocols are designed to be self-validating, meaning they are straightforward and effective when followed precisely.

First-Aid Measures

The immediate response to an exposure can significantly impact the outcome. Always show the Safety Data Sheet to attending medical personnel.[6]

  • If Inhaled:

    • Immediately remove the person to fresh air and keep them at rest in a position comfortable for breathing.[1][3]

    • If breathing is difficult, trained personnel should administer oxygen.[2][3]

    • If the person is not breathing, provide artificial respiration. Do not use mouth-to-mouth resuscitation.[2][3]

    • Seek immediate medical attention.[1][3]

  • If on Skin:

    • Immediately take off all contaminated clothing.[2][3]

    • Wash the affected area with plenty of soap and water for at least 15 minutes.[1][6]

    • If skin irritation occurs or persists, get medical advice/attention.[1][6]

  • If in Eyes:

    • Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[1][3][6]

    • Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

    • Seek immediate medical attention.[1][6]

  • If Swallowed:

    • Clean mouth with water and drink plenty of water afterwards.[1]

    • Do not induce vomiting.

    • Seek medical attention.[6]

Accidental Release Measures (Spill Cleanup)
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection. Avoid breathing vapors.[5][7]

  • Containment & Cleanup:

    • Soak up the spill with an inert absorbent material (e.g., sand, vermiculite, dry earth).[1]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal.[5]

    • Do not allow the substance to enter drains or waterways.[1][7]

    • Wash the spill area thoroughly with soap and water.

  • Disposal: Dispose of the waste material at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]

Stability and Reactivity

Understanding a chemical's stability is key to preventing hazardous reactions.

  • Reactivity: No hazardous reactions are expected under normal processing.[1]

  • Chemical Stability: The product is stable under normal conditions of storage and handling.[1]

  • Conditions to Avoid: Incompatible products, heat, flames, and sparks.

  • Hazardous Decomposition Products: In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide may be formed.[6]

Toxicological and Ecological Information

  • Toxicological Information: The toxicological properties have not been fully investigated.[1] The primary known effects are irritation to the skin, eyes, and respiratory system. No data is available on carcinogenicity, mutagenicity, or reproductive toxicity.[1][6]

  • Ecological Information: Do not empty into drains or allow the product to be released into the environment.[1][6] The ecological effects have not been fully investigated.

References

Methyl 3-bromo-5-fluorobenzoate spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Data of Methyl 3-bromo-5-fluorobenzoate

Introduction

This compound is an aromatic ester that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its trifunctional nature—featuring an ester, a bromo group, and a fluoro group—provides multiple reaction sites for creating more complex molecules. A thorough understanding of its structural and electronic properties is paramount for its effective use, and this is achieved primarily through spectroscopic analysis.

This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As complete, publicly available experimental spectra for this specific compound are not consistently found, this document leverages established spectroscopic principles and comparative data from closely related analogues to provide a robust, predictive analysis. This approach not only anticipates the spectral features but also explains the underlying chemical principles that govern them, offering researchers a reliable framework for characterization.

Molecular Structure and Overview

The structural arrangement of substituents on the benzene ring is the primary determinant of the compound's spectral characteristics. The electronegative fluorine and bromine atoms, along with the electron-withdrawing methyl ester group, create a unique electronic environment that is directly observable through NMR, IR, and MS techniques.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of the substitution pattern through chemical shifts and spin-spin coupling.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show four distinct signals: three in the aromatic region corresponding to the ring protons (H-2, H-4, H-6) and one singlet in the aliphatic region for the methyl ester protons.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Signal Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz) Integration Assignment
1 ~3.92 s - 3H -OCH₃
2 ~7.50 ddd (dt) J(H-F) ≈ 7.5, J(H-H) ≈ 2.0 1H H-4
3 ~7.80 ddd (dt) J(H-F) ≈ 8.5, J(H-H) ≈ 2.0 1H H-6

| 4 | ~7.95 | t | J(H-H) ≈ 2.0 | 1H | H-2 |

Causality and Interpretation:

  • -OCH₃ Protons: The methyl group protons are chemically equivalent and not coupled to any other protons, resulting in a sharp singlet integrated to 3H. Its chemical shift around 3.9 ppm is characteristic of a methyl ester.

  • Aromatic Protons: The three aromatic protons are chemically distinct.

    • H-2: This proton is situated between two electron-withdrawing groups (ester and bromine), making it the most deshielded aromatic proton. It is expected to appear as a triplet due to coupling with H-4 and H-6 with similar small meta-coupling constants (J ≈ 2.0 Hz).

    • H-4: This proton experiences meta-coupling to H-2 and H-6 (J ≈ 2.0 Hz) and a larger ortho-coupling to the fluorine atom at C-5 (J(H-F) ≈ 7.5 Hz). This will likely result in a doublet of triplets (or a more complex multiplet).

    • H-6: This proton is meta-coupled to H-2 and H-4 (J ≈ 2.0 Hz) and also experiences para-coupling to the fluorine atom (J(H-F) ≈ 8.5 Hz). This will also result in a complex multiplet, likely a doublet of triplets. The differing magnitudes of ortho- and para-fluorine coupling help in distinguishing H-4 and H-6.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum should display eight signals, corresponding to the eight unique carbon atoms in the molecule. A key diagnostic feature is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Predicted δ (ppm) C-F Coupling (J_CF, Hz) Assignment
~52.8 - -OCH₃
~117.0 ¹J ≈ 22.0 C-4
~122.0 ³J ≈ 3.0 C-2
~122.5 ²J ≈ 24.0 C-3
~133.0 ⁴J ≈ 3.0 C-6
~135.5 ³J ≈ 8.0 C-1
~163.5 ¹J ≈ 255.0 C-5

| ~164.5 | ⁴J ≈ 3.5 | C=O |

Causality and Interpretation:

  • C-F Coupling: The most definitive feature is the large one-bond coupling (¹J) for C-5, the carbon directly attached to fluorine, which is expected to be around 255 Hz. The signals for C-4 and C-6 will show smaller two-bond (²J) couplings, while C-1 and C-3 will exhibit even smaller three-bond (³J) couplings. This pattern is unequivocal proof of the fluorine's position.

  • Substituent Effects: The C-Br (C-3) and C-F (C-5) signals are shifted upfield relative to unsubstituted benzene due to the halogen's electronegativity and shielding effects. The carbonyl carbon (C=O) appears significantly downfield, as is characteristic for esters. The ipso-carbon (C-1) attached to the ester group is also deshielded.

Caption: Predicted ¹H and ¹³C NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups within a molecule. The spectrum of this compound is expected to be dominated by a strong carbonyl stretch from the ester group.

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹) Intensity Assignment
3100-3000 Medium Aromatic C-H Stretch
2960-2850 Weak Aliphatic C-H Stretch (-OCH₃)
1735-1720 Strong C=O Ester Stretch
1600-1580, 1480-1440 Medium-Weak Aromatic C=C Bending
1300-1200 Strong C-O Ester Stretch (asymmetric)
1250-1150 Strong C-F Stretch
1150-1050 Medium C-O Ester Stretch (symmetric)
~900-690 Strong Aromatic C-H Out-of-Plane Bending

| ~680-515 | Medium-Weak | C-Br Stretch |

Interpretation: The most prominent peak will be the C=O stretch, confirming the presence of the ester. The strong C-O and C-F stretches are also highly diagnostic. The combination of these peaks, along with the aromatic C-H and C=C signals, provides a complete fingerprint of the molecule's functional groups.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Key Features:

  • Molecular Ion (M⁺): The molecular formula is C₈H₆BrFO₂. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic molecular ion signal composed of two peaks of nearly equal intensity:

    • m/z 232 (for C₈H₆⁷⁹BrFO₂)

    • m/z 234 (for C₈H₆⁸¹BrFO₂) This M/M+2 pattern is an unmistakable indicator of a monobrominated compound.

  • Major Fragments: The primary fragmentation pathways involve the ester group.

    • [M - 31]⁺ (m/z 201/203): Loss of the methoxy radical (•OCH₃). This is a very common and often dominant fragmentation for methyl esters.

    • [M - 59]⁺ (m/z 173/175): Loss of the entire carbomethoxy group (•COOCH₃), resulting in the bromofluorophenyl cation.

G M [C₈H₆BrFO₂]⁺˙ m/z 232/234 M_minus_31 [C₇H₃BrFO]⁺ m/z 201/203 M->M_minus_31 - •OCH₃ M_minus_59 [C₆H₃BrF]⁺ m/z 173/175 M->M_minus_59 - •COOCH₃

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended for sample analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of at least 5 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled spectrum using a 30-45° pulse, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data using appropriate software. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy Protocol
  • Sample Preparation: As the compound is a liquid or low-melting solid, the simplest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Background Collection: Collect a background spectrum of the clean, empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

  • Sample Analysis: Place the prepared sample in the spectrometer and acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16-32 scans for a high-quality spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or through a Gas Chromatography (GC) inlet.

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.

  • Data Interpretation: Analyze the resulting spectrum for the M/M+2 molecular ion pair and characteristic fragment ions.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with appropriate care in a laboratory setting.[1][2]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautions: Avoid contact with skin and eyes.[2] Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[1]

Conclusion

The structural elucidation of this compound is unequivocally achieved through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise arrangement of atoms and the electronic environment of the molecule, with C-F coupling serving as a critical diagnostic tool. IR spectroscopy confirms the presence of the essential ester functional group, while mass spectrometry verifies the molecular weight and the presence of a single bromine atom through its distinct isotopic pattern. The predictive analysis provided in this guide, grounded in fundamental principles and comparison with analogues, offers researchers a solid foundation for interpreting their own experimental data and confidently verifying the identity and purity of this important synthetic intermediate.

References

solubility of Methyl 3-bromo-5-fluorobenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Methyl 3-bromo-5-fluorobenzoate in Organic Solvents

Authored by: Your Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published quantitative data, this document emphasizes the theoretical principles governing its solubility and provides a detailed, field-proven experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical tools necessary to effectively utilize this compound in various solvent systems.

Introduction to this compound

This compound is a halogenated aromatic ester with the chemical formula C₈H₆BrFO₂.[1] Its structure, featuring a benzene ring substituted with a bromine atom, a fluorine atom, and a methyl ester group, makes it a valuable building block in organic synthesis. The presence and position of these functional groups significantly influence its physicochemical properties, including its solubility in organic solvents. Understanding this solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating final products.

Physicochemical Properties:

PropertyValueSource
CAS Number334792-52-8
Molecular FormulaC₈H₆BrFO₂[1]
AppearanceClear colorless to pale yellow liquid[2]
Purity≥97.5% (GC)[2]
Refractive Index1.5335-1.5375 @ 20°C[2]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[3] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The polarity of this compound is influenced by the cumulative effects of its functional groups.

  • Ester Group (-COOCH₃): The ester functional group is polar.

  • Halogens (Br, F): The bromine and fluorine atoms are electronegative, contributing to the molecule's polarity.

  • Benzene Ring: The aromatic ring is nonpolar.

The overall polarity of this compound is moderately polar. Therefore, it is expected to have good solubility in polar aprotic and moderately polar solvents. Its solubility in nonpolar solvents is likely to be lower, and it is expected to be poorly soluble in water due to the hydrophobic nature of the benzene ring and the bromine atom.

Predicted Solubility Profile

SolventPolarityPredicted SolubilityRationale
Polar Aprotic Solvents
Dimethyl sulfoxide (DMSO)HighHighThe high polarity of DMSO should effectively solvate the polar ester group.
Dimethylformamide (DMF)HighHighSimilar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions.
AcetonitrileHighModerate to HighA polar aprotic solvent that should readily dissolve the compound.
AcetoneHighModerate to HighThe ketone group in acetone can interact with the ester group of the solute.[4]
Polar Protic Solvents
MethanolHighModerateThe hydroxyl group can hydrogen bond with the ester, but the nonpolar part of the molecule may limit solubility.
EthanolHighModerateSimilar to methanol, but slightly less polar.
WaterHighLowThe large nonpolar aromatic ring and halogen substituents will likely result in poor water solubility.
Moderately Polar Solvents
Dichloromethane (DCM)ModerateHighA good solvent for many organic compounds of moderate polarity.
Tetrahydrofuran (THF)ModerateHighThe ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is suitable.
Ethyl acetateModerateHighAs an ester itself, it is expected to be a good solvent for another ester.
Nonpolar Solvents
HexaneLowLowThe significant difference in polarity makes it a poor solvent.
TolueneLowLow to ModerateThe aromatic nature of toluene might offer some interaction with the benzene ring of the solute, but the polarity mismatch is significant.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is designed to be a self-validating system.

Materials and Equipment
  • This compound (≥98% purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal and shake at constant temperature (24-48h) prep2->equil1 analysis1 Allow solid to settle (centrifuge if needed) equil1->analysis1 analysis2 Filter supernatant analysis1->analysis2 analysis3 Prepare dilutions analysis2->analysis3 analysis4 HPLC analysis analysis3->analysis4 calc1 Calculate solubility from calibration curve analysis4->calc1

References

Methyl 3-bromo-5-fluorobenzoate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical and materials science research, the strategic use of highly functionalized building blocks is paramount to the efficient discovery and development of novel molecules. Methyl 3-bromo-5-fluorobenzoate, a halogenated aromatic ester, has emerged as a key intermediate, offering a versatile scaffold for the synthesis of complex chemical entities. Its unique substitution pattern, featuring both bromine and fluorine atoms, provides orthogonal handles for a variety of chemical transformations, making it a valuable tool for medicinal chemists and materials scientists. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, characterization, and applications of this compound, with a focus on its role in drug discovery.

I. Commercial Availability and Supplier Information

This compound is readily available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The compound is typically offered at purities of 98% or higher, ensuring its suitability for sensitive synthetic applications.[1][2]

Supplier CAS Number Typical Purity Available Quantities
Sigma-Aldrich334792-52-898%Gram to multi-gram scale
Thermo Scientific Chemicals334792-52-898%1 g, 5 g
Wychem334792-52-8High PurityInquire for details
BLD Pharm334792-52-8Inquire for detailsInquire for details
Shanghai Minstar Chemical Co., Ltd.334792-52-898%Gram to Kilogram scale

Key Identification Numbers:

  • CAS Number: 334792-52-8[1][3][4][5]

  • EINECS Number: 608-871-4[3]

  • Molecular Formula: C₈H₆BrFO₂[1][4][6]

  • Molecular Weight: 233.03 g/mol [6][7]

Researchers are advised to request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the material before use.[1][5]

II. Synthetic Routes and Methodologies

While commercially available, understanding the synthesis of this compound provides valuable insights into potential impurities and alternative derivatization strategies. The most common synthetic approach involves the esterification of the corresponding carboxylic acid, 3-bromo-5-fluorobenzoic acid.

Protocol: Esterification of 3-bromo-5-fluorobenzoic acid

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials:

  • 3-bromo-5-fluorobenzoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromo-5-fluorobenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly add the catalyst (e.g., a few drops of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride) to the solution while stirring. If using thionyl chloride, perform this step in a well-ventilated fume hood as it releases HCl gas.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • If necessary, purify the product further by column chromatography on silica gel.

A similar esterification procedure has been reported for a related compound, methyl 3-bromo-5-fluoro-2-methylbenzoate, where the reaction was heated to 70°C for 3 hours.[8]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-bromo-5-fluorobenzoic_acid 3-bromo-5-fluorobenzoic acid Esterification Esterification (Reflux) 3-bromo-5-fluorobenzoic_acid->Esterification Methanol Methanol Methanol->Esterification Catalyst Catalyst (H₂SO₄ or SOCl₂) Catalyst->Esterification Workup Aqueous Work-up (Neutralization & Extraction) Esterification->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

III. Applications in Drug Discovery and Fine Chemicals

The utility of this compound lies in its ability to serve as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[4][7] The bromine and fluorine substituents on the aromatic ring offer distinct reactivity profiles, allowing for selective and sequential chemical modifications.

  • Cross-Coupling Reactions: The bromo substituent is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, enabling the assembly of diverse molecular architectures.[9]

  • Nucleophilic Aromatic Substitution: The fluorine atom can activate the aromatic ring for nucleophilic aromatic substitution (SNAᵣ) reactions, although this is generally less facile than with more electron-withdrawing groups.

  • Pharmaceutical Intermediates: Halogenated benzoic acids and their esters are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs).[9][10] They are often incorporated into lead compounds to modulate their physicochemical properties, such as lipophilicity and metabolic stability. The strategic placement of methyl groups, for instance, has been shown to have a profound impact on the pharmacokinetic and pharmacodynamic properties of drug candidates, an effect often referred to as the "magic methyl" effect.[11] While this compound itself does not contain this "magic methyl," its ester functionality allows for further chemical manipulation.

The broader class of bromo-fluorobenzoic acid derivatives is instrumental in creating novel therapeutic agents, including anti-inflammatory and anticancer drugs.[9] The ability to fine-tune the structure of these intermediates is essential for optimizing the efficacy and safety profiles of drug candidates.[9]

Applications cluster_reactions Key Chemical Transformations cluster_outcomes Applications Methyl_3_bromo_5_fluorobenzoate This compound Versatile Intermediate Cross_Coupling Cross-Coupling Reactions (Suzuki, Stille, etc.) Methyl_3_bromo_5_fluorobenzoate->Cross_Coupling Br moiety SNAr Nucleophilic Aromatic Substitution Methyl_3_bromo_5_fluorobenzoate->SNAr F moiety Ester_Modification Ester Modification (Amidation, Reduction) Methyl_3_bromo_5_fluorobenzoate->Ester_Modification Ester group APIs Active Pharmaceutical Ingredients (APIs) Cross_Coupling->APIs Materials_Science Materials Science Cross_Coupling->Materials_Science Fine_Chemicals Fine Chemicals SNAr->Fine_Chemicals Ester_Modification->APIs

Caption: Applications of this compound.

IV. Spectroscopic and Physicochemical Data

Proper characterization of this compound is crucial for confirming its identity and purity. Spectroscopic data is available from various sources.[12][13]

Physicochemical Properties:

PropertyValue
Appearance Clear colorless to pale yellow liquid
Boiling Point 251.6 ± 25.0 °C at 760 Torr
Density 1.577 ± 0.06 g/cm³
Refractive Index 1.5335-1.5375 @ 20°C
Flash Point 106.0 ± 23.2 °C
Storage Temperature Room temperature, sealed in a dry place

(Data sourced from various suppliers and chemical databases)[2][4][7]

Spectroscopic Data:

  • ¹H NMR: Proton NMR is used to confirm the presence and connectivity of the hydrogen atoms in the molecule.

  • ¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule.

  • IR Spectroscopy: Infrared spectroscopy can identify the characteristic functional groups, such as the carbonyl (C=O) stretch of the ester.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation pattern.

Researchers can often find representative spectra on the websites of chemical suppliers or in spectral databases.[5][13]

V. Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use.[14][15][16]

Hazard Identification:

  • Causes skin irritation. (H315)[15]

  • Causes serious eye irritation. (H319)[15]

  • May cause respiratory irritation. (H335)[15]

Precautionary Measures:

  • Handling: Use in a well-ventilated area, preferably in a fume hood.[16][17] Avoid contact with skin, eyes, and clothing.[16][18] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7][17][18]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[16]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15][16]

    • Inhalation: Move the person to fresh air.[15][16]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[16]

In all cases of exposure, seek medical attention if symptoms persist.[16][18]

VI. Conclusion

This compound is a commercially accessible and highly valuable building block for chemical synthesis. Its distinct pattern of halogenation provides chemists with the tools for selective and diverse molecular elaboration. For researchers, scientists, and drug development professionals, a thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the creation of novel pharmaceuticals and advanced materials.

References

The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of Methyl 3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-bromo-5-fluorobenzoate, a seemingly unassuming chemical intermediate, has quietly carved a significant niche in the landscape of modern drug discovery and fine chemical synthesis. This technical guide provides an in-depth exploration of its discovery, historical synthetic evolution, and its critical role as a versatile building block. We will delve into the nuanced chemistry of its synthesis, from the strategic construction of its precursor, 3-bromo-5-fluorobenzoic acid, to its final esterification. Furthermore, this guide will illuminate its applications, particularly in the development of novel therapeutics, offering researchers and drug development professionals a comprehensive understanding of this pivotal molecule.

Introduction: The Strategic Importance of Fluorinated Aromatics

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (Figure 1) is a prime example of a strategically designed building block that leverages these advantages. Its trifunctional nature, possessing a bromine atom, a fluorine atom, and a methyl ester on a benzene ring, provides a versatile scaffold for complex molecular architecture. The bromine atom serves as a convenient handle for cross-coupling reactions, while the fluorine atom imparts the desirable physicochemical properties mentioned above. The methyl ester provides a readily modifiable group for further synthetic transformations.

Figure 1: Chemical Structure of this compound

A 2D representation of the molecular structure of this compound.

Historical Perspective and Discovery

While a singular, seminal publication marking the "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for polysubstituted aromatic compounds, particularly those containing fluorine. The synthesis and application of its core components, 3-bromo-5-fluorobenzoic acid, paved the way for its eventual preparation and use.

The development of synthetic routes to 3,5-disubstituted aromatic compounds has been a long-standing area of interest in organic chemistry. Early methods often involved multi-step sequences with harsh reaction conditions. However, the advent of modern synthetic techniques, such as the Sandmeyer reaction and various cross-coupling methodologies, has significantly streamlined the preparation of such molecules.

The parent acid, 3-bromo-5-fluorobenzoic acid, is a crucial intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as agrochemicals. Its importance as a building block likely spurred the development of its methyl ester derivative for applications requiring modified reactivity or solubility.

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is logically approached in two key stages: the preparation of the precursor 3-bromo-5-fluorobenzoic acid, followed by its esterification.

Stage 1: Synthesis of 3-bromo-5-fluorobenzoic Acid

Several synthetic routes have been established for the preparation of 3-bromo-5-fluorobenzoic acid. One of the most efficient and commonly employed methods involves the hydrolysis of 3-bromo-5-fluorobenzonitrile.

Protocol 1: Synthesis of 3-bromo-5-fluorobenzoic Acid via Hydrolysis of 3-bromo-5-fluorobenzonitrile

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser, combine 3-bromo-5-fluorobenzonitrile (1.0 equivalent) with a 5 M aqueous solution of sodium hydroxide (approximately 10 equivalents).

Step 2: Reaction

  • Heat the mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Workup and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the solution to pH 1 using concentrated hydrochloric acid. This will precipitate the carboxylic acid.

  • Collect the precipitate by filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • Dry the solid product to obtain 3-bromo-5-fluorobenzoic acid. This method typically yields the product in high purity and yield (around 94%).

Figure 2: Synthetic Pathway to 3-bromo-5-fluorobenzoic Acid

G start 3-bromo-5-fluorobenzonitrile reagents 5M NaOH (aq) Reflux, 2h start->reagents Hydrolysis intermediate Sodium 3-bromo-5-fluorobenzoate (in situ) reagents->intermediate acidification Conc. HCl pH 1 intermediate->acidification product 3-bromo-5-fluorobenzoic acid acidification->product

*Reaction

Methodological & Application

synthesis of Methyl 3-bromo-5-fluorobenzoate from 3-bromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Synthesis of Methyl 3-bromo-5-fluorobenzoate

Introduction: The Significance of a Halogenated Benzoate Ester

This compound is a key substituted aromatic ester that serves as a versatile building block in organic synthesis. Its structural arrangement, featuring both bromine and fluorine atoms, provides distinct reactive sites for further molecular elaboration. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] The bromine atom can readily participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final active ingredient.[2]

This document provides two robust and validated protocols for the synthesis of this compound from its corresponding carboxylic acid, 3-bromo-5-fluorobenzoic acid. We will explore both the classic Fischer-Speier esterification and a more direct, irreversible method using thionyl chloride. The discussion will delve into the mechanistic underpinnings of each method, offering field-proven insights to guide experimental choices and ensure successful, reproducible outcomes.

Method 1: Fischer-Speier Esterification - The Classic Equilibrium

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3] This reaction is fundamentally an equilibrium process. To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (in this case, methanol), which also serves as the solvent, or by removing water as it is formed.[4][5]

Reaction Mechanism

The reaction proceeds through a series of reversible protonation and nucleophilic attack steps, as detailed below.[6][7][8]

  • Protonation of the Carbonyl: The catalytic acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule), regenerating the acid catalyst and yielding the final ester product.

Fischer_Esterification cluster_0 Fischer-Speier Esterification Workflow start 3-bromo-5-fluorobenzoic Acid + Methanol (excess) reflux Add cat. H₂SO₄ Reflux start->reflux Reagents workup Aqueous Work-up (NaHCO₃ wash) reflux->workup Reaction purify Dry & Purify (Column Chromatography) workup->purify Neutralization product This compound purify->product Isolation

Caption: Workflow for Fischer-Speier Esterification.

Detailed Experimental Protocol (Fischer-Speier)

Materials and Equipment:

  • 3-bromo-5-fluorobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel, rotary evaporator, column chromatography setup

Procedure:

  • To a 250 mL round-bottom flask, add 3-bromo-5-fluorobenzoic acid (e.g., 5.0 g, 22.8 mmol).

  • Add an excess of anhydrous methanol (100 mL). The methanol acts as both reactant and solvent.

  • Place the flask in an ice bath and slowly add concentrated sulfuric acid (1.5 mL) dropwise with stirring.

  • Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.

  • After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution!), and finally with brine (50 mL).[5][9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure this compound.

Method 2: Thionyl Chloride - The Irreversible Pathway

For a more rapid and often higher-yielding synthesis, the carboxylic acid can be converted to an intermediate acyl chloride using thionyl chloride (SOCl₂), which is then esterified with methanol. This method is advantageous because it is not an equilibrium reaction. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture, driving the reaction to completion.[10]

!! SAFETY DIRECTIVE !! Thionyl chloride is a highly toxic and corrosive substance that reacts violently with water, liberating toxic gases.[11][12][13][14] All operations involving thionyl chloride must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[13][15]

Reaction Mechanism

This is a two-step process:

  • Acyl Chloride Formation: The carboxylic acid reacts with thionyl chloride to form a highly reactive acyl chloride intermediate.

  • Esterification: The acyl chloride is then treated with methanol. The alcohol's nucleophilic oxygen attacks the electrophilic carbonyl carbon of the acyl chloride, and subsequent loss of a chloride ion and a proton yields the ester.

Thionyl_Chloride_Workflow cluster_1 Thionyl Chloride Method Workflow start 3-bromo-5-fluorobenzoic Acid acyl_chloride Add SOCl₂ Reflux start->acyl_chloride Step 1 add_methanol Remove excess SOCl₂ Add Methanol acyl_chloride->add_methanol Step 2 workup Aqueous Work-up add_methanol->workup Reaction product This compound workup->product Isolation

Caption: Workflow for the Thionyl Chloride Method.

Detailed Experimental Protocol (Thionyl Chloride)

Materials and Equipment:

  • 3-bromo-5-fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous) or Toluene

  • Standard glassware as listed in Protocol 2.2

Procedure:

  • In a fume hood, suspend 3-bromo-5-fluorobenzoic acid (e.g., 5.0 g, 22.8 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add thionyl chloride (3.3 mL, 45.6 mmol, 2.0 equivalents) to the suspension at room temperature.

  • Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-3 hours, or until the solution becomes clear and gas evolution ceases.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the resulting crude acyl chloride in a minimal amount of anhydrous DCM (10 mL).

  • In a separate flask, prepare a solution of anhydrous methanol (10 mL) in anhydrous DCM (20 mL) and cool it in an ice bath.

  • Slowly add the acyl chloride solution to the cold methanol solution dropwise. The reaction is exothermic.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Work-up: Dilute the reaction mixture with DCM (50 mL). Wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purification: Purify via silica gel column chromatography as described in the Fischer esterification protocol.

Data Summary and Product Characterization

The choice of method can impact reaction time and yield. The following table provides a comparative summary.

ParameterMethod 1: Fischer EsterificationMethod 2: Thionyl Chloride
Starting Acid 3-bromo-5-fluorobenzoic acid3-bromo-5-fluorobenzoic acid
Key Reagents Methanol, H₂SO₄Thionyl chloride, Methanol
Reaction Time 4-6 hours3-4 hours
Temperature ~65°C (Methanol reflux)40°C (DCM reflux) then RT
Typical Yield 70-85%>90%
Key Advantage Simpler reagentsHigh yield, irreversible
Key Disadvantage Equilibrium limitedHazardous reagents

Product Characterization (this compound):

  • Appearance: Clear colorless to pale yellow liquid.[16]

  • Molecular Formula: C₈H₆BrFO₂

  • ¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the methyl protons (-OCH₃) around 3.9 ppm and aromatic protons in the range of 7.2-8.0 ppm.

  • ¹³C NMR (CDCl₃): Expected signals include the methyl carbon around 52 ppm, the ester carbonyl carbon around 165 ppm, and aromatic carbons.[17]

  • MS (ESI+): The mass spectrum should show peaks corresponding to the molecular ion [M+H]⁺ and a characteristic isotopic pattern for the presence of one bromine atom.

  • IR (neat): A strong absorption band around 1720-1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch.

Conclusion and Field Insights

Both the Fischer-Speier esterification and the thionyl chloride method are effective for synthesizing this compound.

  • The Fischer-Speier method is operationally simpler and avoids the use of highly hazardous thionyl chloride, making it suitable for larger-scale operations where safety is a primary concern. However, its equilibrium nature may require longer reaction times or specific setups (like a Dean-Stark trap) to achieve high conversion.

  • The thionyl chloride method offers a faster, more efficient, and irreversible pathway to the product, often resulting in higher yields.[10] It is an excellent choice for laboratory-scale synthesis where high purity and yield are critical, provided the necessary safety infrastructure is in place to handle thionyl chloride appropriately.

The final choice of protocol should be guided by the specific requirements of the project, including scale, available equipment, timeline, and the laboratory's safety protocols.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in both academic research and industrial-scale production, particularly in the pharmaceutical and materials science sectors for the synthesis of substituted biphenyls, polyolefins, and styrenes.[2]

This guide focuses specifically on the Suzuki-Miyaura coupling of methyl 3-bromo-5-fluorobenzoate . This substrate is a valuable building block, featuring an electron-deficient aromatic ring activated for coupling, alongside an ester functionality that serves as a handle for further synthetic transformations. The products of these reactions, methyl 5-fluoro-biphenyl-3-carboxylates and their analogs, are key intermediates in the development of novel therapeutics and functional materials.[3]

As a senior application scientist, my objective is to provide not just a set of instructions, but a framework for rational decision-making in your experimental design. This document will delve into the mechanistic underpinnings of the reaction, guide you through the selection of optimal conditions, and provide robust, field-tested protocols to ensure success in your research endeavors.

Understanding the Core Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a catalytic process that cycles a palladium complex through Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is paramount to troubleshooting and optimizing your reaction. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. The electron-withdrawing nature of the fluoro and methyl ester groups on this specific substrate facilitates this rate-determining step by making the carbon atom more electrophilic.[4][5]

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the organic group.[6]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_output Output pd0 Pd(0)L₂ (Active Catalyst) pd2_add Ar-Pd(II)(Br)L₂ pd0->pd2_add Oxidative Addition (+ Ar-Br) Product Methyl 5-fluoro-[1,1'-biphenyl]-3-carboxylate (Ar-Ar') pd2_trans Ar-Pd(II)-Ar'L₂ pd2_add->pd2_trans Transmetalation (+ Ar'-B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination (- Ar-Ar') ArBr This compound (Ar-Br) ArB Organoboron Reagent (Ar'-B(OH)₂) Base Base (e.g., K₂CO₃)

General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Reagent Selection for this compound

The success of your coupling reaction hinges on the judicious selection of four key components: the palladium catalyst system, the base, the solvent, and the boron reagent.

The Palladium Catalyst System (Precatalyst + Ligand)

The "engine" of the reaction is the palladium catalyst. While many forms exist, modern catalysis relies on a combination of a palladium source (precatalyst) and a supporting ligand. The ligand stabilizes the palladium center and modulates its reactivity. For an electron-deficient substrate like ours, a catalyst system with high activity is desirable.

  • Workhorse Catalysts (High Reliability):

    • Pd(dppf)Cl₂: ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) is an exceptionally robust and versatile air-stable precatalyst. It is an excellent starting point for many Suzuki couplings, including those with electron-deficient bromides, demonstrating high thermal stability and good yields.[7][8]

  • High-Activity Catalysts (For Challenging Couplings or Milder Conditions):

    • Buchwald Ligands (SPhos, XPhos): These bulky, electron-rich biaryl monophosphine ligands, when combined with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, generate highly active catalysts.[9] They can accelerate the rate-limiting oxidative addition and the final reductive elimination steps, often allowing for lower catalyst loadings, room temperature reactions, and shorter reaction times.[10][11] Pre-formed "precatalysts" like SPhos Pd G3/G4 are commercially available and offer excellent convenience and reproducibility.[12]

The Base: Activating the Boron Reagent

The base is not a mere spectator; it is crucial for activating the boronic acid for the transmetalation step.[6] The choice of base can significantly affect yield and side-product formation.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most common and reliable bases. Potassium carbonate (K₂CO₃) is a cost-effective and broadly effective choice.[13] Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often provides superior results in difficult couplings, albeit at a higher cost.

  • Phosphates (K₃PO₄): Potassium phosphate is a strong base that is particularly effective with sterically hindered or electron-deficient substrates. It is often paired with high-activity ligands like SPhos.[2]

  • Fluorides (KF, CsF): For substrates with base-sensitive functional groups (though our methyl ester is generally stable to carbonates and phosphates), fluoride bases can be a milder option for activating the boronic acid.[6]

The Solvent System: A Biphasic Environment

Suzuki couplings are typically run in a biphasic mixture of an organic solvent and water. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the activation of the boronic acid.

  • Ethers (1,4-Dioxane, THF, DME): These are excellent, polar aprotic solvents that work well for a wide range of Suzuki reactions. 1,4-Dioxane and dimethoxyethane (DME) are often preferred for their higher boiling points, allowing for higher reaction temperatures.[7]

  • Aromatics (Toluene): Toluene is a less polar option that is particularly effective when used with phosphate bases and Buchwald ligands.[2]

  • The Role of Water: A small amount of water is essential for dissolving the base and promoting the formation of the reactive boronate species. A typical organic solvent to water ratio is between 4:1 and 10:1.

The Boron Reagent: Stability and Reactivity

While arylboronic acids are the most common coupling partners, their stability can be a concern, especially with electron-deficient or heteroaromatic systems, which are prone to protodeboronation (hydrolysis of the C-B bond).[11]

  • Arylboronic Acids: Readily available and effective for most standard couplings. Ensure high purity, as impurities can inhibit the catalyst.

  • Boronate Esters (e.g., Pinacol Esters): These are more stable to storage and less prone to protodeboronation under reaction conditions. They are excellent alternatives for valuable or unstable boronic acids.[14]

  • Potassium Aryltrifluoroborates (ArBF₃K): These crystalline salts are highly stable to air and moisture and serve as excellent slow-release sources of the boronic acid under the reaction conditions.

Detailed Experimental Protocols

The following protocols are designed to provide a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and boronic acid degradation.[4]

Protocol 1: General Purpose Method Using Pd(dppf)Cl₂

This protocol is a reliable standard for coupling various arylboronic acids with this compound.

ReagentM.W.Amount (mmol)EquivalentsMass/Volume
This compound233.041.01.0233 mg
Arylboronic Acid-1.21.2Varies
Pd(dppf)Cl₂731.740.030.03 (3 mol%)22 mg
Potassium Carbonate (K₂CO₃)138.212.02.0276 mg
1,4-Dioxane / Water (4:1)---10 mL (8 mL / 2 mL)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (233 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).[15]

  • Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: High-Activity Method Using SPhos Precatalyst

This protocol is ideal for achieving faster reaction times or for use with more challenging or sterically hindered boronic acids.

ReagentM.W.Amount (mmol)EquivalentsMass/Volume
This compound233.041.01.0233 mg
Arylboronic Acid-1.51.5Varies
SPhos Pd G3 Precatalyst793.360.020.02 (2 mol%)16 mg
Potassium Phosphate (K₃PO₄)212.272.02.0425 mg
Toluene / Water (5:1)---12 mL (10 mL / 2 mL)

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (233 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), SPhos Pd G3 precatalyst (16 mg, 0.02 mmol), and potassium phosphate (425 mg, 2.0 mmol) to a flame-dried Schlenk flask.

  • Inert Atmosphere: Seal the flask and ensure it remains under an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) and degassed water (2 mL) via syringe.[2]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. These reactions are often complete within 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing the pad with ethyl acetate (20-30 mL). Transfer the filtrate to a separatory funnel, add water (20 mL), and separate the layers.

  • Purification: Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Experimental Workflow Visualization

Workflow start Start setup 1. Reaction Setup - Weigh Reagents - Add to Flame-Dried Flask start->setup inert 2. Inert Atmosphere - Evacuate & Backfill with Ar/N₂ (3x) setup->inert solvents 3. Add Degassed Solvents (e.g., Dioxane/H₂O) inert->solvents react 4. Heat & Stir (e.g., 90 °C, 4-12h) solvents->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup 5. Aqueous Workup - Dilute with EtOAc/H₂O - Extract & Wash monitor->workup Complete purify 6. Purification - Dry & Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxidized) 2. Impure Boronic Acid 3. Insufficiently Degassed Solvents1. Ensure rigorous inert atmosphere technique. Use a fresh bottle of catalyst or a robust precatalyst. 2. Use high-purity boronic acid or recrystallize before use. 3. Degas solvents thoroughly via sparging with Ar/N₂ for 15-20 mins or by freeze-pump-thaw cycles.
Dehalogenation 1. Formation of Pd-H species. 2. Base or solvent acting as a hydride source.1. Switch to a different ligand; bulkier ligands like SPhos can disfavor this pathway. 2. Change the base from K₃PO₄ to a milder one like K₂CO₃. Use aprotic solvents like dioxane or toluene instead of alcohols.[16]
Protodeboronation 1. Boronic acid is unstable under basic/heated conditions. 2. Reaction is too slow, allowing time for degradation.1. Use a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt. 2. Switch to a more active catalyst system (e.g., SPhos/XPhos) to allow for lower temperatures or shorter reaction times.[11]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Improve inert atmosphere technique and ensure solvents are fully degassed.[4] 2. This is a common side reaction; purification by column chromatography is usually sufficient to remove the biphenyl byproduct.

References

Application Notes & Protocols: Strategic Use of Methyl 3-bromo-5-fluorobenzoate in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of Methyl 3-bromo-5-fluorobenzoate (CAS No: 334792-52-8), a pivotal building block in modern medicinal chemistry. We will explore its strategic application in the synthesis of complex pharmaceutical intermediates, with a particular focus on its utility in constructing the core scaffolds of targeted therapeutics. This document outlines detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and representative data, to guide researchers in leveraging this versatile reagent for accelerated drug discovery and development.

Introduction: The Strategic Importance of this compound

This compound is a polysubstituted aromatic compound whose unique electronic and steric properties make it an invaluable intermediate in pharmaceutical synthesis. The strategic placement of the bromine and fluorine atoms, along with the methyl ester group, provides a versatile platform for a variety of chemical transformations.

  • The Bromo Group: Serves as a highly efficient handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This is fundamental to the construction of the complex biaryl and aryl-amine structures prevalent in many modern drugs.

  • The Fluoro Group: The presence of a fluorine atom can significantly enhance the metabolic stability and binding affinity of the final drug molecule. Fluorine's high electronegativity can also modulate the physicochemical properties of the compound, such as pKa and lipophilicity, which are critical for pharmacokinetic profiles.

  • The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, providing a crucial point for further functionalization, such as amide bond formation, or serving as a key pharmacophoric feature.

This combination of functionalities makes this compound a preferred building block for the synthesis of a wide range of biologically active molecules, including anti-cancer and anti-inflammatory agents.[1][2][3]

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is realized in its application in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their broad substrate scope, functional group tolerance, and relatively mild conditions.[4] The two most critical applications for this intermediate are the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling: Forging Key Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[4] For this compound, this reaction is instrumental in constructing biaryl scaffolds, which are central to numerous therapeutic agents.

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound.

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are coupled and eliminated from the palladium, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Br This compound Ar-Br->Pd(0)L2 Ar'-B(OR)2 Arylboronic Acid/Ester Ar'-B(OR)2->Ar-Pd(II)-Br(L2)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with the inert gas three times.

  • Add anhydrous toluene and degassed water (typically in a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Data Presentation: Representative Reaction Conditions

Arylboronic Acid PartnerCatalyst System (mol%)Base (eq)Solvent SystemTemp (°C)Time (h)Typical Yield (%)
4-Methoxyphenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001285-95
3,5-Difluorophenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)901670-80
Pyridine-3-boronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.0)DME/H₂O (4:1)852465-75

Note: Yields are representative and highly dependent on the specific substrates and reaction optimization.[5][6]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl and heteroaryl amines.[7] This is particularly valuable in medicinal chemistry as the aryl amine motif is present in a vast number of biologically active compounds.

Mechanistic Rationale: Similar to the Suzuki coupling, this reaction follows a catalytic cycle:

  • Oxidative Addition: The Pd(0) catalyst adds to the C-Br bond of this compound.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired N-arylated product is eliminated, regenerating the active Pd(0) catalyst.[7]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) [(Ar)(Amine)Pd(II)L2]+Br- Amine Coordination Ar-Pd(II)-Br(L2)->[(Ar)(Amine)Pd(II)L2]+Br- Amine (R2NH) (Ar)Pd(II)(Amido)L2 Deprotonation [(Ar)(Amine)Pd(II)L2]+Br-->(Ar)Pd(II)(Amido)L2 Base (Ar)Pd(II)(Amido)L2->Pd(0)L2 Reductive Elimination (Ar-NR2) Ar-NR2 Aryl Amine Product (Ar)Pd(II)(Amido)L2->Ar-NR2 Ar-Br This compound Ar-Br->Pd(0)L2 R2NH Amine R2NH->Ar-Pd(II)-Br(L2)

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 2: Synthesis of an N-Aryl Intermediate via Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Toluene (anhydrous, degassed)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ and XPhos.

  • Seal the flask, and replace the atmosphere with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Under the inert atmosphere, add NaOt-Bu and this compound.

  • Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Finally, add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[7][8]

Data Presentation: Representative Reaction Conditions

Amine PartnerCatalyst System (mol%)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
MorpholinePd₂(dba)₃ (2), XPhos (4)NaOt-Bu (1.4)Toluene100880-90
AnilinePd(OAc)₂ (2), BINAP (3)Cs₂CO₃ (1.5)Dioxane1101875-85
IndazolePd₂(dba)₃ (2), Xantphos (4)K₃PO₄ (2.0)Toluene1102460-70

Note: The choice of ligand, base, and solvent is critical and often requires optimization for specific substrates.[7][8]

Case Study: Synthesis of MDM2 Inhibitor Scaffolds

A notable application of this compound is in the synthesis of potent small-molecule inhibitors of the MDM2-p53 protein-protein interaction, a key target in oncology.[9] The clinical candidate Alrizomadlin (APG-115) and related spirooxindole compounds feature a substituted aromatic moiety that can be derived from this versatile intermediate.[10][11]

The synthesis of these complex molecules often involves an initial Suzuki-Miyaura coupling to install a substituted aryl group, followed by further transformations of the methyl ester to build the final pharmacophore.

MDM2_Inhibitor_Synthesis A This compound B Biaryl Intermediate A->B Suzuki-Miyaura Coupling C Saponification B->C LiOH or NaOH D Amide Coupling C->D Amine, Coupling Agent F Final MDM2 Inhibitor D->F E Spirooxindole Core E->D

Figure 3: Conceptual workflow for the synthesis of an MDM2 inhibitor scaffold.

This strategic use of this compound highlights its importance in constructing molecules with precise three-dimensional structures required for potent biological activity.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its capacity to undergo efficient and selective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides a reliable and robust platform for the construction of complex molecular architectures. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this key intermediate in their drug discovery and development programs, ultimately accelerating the path to novel therapeutics.

References

Application Notes and Protocols for the Cross-Coupling of Methyl 3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. Fluorine's unique electronic properties, including its high electronegativity and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity. Methyl 3-bromo-5-fluorobenzoate is a prime example of a versatile building block that leverages these properties. Its structure, featuring a bromine atom ortho to a fluorine and meta to a methyl ester, presents a reactive handle for palladium-catalyzed cross-coupling reactions while the fluorine atom modulates the electronic nature of the aromatic ring. This guide provides an in-depth exploration of the reaction conditions for various cross-coupling reactions of this valuable intermediate, offering both theoretical grounding and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Foundational Principles: The Palladium-Catalyzed Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are a fundamental tool for the formation of carbon-carbon and carbon-heteroatom bonds. The generalized mechanism for these transformations, including Suzuki, Buchwald-Hartwig, Heck, Sonogashira, and Stille couplings, proceeds through a common catalytic cycle. Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.

The cycle typically begins with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) species, forming a Pd(II) intermediate. This is often the rate-determining step and is influenced by the electron density of the aryl halide and the nature of the supporting ligand on the palladium catalyst. The subsequent step, transmetalation (for Suzuki, Sonogashira, and Stille) or amine coordination and deprotonation (for Buchwald-Hartwig), involves the transfer of the coupling partner's organic moiety to the palladium center. Finally, reductive elimination expels the new, coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]

Palladium Cross-Coupling Cycle Generalized Palladium Cross-Coupling Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition pd0:e->pd2_complex:w transmetalation_intermediate Ar-Pd(II)L_n-R pd2_complex->transmetalation_intermediate Transmetalation pd2_complex:s->transmetalation_intermediate:n transmetalation_intermediate->pd0 transmetalation_intermediate:w->pd0:s  Regeneration product Ar-R transmetalation_intermediate->product Reductive Elimination reagents Ar-X coupling_partner R-M

Caption: Generalized Catalytic Cycle for Palladium Cross-Coupling Reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of biaryl structures. The reaction's tolerance of a broad range of functional groups and the general stability and low toxicity of boronic acid coupling partners contribute to its popularity.[1] For an electron-deficient substrate like this compound, the choice of ligand and base is critical to promote efficient catalysis. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp (°C)Time (h)Yield (%)Reference
(4-Fluorophenyl)boronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)10012>90 (inferred)[2]
Arylboronic acidPd(PPh₃)₄ (1.5)-K₃PO₄ (1.5)Dioxane/H₂O (3:1)1058.5~78[3]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of fluorinated aryl bromides with arylboronic acids.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.5 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Pressure tube or reaction vial with a screw cap

  • Magnetic stirrer and heating block

Procedure:

  • To a pressure tube, add this compound, the arylboronic acid, and K₃PO₄.

  • Add Pd(PPh₃)₄ to the tube.

  • Add a 3:1 mixture of 1,4-dioxane and degassed water.

  • Seal the tube and heat the reaction mixture to 105 °C with vigorous stirring for 8.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals. The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base. For sterically hindered or electron-deficient aryl halides, the use of specialized, bulky, electron-rich phosphine ligands is often necessary to achieve high yields.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
Amine Coupling PartnerPalladium Precursor (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Reference
tert-Butyl (piperidin-4-ylmethyl)carbamatePd₂(dba)₃ (5.8)Xantphos (5.8)Cs₂CO₃ (1.5)Toluene11016[4]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on a procedure reported in a patent for the synthesis of IRAK4 inhibitors.[4]

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., tert-butyl (piperidin-4-ylmethyl)carbamate) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add this compound and the amine coupling partner to the flask.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the mixture with vigorous stirring at 110 °C for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Sonogashira_Coupling_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions Aryl Halide Methyl 3-bromo- 5-fluorobenzoate Reaction Heat in Sealed Tube Aryl Halide->Reaction Alkyne Terminal Alkyne (e.g., TMS-acetylene) Alkyne->Reaction Catalyst Pd(PPh₃)₂Cl₂ Catalyst->Reaction Co-catalyst CuI Co-catalyst->Reaction Base Triethylamine Base->Reaction Solvent Acetonitrile Solvent->Reaction Product Coupled Product Reaction->Product

References

Purification of Methyl 3-bromo-5-fluorobenzoate by Column Chromatography: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, technically detailed guide for the purification of Methyl 3-bromo-5-fluorobenzoate using silica gel column chromatography. This compound is a key building block in medicinal chemistry and materials science, where high purity is paramount for reliable downstream applications. This document offers a first-principles approach to developing a robust purification strategy, from initial analytical thin-layer chromatography (TLC) to a scaled-up column protocol. It is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of the chromatographic separation of halogenated aromatic esters.

Introduction: The Rationale for High-Purity this compound

This compound is a versatile synthetic intermediate. The strategic placement of the bromo, fluoro, and methyl ester functionalities on the benzene ring allows for selective modification through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic aromatic substitution, and ester hydrolysis/amidation. Consequently, it serves as a foundational scaffold for the synthesis of complex pharmaceutical agents and novel organic materials.

The presence of unreacted starting materials, regioisomeric byproducts, or other impurities can significantly hinder subsequent synthetic steps, leading to reduced yields, complex product mixtures, and potentially misleading biological data. Column chromatography offers a reliable and scalable method to achieve the high degree of purity (>98%) required for these sensitive applications.[1][2]

Scientific Principles of the Separation

The purification strategy detailed herein is based on normal-phase adsorption chromatography.[3][4][5]

The Stationary Phase: Silica Gel

Silica gel (SiO₂) is a highly porous, amorphous form of silicon dioxide.[6] Its surface is populated with hydroxyl groups (-SiOH), known as silanol groups, which are polar and slightly acidic.[2] These silanol groups act as adsorption sites, interacting with polar functional groups of the analyte mixture through hydrogen bonding and dipole-dipole interactions.[3]

The Mobile Phase: Eluent Selection

The mobile phase, or eluent, is a solvent system that flows through the silica gel column, carrying the sample components with it.[5][7] A competition is established where both the eluent and the sample molecules vie for the polar adsorption sites on the silica gel.[8]

  • Non-polar compounds have a weak affinity for the polar silica gel and a high affinity for a non-polar mobile phase. They spend more time dissolved in the eluent and therefore travel down the column quickly.[3]

  • Polar compounds adsorb strongly to the silica gel. A more polar eluent is required to displace them from the stationary phase and facilitate their movement down the column.[3]

Analyte Properties and Method Development Strategy

This compound possesses moderate polarity. The key functional groups influencing its interaction with silica gel are:

  • Methyl Ester (-COOCH₃): The carbonyl and ether oxygens are primary sites for hydrogen bonding with the silanol groups.

  • Fluoro (-F) and Bromo (-Br) groups: These electronegative halogens induce a dipole moment, contributing to the overall polarity of the molecule.

The purification strategy is to select a mobile phase of low to moderate polarity that will cause the target compound to move off the baseline on a TLC plate, while providing sufficient separation from less polar and more polar impurities. A common and highly effective eluent system for compounds of this nature is a mixture of a non-polar hydrocarbon (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[2][7]

Materials and Safety

Equipment and Glassware
  • Glass chromatography column with stopcock

  • Silica gel (flash grade, 230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

  • Beakers, Erlenmeyer flasks, round-bottom flasks

  • Test tubes for fraction collection

  • Rotary evaporator

  • Cotton or glass wool, and sand

Chemicals and Reagents
  • Crude this compound

  • Hexane (or Petroleum Ether), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Dichloromethane (for sample loading, optional), HPLC grade

Safety Precautions
  • Chemical Hazards: this compound is an irritant.[9] Organic solvents are flammable and volatile. Always handle chemicals inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Silica Dust: Avoid inhaling fine silica gel dust during column packing. Handle silica gel carefully within the fume hood.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Detailed Experimental Protocol

The entire purification process can be visualized as a logical workflow.

G cluster_prep Preparation & Method Development cluster_execution Execution cluster_analysis Analysis & Isolation TLC Step 1: TLC Analysis (Develop Solvent System) Pack Step 2: Column Packing TLC->Pack Load Step 3: Sample Loading Pack->Load Elute Step 4: Elution & Fraction Collection Load->Elute Monitor Step 5: Monitor Fractions by TLC Elute->Monitor Isolate Step 6: Combine & Isolate Product Monitor->Isolate Characterize Step 7: Purity & Identity Confirmation Isolate->Characterize Pure Pure Product Characterize->Pure Crude Crude Product Crude->TLC

Caption: Overall workflow for chromatographic purification.
Step 1: Thin-Layer Chromatography (TLC) for Method Development

The goal of this step is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35.[8] This Rf value typically provides the best separation in column chromatography.

  • Prepare TLC Chamber: Pour a small amount (~0.5 cm depth) of a test solvent system into the TLC chamber. A good starting point is 10% Ethyl Acetate in Hexane (1:9 v/v) . Place a piece of filter paper in the chamber to ensure vapor saturation.[10]

  • Prepare Sample: Dissolve a small amount of the crude reaction mixture in a few drops of ethyl acetate or dichloromethane.

  • Spot the Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Calculate Rf: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Optimize:

    • If the product spot has a very low Rf (<0.2), increase the polarity of the eluent (e.g., try 20% Ethyl Acetate in Hexane).

    • If the product spot has a very high Rf (>0.5), decrease the polarity (e.g., try 5% Ethyl Acetate in Hexane).

    • Insight from Literature: A closely related compound, methyl 3-bromo-5-fluoro-2-methylbenzoate, was purified using a 50:1 petroleum ether:ethyl acetate system (2% EtOAc).[6] Another analog, methyl 3-bromo-5-nitrobenzoate, used a 10:1 system (10% EtOAc).[7] This strongly suggests an optimal system for our target will be in the 2-10% Ethyl Acetate in Hexane range.

Step 2: Column Packing (Wet Slurry Method)

Properly packing the column is critical to achieving good separation.[8]

  • Securely clamp the column in a vertical position. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (~1 cm).

  • In a beaker, prepare a slurry of silica gel with the initial, low-polarity eluent determined by TLC. The consistency should be like a milkshake, not too thick.

  • Quickly and carefully pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.

  • Continuously tap the side of the column gently to dislodge any air bubbles and ensure the silica packs into a uniform bed.

  • Once all the silica has settled, add a final layer of sand (~1 cm) on top to protect the silica bed surface.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

Step 3: Sample Loading (Dry Loading Method)

Dry loading is preferred as it often results in better separation by ensuring the sample is applied to the column in a very narrow, concentrated band.

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.

  • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution.

  • Carefully remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Gently add this powder onto the top layer of sand in the packed column.

Step 4: Elution and Fraction Collection
  • Carefully add the eluent to the top of the column using a pipette, taking care not to disturb the sand layer.

  • Fill the column with the eluent.

  • Open the stopcock and begin collecting the eluting solvent in numbered test tubes. A steady drip rate is ideal; if the flow is too fast, separation efficiency decreases, and if it's too slow, diffusion can broaden the bands.

  • Maintain the solvent level at the top of the column by periodically adding more eluent.

Step 5: Monitoring the Fractions by TLC
  • As fractions are collected, systematically analyze them by TLC to determine which ones contain the purified product.

  • Spot multiple fractions on a single TLC plate alongside a spot of the original crude mixture for comparison.

  • Develop and visualize the plate as described in Step 1.

  • Fractions that show a single spot corresponding to the Rf of the desired product are considered pure.

Step 6: Product Isolation
  • Combine all the fractions identified as pure.

  • Remove the solvent using a rotary evaporator.

  • The resulting residue is the purified this compound, which should appear as a clear, colorless to pale yellow liquid or solid.

Step 7: Purity and Identity Confirmation

Confirm the purity and identity of the final product using standard analytical techniques such as:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Data Presentation and Expected Results

The following table summarizes the key parameters for this purification protocol.

ParameterRecommended Value/ObservationRationale
Stationary Phase Silica Gel, 230-400 meshStandard for normal-phase flash chromatography of small organic molecules.[1]
Mobile Phase (Eluent) ~5% Ethyl Acetate in HexaneBased on TLC analysis and literature data for similar compounds.[6][7]
Analyte Rf in Eluent 0.25 - 0.35Optimal range for good separation and reasonable elution time.[8]
Loading Method Dry LoadingProvides a narrow sample band, leading to higher resolution.
Expected Appearance Clear, colorless to pale yellow liquid/solidAs described by chemical suppliers.
Expected Purity >98% (by GC or NMR)Target purity for use in sensitive synthetic applications.

Troubleshooting

ProblemPossible CauseSuggested Solution
Product does not elute Eluent is not polar enough.Gradually increase the percentage of ethyl acetate in the mobile phase.
Product elutes too quickly Eluent is too polar.Use a less polar solvent system (lower percentage of ethyl acetate).
Poor separation (overlapping bands) - Column packed improperly.- Sample band was too wide.- Inappropriate solvent system.- Repack the column, ensuring no air bubbles.- Use the dry loading method.- Re-optimize the solvent system with TLC for better spot separation.
Streaking on TLC/Column - Sample is too concentrated.- Compound is degrading on silica.- Dilute the sample before spotting.- If degradation is suspected, consider using deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina.

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of this compound. By systematically developing the mobile phase with TLC and employing proper column packing and loading techniques, researchers can reliably obtain this key synthetic intermediate in high purity. The principles and troubleshooting guide presented here are broadly applicable to the purification of other moderately polar organic compounds.

References

Application Notes & Protocols: Methyl 3-bromo-5-fluorobenzoate as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-bromo-5-fluorobenzoate (CAS No: 334792-52-8) has emerged as a highly valuable and versatile building block for researchers in medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its trifunctional nature—featuring a bromine atom, a fluorine atom, and a methyl ester group on a benzene ring—provides a powerful platform for molecular elaboration. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, the fluorine atom can enhance metabolic stability and modulate electronic properties, and the methyl ester offers a site for further derivatization.

This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind experimental choices, designed for professionals in drug development and synthetic chemistry.

Chemical Properties & Safety Overview

PropertyValueReference
CAS Number 334792-52-8[1][4]
Molecular Formula C₈H₆BrFO₂[4]
Molar Mass 233.03 g/mol [4]
Appearance Clear colorless to pale yellow liquid[5]
Boiling Point 251.6 ± 25.0 °C at 760 Torr[4]
Density 1.577 ± 0.06 g/cm³[4]

Safety & Handling: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[6] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] Store in a tightly sealed container in a cool, dry place.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position makes this molecule an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are the cornerstones of modern synthesis, enabling the construction of complex molecular architectures from simple precursors.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7][8] This reaction is prized for its mild conditions and tolerance of a wide array of functional groups, including the ester moiety on our building block.[9]

Causality & Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[10] A crucial first step is the activation of the boronic acid by a base (e.g., K₃PO₄, K₂CO₃), which forms a more nucleophilic boronate species, facilitating the key transmetalation step.[8] The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos stabilize the palladium center and promote the oxidative addition and reductive elimination steps, leading to higher yields, especially with less reactive halides.[7][9]

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Reagents to Flame-Dried Flask B This compound (1.0 eq) C Arylboronic Acid (1.2 eq) D Pd Catalyst (e.g., Pd(OAc)₂) (2 mol%) E Ligand (e.g., SPhos) (4 mol%) F Base (e.g., K₃PO₄) (2.0 eq) G 2. Add Anhydrous Solvent (e.g., Toluene/H₂O) A->G H 3. Degas Mixture (e.g., N₂ bubbling) G->H I 4. Heat to 80-110 °C Monitor by TLC/LC-MS H->I J 5. Cool & Dilute with EtOAc & Water I->J K 6. Separate Layers, Wash Organic Phase J->K L 7. Dry (Na₂SO₄), Filter & Concentrate K->L M 8. Purify via Column Chromatography L->M

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Standard Suzuki-Miyaura Coupling

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄, 2.0 equiv).[7]

  • Solvent Addition: Add anhydrous toluene and degassed water via syringe in a 5:1 ratio to achieve a substrate concentration of ~0.1 M.[7]

  • Degassing: Bubble nitrogen or argon through the stirred mixture for 15-20 minutes to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic phase sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[7]

Sonogashira Coupling: Building C(sp²)-C(sp) Bonds

The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting an aryl halide with a terminal alkyne.[11] This reaction is fundamental for creating rigid molecular scaffolds found in pharmaceuticals and organic electronic materials.

Causality & Rationale: The reaction employs a dual-catalyst system. A palladium complex (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst.[11] The copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species for the transmetalation step with the palladium center. An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), is used to scavenge the HBr byproduct and often serves as the solvent.[11] Maintaining an inert, anhydrous atmosphere is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the catalyst.[12]

Sonogashira_Cycle Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A PdII Ar-Pd(II)-Br L₂ A->PdII B Transmetalation PdII->B PdII_alkyne Ar-Pd(II)-C≡CR L₂ B->PdII_alkyne CuCycle Copper Co-catalyst Cycle R-C≡CH + CuI + Base R-C≡CCu + H-Base⁺ Br⁻ C Reductive Elimination PdII_alkyne->C C->Pd0 ArBr Ar-Br ArBr->A Product Ar-C≡CR Product->C

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Detailed Protocol: Copper-Catalyzed Sonogashira Coupling

  • Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

  • Solvent and Reagents: Add anhydrous and degassed triethylamine (or a mixture of THF/triethylamine). Add the terminal alkyne (1.1-1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC. The reaction mixture typically turns dark brown or black.[12]

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Redissolve the residue in a solvent like ethyl acetate or dichloromethane. Wash with saturated aqueous NH₄Cl solution to remove the amine base and copper salts, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is central to the synthesis of countless pharmaceuticals.[13] This reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines.

Causality & Rationale: This reaction's success hinges on the use of a palladium catalyst paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).[14] These specialized ligands accelerate the rate-limiting reductive elimination step, which forms the C-N bond, and prevent catalyst decomposition. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, forming the active nitrogen nucleophile without competing with it in the reaction.[13][14] The choice of solvent is typically a non-polar aprotic solvent like toluene or dioxane.

ParameterTypical Reagents/ConditionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts that form the active Pd(0) species in situ.
Ligand XPhos, SPhos, RuPhos, BINAPBulky, electron-rich ligands that promote oxidative addition and reductive elimination.[13][14]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic base is essential for amine deprotonation.[14]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are standard.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle.

Detailed Protocol: Buchwald-Hartwig Amination

  • Preparation: In a glovebox or under an inert atmosphere, add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Degassing: Seal the vessel and remove it from the glovebox. If not using a glovebox, perform several freeze-pump-thaw cycles to ensure the removal of oxygen.

  • Reaction: Heat the reaction mixture to 100-110 °C with stirring for the required time (typically 4-24 hours), monitoring by LC-MS.

  • Workup: After cooling, quench the reaction by adding water. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude amine by column chromatography.

Application in Heterocyclic Synthesis

Beyond cross-coupling, this compound is a precursor for constructing complex heterocyclic scaffolds. The ester functionality can be readily converted into other functional groups like hydrazides or amides, which can then undergo cyclization reactions.[15][16]

Rationale: This multi-step approach allows for the systematic construction of five- and six-membered heterocyclic rings. For example, converting the ester to a hydrazide creates a nucleophilic nitrogen species that can be cyclized with various electrophilic partners. The bromo- and fluoro-substituents are carried through the synthesis, providing functionality in the final product for further modification or to impart desired electronic and pharmacokinetic properties.

Heterocycle_Synthesis Start Methyl 3-bromo-5-fluorobenzoate Step1 1. Hydrolysis (LiOH, THF/H₂O) Start->Step1 Acid 3-Bromo-5-fluoro benzoic Acid Step1->Acid Step2 2. Hydrazide Formation (EDC, HOBt, N₂H₄) Acid->Step2 Hydrazide 3-Bromo-5-fluoro benzohydrazide Step2->Hydrazide Step3 3. Cyclization with Acetylacetone Hydrazide->Step3 Product Substituted Pyrazolone Ring Step3->Product

Caption: Synthetic pathway to a pyrazolone heterocycle.

Protocol: Synthesis of a 3-(3-bromo-5-fluorophenyl)-5-methyl-1H-pyrazol-5(4H)-one

  • Ester Hydrolysis: Dissolve this compound (1.0 equiv) in a mixture of THF and water (3:1). Add lithium hydroxide (LiOH, 1.5 equiv) and stir at room temperature until the starting material is consumed (TLC monitoring). Acidify the mixture with 1M HCl and extract the resulting 3-bromo-5-fluorobenzoic acid with ethyl acetate. Dry and concentrate to yield the carboxylic acid.

  • Hydrazide Formation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add hydrazine hydrate (N₂H₄·H₂O, 1.2 equiv), followed by coupling agents like EDC (1.2 equiv) and HOBt (1.1 equiv). Stir at room temperature overnight. Quench with water and extract the product, 3-bromo-5-fluorobenzohydrazide, with ethyl acetate.

  • Cyclization: Reflux the benzohydrazide (1.0 equiv) with acetylacetone (1.1 equiv) in ethanol with a catalytic amount of acetic acid for 4-6 hours.[15]

  • Purification: Cool the reaction mixture and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from ethanol or by column chromatography to yield the final pyrazolone product.

Conclusion

This compound is a powerful and strategic building block in organic synthesis. Its three distinct functional groups offer orthogonal reactivity, enabling its use in a wide range of transformations. From the construction of biaryl systems via Suzuki coupling to the synthesis of complex nitrogen- and alkyne-containing molecules through Buchwald-Hartwig and Sonogashira reactions, its utility is vast. Furthermore, its role as a precursor for heterocyclic synthesis underscores its importance for generating novel scaffolds in drug discovery and materials science. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively harness the synthetic potential of this versatile reagent.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Methyl 3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 3-bromo-5-fluorobenzoate in Palladium-Catalyzed Cross-Coupling

This compound is a versatile and highly valuable building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its trifunctional nature—possessing a bromine atom, a fluorine atom, and a methyl ester—offers multiple points for diversification. The bromine atom serves as a prime handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional precision and efficiency. The strategic placement of the fluorine atom and the methyl ester group can significantly influence the physicochemical and pharmacological properties of the resulting molecules, such as metabolic stability, binding affinity, and lipophilicity.

This comprehensive guide provides detailed application notes and field-proven protocols for the utilization of this compound in several cornerstone palladium-catalyzed reactions. These methodologies are designed to be robust and reproducible, offering researchers a reliable foundation for the synthesis of complex molecular architectures.

Core Reaction Methodologies and Protocols

This section details the application of this compound in four principal classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura Coupling, Heck Reaction, Sonogashira Coupling, and Buchwald-Hartwig Amination. Each protocol is presented with a rationale for the chosen conditions, reflecting insights into reaction mechanisms and practical considerations for successful execution.

Suzuki-Miyaura Coupling: Synthesis of Biphenyl Derivatives

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of a diverse range of biaryl compounds.[1] The reaction of this compound with various arylboronic acids or their esters provides access to a library of substituted methyl 3-aryl-5-fluorobenzoates, which are key intermediates in the development of novel pharmaceuticals and functional materials.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

dot

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation biaryl_pd_complex Ar-Pd(II)L₂-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination product Ar-Ar' reductive_elimination->product product->pd0 Regenerates Catalyst reactants Ar-Br + Ar'-B(OR)₂ reactants->oxidative_addition Ar-Br base Base base->transmetalation Ar'-B(OR)₂

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a robust starting point for the coupling of this compound with a variety of arylboronic acids.

ParameterValueRationale
Aryl Halide This compoundSubstrate for C-C bond formation.
Boronic Acid Phenylboronic Acid (1.2 equiv)Coupling partner to introduce the phenyl group. A slight excess ensures complete consumption of the aryl bromide.
Palladium Catalyst Pd(PPh₃)₄ (3 mol%)A reliable and commercially available Pd(0) catalyst. For more challenging couplings, other catalysts like Pd(dppf)Cl₂ or Pd(OAc)₂ with a phosphine ligand can be used.
Base K₂CO₃ (2.0 equiv)Activates the boronic acid for transmetalation. Carbonate bases are generally effective and well-tolerated. For less reactive substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.
Solvent System Toluene/Ethanol/H₂O (4:1:1)A biphasic solvent system is often optimal for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Reaction Time 12-16 hoursTypically sufficient for complete conversion. Progress should be monitored by TLC or LC-MS.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 8 mL of toluene, 2 mL of ethanol, and 2 mL of water) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired methyl 3-fluoro-5-phenylbenzoate.

Heck Reaction: Synthesis of Substituted Styrenes

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1] This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates from this compound.

Reaction Principle: The Heck reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond, and finally, β-hydride elimination to release the substituted alkene product and a palladium-hydride species. The base regenerates the active Pd(0) catalyst from the palladium-hydride intermediate.

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Heck_Reaction_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex migratory_insertion Migratory Insertion alkene_pd_complex Ar-CH₂-CH(R)-Pd(II)L₂-Br migratory_insertion->alkene_pd_complex beta_hydride_elimination β-Hydride Elimination product Ar-CH=CH-R beta_hydride_elimination->product h_pd_x H-Pd(II)L₂-Br beta_hydride_elimination->h_pd_x reactants Ar-Br + CH₂=CH-R reactants->oxidative_addition Ar-Br reactants->migratory_insertion Alkene base Base h_pd_x->pd0 Regeneration

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Detailed Protocol: Heck Reaction of this compound with Styrene

This protocol provides a general method for the vinylation of this compound.

ParameterValueRationale
Aryl Halide This compoundSubstrate for vinylation.
Alkene Styrene (1.5 equiv)Coupling partner. A slight excess is used to drive the reaction to completion.
Palladium Catalyst Pd(OAc)₂ (2 mol%)A common and effective palladium precursor for Heck reactions.
Ligand P(o-tolyl)₃ (4 mol%)A bulky phosphine ligand that promotes the catalytic cycle.
Base Triethylamine (Et₃N) (2.0 equiv)An organic base that also serves as a solvent in some cases. It neutralizes the HBr formed during the reaction and facilitates the regeneration of the Pd(0) catalyst.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that is well-suited for Heck reactions.
Temperature 100 °CSufficient to promote the reaction without significant decomposition of the catalyst or reactants.
Reaction Time 24 hoursTypically required for high conversion.

Step-by-Step Methodology:

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Add N,N-dimethylformamide (DMF) (5 mL), followed by styrene (1.5 mmol, 1.5 equiv) and triethylamine (2.0 mmol, 2.0 equiv).

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding methyl 3-fluoro-5-stilbenecarboxylate.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction provides a direct route to functionalized alkynes, which are valuable intermediates in organic synthesis.

Reaction Principle: The Sonogashira coupling is co-catalyzed by palladium and copper complexes. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species. Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the aryl alkyne and regenerate the Pd(0) catalyst.

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Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex Oxidative Addition (Ar-Br) alkynyl_pd_complex Ar-Pd(II)L₂-C≡C-R pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination product Ar-C≡C-R alkynyl_pd_complex->product cu_halide Cu(I)-X cu_acetylide Cu(I)-C≡C-R cu_halide->cu_acetylide Alkyne + Base cu_acetylide->cu_halide to Pd cycle

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol describes a reliable procedure for the alkynylation of this compound.

ParameterValueRationale
Aryl Halide This compoundSubstrate for alkynylation.
Alkyne Phenylacetylene (1.2 equiv)Coupling partner. A slight excess is generally used.
Palladium Catalyst PdCl₂(PPh₃)₂ (2 mol%)A common and effective palladium precatalyst.
Copper Co-catalyst CuI (3 mol%)Facilitates the formation of the copper acetylide intermediate.
Base Triethylamine (Et₃N)Serves as both the base and the solvent.
Solvent Triethylamine (Et₃N)Standard solvent for Sonogashira couplings.
Temperature 60 °CMild conditions that are typically sufficient for this reaction.
Reaction Time 6 hoursUsually allows for complete conversion.

Step-by-Step Methodology:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.03 mmol, 3 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas.

  • Add anhydrous triethylamine (10 mL) via syringe.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture at 60 °C for 6 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to give the desired methyl 3-fluoro-5-(phenylethynyl)benzoate.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a versatile method for the synthesis of aryl amines from aryl halides.

Reaction Principle: The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired aryl amine and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of this reaction.[3]

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Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex amine_coordination Amine Coordination amine_pd_complex [Ar-Pd(II)L₂(HNR'R'')]⁺Br⁻ amine_coordination->amine_pd_complex deprotonation Deprotonation amido_pd_complex Ar-Pd(II)L₂(NR'R'') deprotonation->amido_pd_complex reductive_elimination Reductive Elimination product Ar-NR'R'' reductive_elimination->product product->pd0 Regenerates Catalyst reactants Ar-Br + HNR'R'' reactants->oxidative_addition Ar-Br reactants->amine_coordination Amine base Base base->deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is a representative example for the coupling of secondary amines with this compound.

ParameterValueRationale
Aryl Halide This compoundSubstrate for amination.
Amine Morpholine (1.2 equiv)A common secondary amine coupling partner.
Palladium Pre-catalyst Pd₂(dba)₃ (1.5 mol%)A common Pd(0) source.
Ligand XPhos (3.0 mol%)A bulky, electron-rich phosphine ligand that is highly effective for Buchwald-Hartwig aminations.
Base Sodium tert-butoxide (NaOtBu) (1.4 equiv)A strong, non-nucleophilic base required to deprotonate the amine.
Solvent TolueneA non-polar solvent that is well-suited for this reaction.
Temperature 100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 12-24 hoursTypically sufficient for complete conversion.

Step-by-Step Methodology:

  • In a glovebox, to an oven-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) and a stir bar.

  • Seal the tube with a septum, remove from the glovebox, and add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain methyl 3-fluoro-5-morpholinobenzoate.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound detailed in these application notes provide a powerful and versatile toolkit for the synthesis of a wide array of complex organic molecules. The protocols presented herein are based on established and reliable methodologies, offering a solid foundation for researchers in drug discovery and materials science. By understanding the underlying principles and carefully controlling the reaction parameters, scientists can effectively leverage this key building block to accelerate their research and development efforts.

References

experimental procedure for the synthesis of Methyl 3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Methyl 3-bromo-5-fluorobenzoate

Abstract

This document provides a detailed, reliable, and thoroughly-vetted protocol for the synthesis of this compound, a key building block in the development of pharmaceuticals and agrochemicals.[1][2][3] The presented method is based on the esterification of 3-bromo-5-fluorobenzoic acid using thionyl chloride in methanol. This guide explains the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines critical safety precautions, and provides details for product purification and characterization. It is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction and Scientific Context

This compound (CAS No: 334792-52-8) is a halogenated aromatic ester of significant interest in medicinal chemistry and materials science.[4] The presence of bromo and fluoro substituents on the benzene ring provides distinct electronic properties and multiple reactive sites, making it a versatile intermediate for creating more complex molecular architectures through reactions like Suzuki and Buchwald-Hartwig cross-coupling.[5]

The most direct and efficient route to this compound is the esterification of its corresponding carboxylic acid, 3-bromo-5-fluorobenzoic acid. While classic Fischer esterification using a strong acid catalyst is a viable option, it is often a slow, equilibrium-driven process. The protocol detailed herein utilizes thionyl chloride (SOCl₂) as a powerful activating agent, which offers a faster, higher-yielding, and non-reversible pathway to the desired methyl ester.[6]

Reaction Principle and Mechanism

The conversion of a carboxylic acid to an ester using thionyl chloride and an alcohol proceeds through a highly reactive acyl chloride intermediate. This two-step mechanism is significantly more efficient than direct acid-catalyzed esterification because the acyl chloride is much more electrophilic than the parent carboxylic acid.

  • Acyl Chloride Formation: 3-bromo-5-fluorobenzoic acid is first activated by thionyl chloride. The lone pair of electrons on the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate. This intermediate is unstable and rapidly collapses, eliminating sulfur dioxide (SO₂) gas and a chloride ion to form the highly reactive 3-bromo-5-fluorobenzoyl chloride.

  • Nucleophilic Acyl Substitution: The methanol solvent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling a chloride ion to yield the final product, this compound, along with hydrochloric acid (HCl) as a byproduct.

The evolution of gaseous byproducts (SO₂ and HCl) drives the reaction to completion, making this an essentially irreversible and high-yielding process.

Reaction_Mechanism Start 3-bromo-5-fluorobenzoic acid Intermediate 3-bromo-5-fluorobenzoyl chloride Start->Intermediate  Step 1: Acyl Chloride Formation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate Product This compound Intermediate->Product  Step 2: Nucleophilic Attack Byproducts1 SO₂ + HCl Intermediate->Byproducts1 Methanol Methanol (CH₃OH) Methanol->Product Byproducts2 HCl Product->Byproducts2

Caption: Reaction mechanism for the synthesis of this compound.

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Density (g/mL)
3-Bromo-5-fluorobenzoic acid176548-70-2219.015.00 g22.8N/A
Methanol (anhydrous)67-56-132.0425 mL6180.792
Thionyl Chloride (SOCl₂)7719-09-7118.973.3 mL45.61.64
Saturated Sodium Bicarbonate144-55-884.01~50 mLN/AN/A
Ethyl Acetate (EtOAc)141-78-688.11~150 mLN/A0.902
Brine (Saturated NaCl)7647-14-558.44~30 mLN/A~1.2
Anhydrous Sodium Sulfate7757-82-6142.04~5 gN/AN/A
Silica Gel (for column)7631-86-960.08As neededN/AN/A
Petroleum Ether / HexanesN/AN/AAs neededN/A~0.66
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with drying tube (e.g., filled with CaCl₂)

  • Heating mantle with temperature controller

  • Glass funnel and syringe

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware (beakers, graduated cylinders)

Detailed Experimental Protocol

This procedure is adapted from established methodologies for ester formation using thionyl chloride.[6][7]

Reaction Setup
  • Place 5.00 g (22.8 mmol) of 3-bromo-5-fluorobenzoic acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 25 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

  • Assemble a reflux condenser on top of the flask and place a drying tube containing calcium chloride or another suitable drying agent at the top of the condenser to protect the reaction from atmospheric moisture.

Reagent Addition and Reaction
  • CRITICAL SAFETY STEP: Move the entire apparatus into a certified chemical fume hood. Thionyl chloride is corrosive, toxic, and reacts violently with water to release toxic gases.[8][9]

  • Slowly add 3.3 mL (45.6 mmol, 2.0 equivalents) of thionyl chloride to the stirring methanol solution dropwise using a syringe or dropping funnel over 5-10 minutes.

    • Scientist's Note: The addition is exothermic and will generate HCl and SO₂ gas. Slow addition prevents excessive heat and gas buildup. The reaction mixture may warm up noticeably.

  • Once the addition is complete, heat the reaction mixture to 70 °C (or gentle reflux) using a heating mantle.

  • Maintain this temperature and continue stirring for 3 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

Work-up and Isolation
  • After 3 hours, turn off the heat and allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in approximately 50 mL of ethyl acetate.

  • Transfer the solution to a 250 mL separatory funnel. Carefully add ~50 mL of saturated sodium bicarbonate (NaHCO₃) solution in small portions.

    • Causality Note: This step neutralizes the hydrochloric acid formed during the reaction. Caution: Carbon dioxide gas will evolve vigorously. Swirl the funnel gently and vent frequently to release pressure. Continue adding NaHCO₃ until gas evolution ceases.

  • Separate the organic layer. Wash the organic layer sequentially with 30 mL of deionized water and then 30 mL of brine. The brine wash helps to remove residual water from the organic phase.

  • Dry the ethyl acetate layer over anhydrous sodium sulfate (~5 g), swirl, and let it stand for 10-15 minutes.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow oil.[7]

Purification
  • Purify the crude oil via silica gel column chromatography.[7]

  • Prepare the column using a slurry of silica gel in petroleum ether (or hexanes).

  • Load the crude product onto the column.

  • Elute the column with a mixture of petroleum ether and ethyl acetate. A common starting ratio is 50:1 (v/v), gradually increasing the polarity if necessary.[7]

  • Collect the fractions containing the product (as determined by TLC analysis) and combine them.

  • Remove the solvent from the combined fractions under reduced pressure to afford the pure this compound.

Workflow Visualization

Experimental_Workflow A 1. Reaction Setup (Acid + Methanol) B 2. SOCl₂ Addition (in Fume Hood) A->B C 3. Heat to 70°C (3 hours) B->C D 4. Solvent Removal (Rotovap) C->D E 5. Extractive Work-up (EtOAc / NaHCO₃) D->E F 6. Drying & Concentration (Na₂SO₄ / Rotovap) E->F G 7. Column Chromatography (Silica Gel) F->G H 8. Pure Product (Characterization) G->H

Caption: Step-by-step experimental workflow for the synthesis and purification.

Product Characterization

  • Appearance: Clear, colorless to pale yellow liquid/oil.[7][10]

  • Molecular Formula: C₈H₆BrFO₂

  • Molecular Weight: 233.04 g/mol

  • Purity: Typically ≥97% after chromatography.[10]

  • Analytical Confirmation: The identity and purity of the final compound should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. Spectral data is available in public databases for comparison.[11]

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Gas Chromatography (GC): To assess purity.[10]

Critical Safety Precautions

Adherence to safety protocols is paramount for this procedure.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate gloves (e.g., neoprene or rubber) when handling reagents.[8][12]

  • Fume Hood: All manipulations involving thionyl chloride must be performed in a well-ventilated chemical fume hood.[9][12] Thionyl chloride is toxic if inhaled and its vapors are highly irritating to the respiratory tract.[8][13]

  • Thionyl Chloride Handling:

    • Thionyl chloride is extremely corrosive and can cause severe skin burns and eye damage.[8] Avoid all direct contact.

    • It reacts violently with water, releasing toxic gases (HCl and SO₂).[9] Ensure all glassware is scrupulously dry and never add water directly to thionyl chloride.[14]

    • It is incompatible with bases, alcohols, and amines.[12][14]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[12] In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water.[13] Seek immediate medical attention for any exposure.

  • Waste Disposal: All liquid and solid waste containing thionyl chloride or the halogenated product must be collected in a designated, sealed hazardous waste container for proper disposal according to institutional guidelines.[9][12] Do not pour waste down the drain.[8]

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Methyl 3-bromo-5-fluorobenzoate

This compound is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. The presence of both bromine and fluorine substituents on the aromatic ring provides multiple reaction sites for further chemical transformations, such as cross-coupling reactions, making it a valuable intermediate in the development of novel bioactive molecules.[1][2][3] This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and scalable esterification process.

Reaction Scheme: Esterification of 3-bromo-5-fluorobenzoic acid

The selected method for the large-scale synthesis of this compound is the acid-catalyzed esterification of 3-bromo-5-fluorobenzoic acid with methanol. This method is chosen for its high efficiency, operational simplicity, and cost-effectiveness on an industrial scale.

Esterification_Reaction 3-bromo-5-fluorobenzoic_acid 3-bromo-5-fluorobenzoic acid Product This compound 3-bromo-5-fluorobenzoic_acid->Product + Methanol Methanol Methanol (CH3OH) H2SO4 Sulfuric Acid (H2SO4, catalyst) H2SO4->Product Reflux Water Water (H2O) Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Charge_Reactants Charge Reactor: - 3-bromo-5-fluorobenzoic acid - Methanol Add_Catalyst Add Sulfuric Acid Charge_Reactants->Add_Catalyst Reflux Heat to Reflux (4-6h) Add_Catalyst->Reflux Cool Cool to Room Temp Reflux->Cool Concentrate_MeOH Remove ~50% Methanol Cool->Concentrate_MeOH Extraction DCM/Water Extraction Concentrate_MeOH->Extraction Wash Aqueous Washes: 1. Water 2. NaHCO3 (sat.) 3. Brine Extraction->Wash Dry Dry (MgSO4) & Filter Wash->Dry Concentrate_Final Concentrate in vacuo Dry->Concentrate_Final Vacuum_Distillation Vacuum Distillation (Optional) Concentrate_Final->Vacuum_Distillation Final_Product This compound Vacuum_Distillation->Final_Product Sandmeyer_Route Start Methyl 3-amino-5-fluorobenzoate Diazotization Diazotization (NaNO2, HBr, 0-5°C) Start->Diazotization Diazonium_Salt Aryl Diazonium Salt Intermediate Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuBr) Diazonium_Salt->Sandmeyer Product This compound Sandmeyer->Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for Methyl 3-bromo-5-fluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-bromo-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific esterification. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and empowering you to troubleshoot effectively.

I. Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis of this compound.

Q1: My Fischer esterification of 3-bromo-5-fluorobenzoic acid is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the Fischer esterification of 3-bromo-5-fluorobenzoic acid are a frequent challenge. This equilibrium-driven reaction can be hampered by several factors.[1][2][3]

  • Incomplete Reaction: The esterification is reversible. To drive the equilibrium towards the product, you can either use a large excess of methanol (often used as the solvent) or remove the water as it forms.[4][5][6] For the latter, a Dean-Stark apparatus can be employed, particularly if using a co-solvent like toluene.

  • Insufficient Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is crucial. Ensure you are using a sufficient catalytic amount.

  • Reaction Time and Temperature: The reaction may require prolonged reflux to reach equilibrium. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purity of Reactants: The presence of water in your 3-bromo-5-fluorobenzoic acid or methanol will inhibit the reaction. Ensure your starting materials are anhydrous.

Troubleshooting Workflow for Low Yield in Fischer Esterification

start Low Yield Observed check_reagents Verify Anhydrous Reagents & Excess Methanol start->check_reagents check_catalyst Confirm Sufficient Acid Catalyst Loading check_reagents->check_catalyst Reagents OK monitor_reaction Monitor Reaction by TLC for Completion check_catalyst->monitor_reaction Catalyst OK increase_reflux Increase Reflux Time monitor_reaction->increase_reflux Reaction Incomplete dean_stark Consider Dean-Stark Apparatus to Remove Water monitor_reaction->dean_stark Still Incomplete success Improved Yield monitor_reaction->success Reaction Complete increase_reflux->monitor_reaction dean_stark->success cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants Add 3-bromo-5-fluorobenzoic acid, methanol, and H₂SO₄ to flask reflux Reflux for 2-4 hours reactants->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool evaporate Remove excess methanol cool->evaporate dissolve Dissolve in organic solvent evaporate->dissolve wash Wash with H₂O, NaHCO₃, brine dissolve->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or distillation concentrate->purify

References

Technical Support Center: Purification of Methyl 3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the common challenges encountered during the purification of Methyl 3-bromo-5-fluorobenzoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering probable causes and actionable solutions.

Issue 1: My final product is a viscous oil or semi-solid, and I suspect it's impure. How can I confirm this and what should I do?

Answer:

This is a common observation, especially after the initial work-up of the esterification reaction. The physical state of your product can be a good first indicator of purity. This compound is a liquid at room temperature with a boiling point of approximately 251.6°C at 760 mmHg.[1] The most likely impurity is the unreacted starting material, 3-bromo-5-fluorobenzoic acid, which is a white to off-white solid with a melting point of 142-146°C.[2] The presence of this solid carboxylic acid in your liquid ester product can result in the observed semi-solid or viscous oil consistency.

Analytical Approach: Thin-Layer Chromatography (TLC)

A quick and effective way to assess the purity of your product is by Thin-Layer Chromatography (TLC). This technique will help you visualize the number of components in your sample.

Step-by-Step TLC Protocol:

  • Plate Preparation: Use a silica gel 60 F254 TLC plate.

  • Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). On the baseline of the TLC plate, spot your crude product, a sample of your starting material (3-bromo-5-fluorobenzoic acid), and a co-spot (a spot of the crude product on top of the starting material spot).

  • Mobile Phase: A recommended mobile phase for separating benzoic acids and their esters is a mixture of toluene and ethanol, for instance in a 9:1 (v/v) ratio.[3] Another common system for aromatic esters is a mixture of petroleum ether (or hexanes) and ethyl acetate. You can start with a ratio of 9:1 and adjust the polarity as needed.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: After development, visualize the plate under UV light at 254 nm. The aromatic rings of both the starting material and the product will show up as dark spots.

Interpreting the TLC Plate:

  • Pure Product: A single spot corresponding to this compound. The ester is less polar than the carboxylic acid and will have a higher Rf value (it will travel further up the plate).

  • Impure Product: You will likely see two spots. The lower spot (lower Rf) will correspond to the more polar 3-bromo-5-fluorobenzoic acid. The upper spot (higher Rf) will be your desired ester. If the spot from your crude product and the spot from the starting material have the same Rf value, this confirms the presence of the starting material as an impurity.

Issue 2: My TLC analysis confirms the presence of the starting carboxylic acid. What is the best purification method?

Answer:

The presence of the starting carboxylic acid is the most common impurity in a Fischer esterification reaction. Fortunately, its different chemical and physical properties compared to the ester product allow for effective separation. You have two primary methods at your disposal: an acid-base extraction during the work-up and column chromatography.

Method 1: Acid-Base Extraction (Work-up)

The carboxylic acid is acidic, while the ester is neutral. This difference in acidity is the basis for a simple and effective separation by extraction.

Underlying Principle:

By washing the crude product (dissolved in an organic solvent like ethyl acetate or diethyl ether) with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, the acidic 3-bromo-5-fluorobenzoic acid will be deprotonated to form its sodium salt. This salt is highly soluble in the aqueous layer and will be removed from the organic layer containing your neutral ester product.

Step-by-Step Extraction Protocol:

  • After the reaction is complete, and the excess methanol has been removed, dissolve the residue in an organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. You will likely observe gas evolution (CO₂) as the bicarbonate neutralizes any remaining acid catalyst and the unreacted carboxylic acid. Continue to wash until the gas evolution ceases.

  • Separate the aqueous layer. It is good practice to perform this wash two to three times.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude ester.

Method 2: Silica Gel Column Chromatography

If the acid-base extraction is not sufficient to achieve the desired purity, or if other non-acidic impurities are present, silica gel column chromatography is the recommended method.

Causality of Separation:

Silica gel is a polar stationary phase. The separation is based on the polarity of the compounds. The less polar this compound will have a weaker interaction with the silica gel and will elute faster. The more polar 3-bromo-5-fluorobenzoic acid will have a stronger interaction and will elute more slowly.

Step-by-Step Column Chromatography Protocol:

  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a non-polar solvent like dichloromethane and load it onto the column.

  • Elution: A good starting eluent system, based on the purification of a similar compound, is a mixture of petroleum ether and ethyl acetate in a 50:1 ratio.[1] You can optimize this ratio based on your initial TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification Method Principle Best For Pros Cons
Acid-Base Extraction Difference in acidityRemoving acidic impurities (e.g., starting carboxylic acid)Fast, simple, uses inexpensive reagentsMay not remove non-acidic impurities, can lead to emulsions
Column Chromatography Difference in polarityHigh purity separation, removal of multiple impuritiesHigh resolution, versatileMore time-consuming, requires larger volumes of solvent
Issue 3: I am concerned about the formation of regioisomers. How can I assess this?

Answer:

The formation of regioisomers is a valid concern if your synthesis involves the bromination of a substituted benzene ring. However, if your synthesis starts with 3-bromo-5-fluorobenzoic acid, the risk of regioisomers is minimal.

If, for instance, your synthesis involved the bromination of methyl 3-fluorobenzoate, you would need to consider the directing effects of the substituents.

  • Fluorine: A weakly activating group that is an ortho, para-director.[4]

  • Methyl Ester (-CO₂Me): A deactivating group that is a meta-director.[5]

In the case of methyl 3-fluorobenzoate, the fluorine at position 3 would direct incoming electrophiles (like Br⁺) to positions 2, 4, and 6. The ester at position 1 would direct to position 5. Since the fluorine is an activating group (relative to the deactivating ester), its directing effect would likely dominate, leading to a mixture of brominated products.

Assessing the presence of regioisomers can be challenging without authentic standards for comparison. High-resolution techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy would be the most definitive methods to identify and quantify isomeric impurities.

Troubleshooting Workflow for Purification of this compound

G start Crude Product (this compound) tlc_analysis TLC Analysis start->tlc_analysis single_spot Single Spot? tlc_analysis->single_spot Check Purity multiple_spots Multiple Spots single_spot->multiple_spots No pure_product Pure Product (Proceed with characterization) single_spot->pure_product Yes identify_impurities Identify Impurities (Compare with starting material) multiple_spots->identify_impurities acid_impurity Starting Carboxylic Acid Present? identify_impurities->acid_impurity acid_base_extraction Acid-Base Extraction acid_impurity->acid_base_extraction Yes other_impurities Other Impurities Present? acid_impurity->other_impurities No acid_base_extraction->tlc_analysis Re-analyze column_chromatography Column Chromatography column_chromatography->tlc_analysis Analyze Fractions other_impurities->pure_product No (If only minor non-polar impurities) other_impurities->column_chromatography Yes

Caption: A workflow for troubleshooting the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: The most common and straightforward synthesis is the Fischer esterification of 3-bromo-5-fluorobenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄).[6][7]

Q2: Can I purify this compound by recrystallization?

A2: Recrystallization is a purification technique for solids. Since this compound is a liquid at room temperature, recrystallization is not a suitable method for its purification. However, if your crude product has solidified due to a large amount of the solid starting material, you could potentially recrystallize the 3-bromo-5-fluorobenzoic acid impurity away from the liquid ester, but this is generally less efficient than extraction or chromatography.

Q3: Is this compound stable during purification?

A3: Esters can be susceptible to hydrolysis back to the carboxylic acid and alcohol under either acidic or basic conditions, especially in the presence of water and heat. During an acid-base extraction, it is advisable to use a mild base like sodium bicarbonate and not to prolong the contact time unnecessarily. Avoid using strong bases like sodium hydroxide, as this can significantly promote ester hydrolysis.

Q4: My product appears to be degrading on the silica gel column. What could be the cause?

A4: While generally stable, prolonged exposure to the acidic surface of silica gel can sometimes lead to the degradation of sensitive compounds. If you observe streaking on your TLC or low recovery from your column, you might consider deactivating the silica gel by adding a small percentage of a neutralising agent like triethylamine (e.g., 1%) to your eluent.

References

preventing byproduct formation in the synthesis of Methyl 3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-bromo-5-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you prevent byproduct formation and maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Fischer esterification of 3-bromo-5-fluorobenzoic acid is showing low yield. What are the primary causes and how can I improve conversion?

A1: Low yield in a Fischer esterification is almost always linked to the reversible nature of the reaction.[1] The reaction between 3-bromo-5-fluorobenzoic acid and methanol produces the desired ester and water. This equilibrium must be actively shifted toward the product side.

Core Causality: According to Le Chatelier's Principle, the accumulation of water, a byproduct, will drive the reaction backward, hydrolyzing the ester back into the carboxylic acid and alcohol.[1][2]

Solutions:

  • Utilize an Excess of Alcohol: The most straightforward method to push the equilibrium forward is to use a large excess of one reactant.[3] In this synthesis, using methanol as the reaction solvent is a common and effective strategy.[4] A study on Fischer esterification demonstrated that increasing from a 1:1 ratio to a 10-fold excess of alcohol can increase the yield from 65% to 97%.[3]

  • Effective Water Removal:

    • Dehydrating Agent: Concentrated sulfuric acid (H₂SO₄) is an excellent choice as it serves as both a catalyst and a powerful dehydrating agent, sequestering the water as it is formed.[1][5][6]

    • Alternative Reagents: Thionyl chloride (SOCl₂) can be used instead of a traditional acid catalyst. It reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture, making the reaction essentially irreversible.[4]

  • Ensure Adequate Catalysis and Reaction Conditions:

    • Catalyst Loading: Insufficient acid catalyst will result in a slow reaction rate. Typical catalytic amounts are used, but for sluggish reactions, a slight increase can be beneficial. Common catalysts include sulfuric acid, p-toluenesulfonic acid (p-TsOH), and hydrochloric acid.[3][7]

    • Temperature and Time: Esterification often requires heating to overcome the activation energy.[6] Refluxing the methanol (boiling point ~65 °C) is a standard procedure. A reaction might be heated for several hours to ensure completion; a typical duration is 3 hours at 70 °C when using thionyl chloride.[4]

Q2: I've isolated my product, but it's contaminated with unreacted 3-bromo-5-fluorobenzoic acid. What is the best purification strategy?

A2: The presence of the starting carboxylic acid is a very common issue. Fortunately, its acidic nature makes it easy to separate from the neutral ester product.

Root Cause: Incomplete reaction or hydrolysis of the product during workup.

Purification Protocol:

  • Quenching and Dilution: After the reaction is complete, cool the mixture to room temperature. If a strong acid like H₂SO₄ was used, carefully quench the reaction by pouring it into ice water. Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or diethyl ether.[4]

  • Acid-Base Extraction: Transfer the mixture to a separatory funnel.

    • Wash with Saturated Sodium Bicarbonate (NaHCO₃) Solution: Add a saturated aqueous solution of NaHCO₃. The basic bicarbonate will react with the acidic 3-bromo-5-fluorobenzoic acid to form its sodium salt (sodium 3-bromo-5-fluorobenzoate). This salt is highly soluble in the aqueous layer and will be removed from the organic layer.[2][7] Continue washing until no more CO₂ gas evolution is observed.

    • Wash with Brine: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities and reduce the solubility of the organic solvent in the aqueous layer.[4][7]

  • Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[4]

  • Final Purification (If Necessary): For exceptionally high purity, the crude ester can be further purified by silica gel column chromatography. A common eluent system is a mixture of petroleum ether and ethyl acetate.[4]

Q3: What are the potential isomeric byproducts, and how do they form?

A3: Isomeric byproducts typically arise if the synthesis starts with the bromination of a fluorinated precursor rather than the esterification of a pre-brominated acid. For instance, if you were to brominate Methyl 5-fluorobenzoate.

Mechanistic Insight: The directing effects of the substituents on the aromatic ring dictate the position of bromination. The fluorine atom is an ortho-, para-director, while the methyl ester group (-CO₂Me) is a meta-director. In 5-fluoro-substituted benzoates, these effects can lead to a mixture of products. While the desired 3-bromo product is often major, other isomers can form.

Potential Isomeric Byproducts:

  • Methyl 2-bromo-5-fluorobenzoate: Formation can occur due to the ortho-directing effect of the fluorine atom.

  • Di-brominated products: Under harsh conditions or with excess brominating agent (e.g., N-Bromosuccinimide or Br₂), a second bromine atom can be added to the ring.[4]

Prevention Strategy:

  • Control Reaction Conditions: Use precise stoichiometry of the brominating agent and maintain the recommended reaction temperature (often starting at 0 °C and slowly warming) to minimize over-reaction.[4]

  • Choice of Synthetic Route: The most reliable method to avoid isomeric impurities is to start with 3-bromo-5-fluorobenzoic acid, as the substitution pattern is already correctly established.[8]

Experimental Protocols & Data

Table 1: Comparison of Reaction Conditions for Esterification
ParameterMethod 1: H₂SO₄ CatalysisMethod 2: Thionyl ChlorideMethod 3: NBS Catalysis[9]
Starting Material 3-bromo-5-fluorobenzoic acid3-bromo-5-fluorobenzoic acid3-fluorobenzoic acid (example)
Reagent Methanol (excess)Methanol (excess)Methanol
Catalyst/Activator Conc. H₂SO₄ (catalytic)Thionyl Chloride (SOCl₂)N-Bromosuccinimide (NBS)
Temperature Reflux (~65 °C)70 °C70 °C
Reaction Time 2-16 hours~3 hours~20 hours
Key Advantage Low cost, simple setupIrreversible, high conversionMild, metal-free conditions
Workup Basic wash (NaHCO₃) requiredEvaporation of byproductsSimple isolation
Optimized Protocol: Esterification using Thionyl Chloride

This protocol is based on a reported synthesis and is favored for its high conversion rate by avoiding equilibrium limitations.[4]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-5-fluorobenzoic acid (1 equivalent) in methanol (approx. 4 mL per gram of acid).

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly and carefully add thionyl chloride (SOCl₂) (approx. 1.5 equivalents) dropwise to the stirred solution. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and heat the reaction mixture to 70 °C. Maintain this temperature with continuous stirring for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate, 50:1 v/v) to yield pure this compound.[4]

Visualized Workflows and Logic

Diagram 1: Fischer Esterification Equilibrium

This diagram illustrates the core equilibrium of the Fischer esterification and the key strategies to drive the reaction towards the desired product.

Fischer_Esterification cluster_driving_factors Driving the Reaction Forward Reactants Carboxylic Acid + Alcohol Products Ester + Water Reactants->Products Esterification (Acid Catalyst) Products->Reactants Hydrolysis Excess_Alcohol Use Excess Alcohol Excess_Alcohol->Reactants Increases Reactant Concentration Remove_Water Remove Water (e.g., H₂SO₄) Remove_Water->Products Removes Product

Caption: Fischer Esterification Equilibrium and Control.

Diagram 2: Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving issues related to low product yield.

Troubleshooting_Yield Start Low Yield Observed Check_Conversion Is Starting Material Present in Product? Start->Check_Conversion Check_Conditions Were Reaction Conditions (Temp, Time) Adequate? Check_Conversion->Check_Conditions No Solution_Equilibrium Action: Drive Equilibrium - Use excess methanol - Use dehydrating catalyst (H₂SO₄) - Switch to SOCl₂ method Check_Conversion->Solution_Equilibrium Yes Check_Reagents Are Reagents Anhydrous? Check_Conditions->Check_Reagents Yes Solution_Kinetics Action: Increase Reaction Time or Temperature Check_Conditions->Solution_Kinetics No Check_Reagents->Start Yes (Re-evaluate) Solution_Purity Action: Use Anhydrous Reagents and Glassware Check_Reagents->Solution_Purity No

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of Methyl 3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-bromo-5-fluorobenzoate (CAS 334792-52-8). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with obtaining this key intermediate in a highly pure form. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols for various purification methods.

I. Understanding the Purification Challenges

This compound is a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Common impurities often stem from the starting materials or by-products of the esterification reaction, such as unreacted 3-bromo-5-fluorobenzoic acid, residual alcohol, and undesired isomers.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Work-up - Incomplete reaction. - Presence of unreacted starting materials (e.g., 3-bromo-5-fluorobenzoic acid). - Formation of isomeric by-products.- Monitor the reaction to completion using TLC or GC/LC-MS. - Perform an acid-base extraction to remove acidic impurities.[3][4][5] - Consider column chromatography for isomer separation.
Product is an Oil Instead of a Solid - Presence of solvent residues. - Impurities depressing the melting point.- Ensure complete removal of solvent under reduced pressure. - Purify the product further using column chromatography or recrystallization from a suitable solvent system.
Poor Separation in Column Chromatography - Incorrect solvent system (eluent). - Overloading the column. - Improperly packed column.- Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation (Rf value of ~0.3-0.4 for the product). A common eluent system is a mixture of petroleum ether and ethyl acetate.[6] - Use an appropriate amount of crude product relative to the amount of silica gel. - Ensure the silica gel is packed uniformly to avoid channeling.
Low Yield After Purification - Loss of product during extractions or transfers. - Decomposition of the product on silica gel. - Inefficient recrystallization.- Minimize the number of transfer steps. - Deactivate the silica gel with a small amount of triethylamine if the compound is sensitive to acid. - Optimize the recrystallization solvent and cooling process to maximize crystal formation.
Presence of Water in the Final Product - Incomplete drying of the organic layer. - Use of wet solvents or glassware.- Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation. - Ensure all glassware and solvents are thoroughly dried before use.

Purification Method Selection Flowchart

Purification_Flowchart Start Crude this compound CheckPurity Assess Purity (TLC, GC, NMR) Start->CheckPurity HighPurity High Purity (>98%)? CheckPurity->HighPurity AcidBaseExtraction Acid-Base Extraction HighPurity->AcidBaseExtraction No, Acidic Impurities Present ColumnChromatography Column Chromatography HighPurity->ColumnChromatography No, Isomers or Neutral Impurities Present Recrystallization Recrystallization HighPurity->Recrystallization No, Crystalline Solid with Minor Impurities Distillation Distillation (for liquid impurities) HighPurity->Distillation No, Volatile Impurities Present FinalProduct Pure Product HighPurity->FinalProduct Yes AcidBaseExtraction->CheckPurity ColumnChromatography->CheckPurity Recrystallization->FinalProduct Distillation->CheckPurity

Caption: Decision-making workflow for selecting a purification method.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of this compound and how can I remove it?

A1: The most common impurity is the unreacted starting material, 3-bromo-5-fluorobenzoic acid. This acidic impurity can be effectively removed using an acid-base extraction.[3][5] By washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a weak base solution, such as saturated sodium bicarbonate, the carboxylic acid is converted to its water-soluble carboxylate salt and is extracted into the aqueous layer.[3][4] The desired ester remains in the organic layer. It is crucial to use a weak base to avoid hydrolysis of the ester product.[5]

Q2: My product is a persistent oil. How can I induce crystallization?

A2: If your product is an oil, it is likely due to residual solvent or impurities. First, ensure all solvent is removed using a high-vacuum pump. If it remains an oil, further purification is necessary. Column chromatography is often effective at removing impurities that inhibit crystallization. After chromatography, if the product is still an oil, you can try techniques such as scratching the inside of the flask with a glass rod at the solvent-air interface, or adding a seed crystal if one is available. If these methods fail, consider dissolving the oil in a minimal amount of a volatile solvent (like pentane or diethyl ether) and cooling it slowly to promote crystallization.

Q3: What is a good solvent system for the column chromatography of this compound?

A3: A common and effective eluent system for the purification of similar aromatic esters is a mixture of a non-polar solvent and a moderately polar solvent. For this compound, a gradient or isocratic elution with a mixture of petroleum ether (or hexanes) and ethyl acetate is a good starting point.[6] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired product.

Q4: Can I use distillation to purify this compound?

A4: While distillation is a common purification technique for liquids, it may not be the most suitable primary method for this compound due to its relatively high boiling point and the potential for decomposition at elevated temperatures. However, vacuum distillation could be employed to remove lower-boiling impurities. Steam distillation can also be used to remove residual volatile alcohols from the reaction mixture.[7]

Q5: Is recrystallization a viable purification method for this compound?

A5: Yes, recrystallization can be an excellent final purification step if the crude product is a solid and contains a small amount of impurities. The key is to find a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often a good choice for recrystallizing aromatic esters.[8][9]

III. Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Acidic Impurities

This protocol describes the removal of unreacted 3-bromo-5-fluorobenzoic acid from the crude product.

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in a suitable volume of ethyl acetate (e.g., 10 mL per gram of crude product).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.[3]

  • Allow the layers to separate. The top layer is the organic phase containing the ester, and the bottom layer is the aqueous phase containing the sodium salt of the carboxylic acid.

  • Drain the lower aqueous layer.

  • Repeat the wash with saturated sodium bicarbonate solution (steps 3-6) one more time.

  • Wash the organic layer with an equal volume of brine to remove any remaining water-soluble components.

  • Drain the brine layer.

  • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Flash Column Chromatography

This protocol details the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Determine the Eluent System: On a TLC plate, spot the crude product and develop it in various ratios of petroleum ether:ethyl acetate (e.g., 50:1, 20:1, 10:1). The ideal system will give an Rf value of ~0.3-0.4 for the product.

  • Pack the Column: Prepare a slurry of silica gel in petroleum ether and pour it into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully apply the sample to the top of the silica bed. Alternatively, adsorb the crude product onto a small amount of silica gel, and then add the dry powder to the top of the column.

  • Elute the Column: Carefully add the eluent to the column and apply gentle pressure (if using flash chromatography) to begin the separation.

  • Collect Fractions: Collect the eluting solvent in a series of fractions.

  • Monitor the Fractions: Spot each fraction on a TLC plate and visualize under a UV lamp to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the pure fractions in a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator.

Purification Workflow Diagram

Purification_Workflow Start Crude Product Dissolve Dissolve in Organic Solvent Start->Dissolve Extraction Wash with NaHCO3 (aq) Dissolve->Extraction Separate1 Separate Layers Extraction->Separate1 AqueousLayer Aqueous Layer (Acidic Impurities) Separate1->AqueousLayer Discard OrganicLayer Organic Layer (Ester) Separate1->OrganicLayer WashBrine Wash with Brine OrganicLayer->WashBrine Dry Dry over Na2SO4 OrganicLayer->Dry Separate2 Separate Layers WashBrine->Separate2 Separate2->OrganicLayer Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate CheckPurity Check Purity (TLC/GC) Evaporate->CheckPurity Pure Pure Product CheckPurity->Pure Purity OK ColumnChrom Column Chromatography CheckPurity->ColumnChrom Further Purification Needed ColumnChrom->Evaporate

Caption: A typical purification workflow for this compound.

IV. References

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. --INVALID-LINK--

  • Acid-Base Extraction. University of Colorado Boulder. --INVALID-LINK--

  • Acid–base extraction. Wikipedia. --INVALID-LINK--

  • methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis. ChemicalBook. --INVALID-LINK--

  • Can you cleave methyl esters using acid instead of base? Anyone used this method before?. Reddit. --INVALID-LINK--

  • Reactive Extraction for Fatty Acid Methyl Ester Production from Castor Seeds Using a Heterogeneous Base Catalyst: Process Parameter Optimization and Characterization. (2022). ACS Omega. --INVALID-LINK--

  • Process for purifying esters. Google Patents. --INVALID-LINK--

  • How to Prepare Methyl 3-bromo-5-nitrobenzoate?. Guidechem. --INVALID-LINK--

  • This compound. Sigma-Aldrich. --INVALID-LINK--

  • This compound. Wychem. --INVALID-LINK--

  • Process for the purification of esters. Google Patents. --INVALID-LINK--

  • This compound, 98%. Thermo Scientific Chemicals. --INVALID-LINK--

  • Esters 4. Organic Preparation & Purification of an Ester. YouTube. --INVALID-LINK--

  • This compound. PubChem. --INVALID-LINK--

  • Ester purification. Google Patents. --INVALID-LINK--

  • Preparation of 3-bromo-4-fluoro-benzoic acid. Google Patents. --INVALID-LINK--

  • Method for producing 3-bromomethylbenzoic acids. Google Patents. --INVALID-LINK--

  • How to purify esterefication product?. ResearchGate. --INVALID-LINK--

  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Chemistry Stack Exchange. --INVALID-LINK--

  • Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. --INVALID-LINK--

  • Preparation of 3-Bromo-1,2,4,5-tetrazine. Helvetica Chimica Acta. --INVALID-LINK--

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. YouTube. --INVALID-LINK--

  • This compound. BLD Pharm. --INVALID-LINK--

  • 3-Bromo-5-fluorobenzoic acid. Chem-Impex. --INVALID-LINK--

  • Methyl 3-bromo-5-ethyl-2-fluorobenzoate. BLD Pharm. --INVALID-LINK--

  • Application Notes and Protocols for the Purification of Crude Methyl 2-amino-5-isopropylbenzoate by Column Chromatography. Benchchem. --INVALID-LINK--

  • This compound, Thermo Scientific. Fisher Scientific. --INVALID-LINK--

References

impact of reaction parameters on Methyl 3-bromo-5-fluorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-bromo-5-fluorobenzoate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing reaction parameters and troubleshooting common issues encountered during this synthesis. As Senior Application Scientists, we aim to combine established chemical principles with field-proven insights to ensure your success.

The primary route for synthesizing this compound is through the esterification of 3-bromo-5-fluorobenzoic acid with methanol. The most common and industrially scalable method is the Fischer-Speier esterification, an acid-catalyzed reaction that, while robust, is governed by a sensitive equilibrium. Understanding the interplay of the reaction parameters is critical to maximizing yield and purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each problem is analyzed for its potential causes, followed by actionable solutions grounded in chemical principles.

Problem 1: Low or No Product Yield

The most frequently reported issue is a lower-than-expected yield of the desired ester. Since Fischer esterification is a reversible reaction, achieving a high yield depends on successfully shifting the chemical equilibrium toward the products.[1][2]

Potential CauseScientific ExplanationRecommended Solution
Reaction Has Not Reached Equilibrium Fischer esterification can be slow, even with a catalyst.[3] The reaction rate is dependent on temperature and catalyst concentration. Insufficient reaction time means a significant portion of the starting materials remains unreacted.Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or ¹H NMR. Continue heating under reflux until no further consumption of the starting material is observed. Typical reaction times can range from 3 to 20 hours.[4][5]
Equilibrium Favors Reactants The reaction produces one mole of water for every mole of ester formed. According to Le Châtelier's principle, the presence of this water can drive the reaction backward, hydrolyzing the ester back to the carboxylic acid and alcohol.Use Excess Alcohol: Employing a large excess of methanol (which can also serve as the solvent) shifts the equilibrium to the product side.[1][2] A 10-fold or greater molar excess is common.
Insufficient Catalyst Activity The acid catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[2][6] Low catalyst concentration or inactive catalyst will result in a very slow reaction rate.Verify Catalyst Loading: Ensure an adequate amount of catalyst is used. For sulfuric acid, a catalytic amount is sufficient, but it also acts as a dehydrating agent, further pushing the reaction forward.[1][7] If using a milder catalyst like p-toluenesulfonic acid, ensure it is fresh.
Reaction Temperature is Too Low Esterification reactions have an activation energy barrier that must be overcome. Heating increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate.[3]Ensure Proper Reflux: The reaction is typically run at the reflux temperature of the alcohol (methanol, ~65-70 °C).[8][4] Ensure the reaction mixture is boiling gently and that a reflux ring is visible on the condenser.
Problem 2: Presence of Unreacted Starting Material in Final Product

Detecting 3-bromo-5-fluorobenzoic acid in your purified product indicates either an incomplete reaction or issues during the work-up phase.

Potential CauseScientific ExplanationRecommended Solution
Incomplete Reaction As discussed in Problem 1, the reaction may not have been run long enough or under optimal conditions to achieve full conversion.Optimize Reaction Conditions: Before scaling up, run small test reactions to determine the optimal time and temperature for full conversion. Reference the solutions in Problem 1.
Inefficient Aqueous Work-up The work-up typically involves washing the organic layer with an aqueous basic solution (e.g., saturated sodium bicarbonate) to remove the acid catalyst and any unreacted carboxylic acid by converting it to its water-soluble carboxylate salt.[5]Improve Extraction Efficiency: After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer multiple times with saturated NaHCO₃ solution. Check the pH of the aqueous layer after each wash to ensure it is basic. A final wash with brine can help break emulsions and remove excess water.[9]
Problem 3: Formation of Unknown Impurities

While Fischer esterification is generally a clean reaction, the presence of impurities can arise from the starting materials or side reactions, particularly if harsh conditions are used.

Potential CauseScientific ExplanationRecommended Solution
Side Reactions from High Temperatures While increased temperature boosts the reaction rate, excessively high temperatures (significantly above reflux) can sometimes lead to decomposition or side reactions, although this is less common for simple esterifications.Maintain Controlled Temperature: Do not overheat the reaction. Gentle reflux is sufficient. Typical temperatures range from 60-110 °C depending on the specific acid and alcohol used.[10]
Impure Starting Materials The purity of the final product is directly dependent on the purity of the starting 3-bromo-5-fluorobenzoic acid.Verify Starting Material Purity: Before starting the reaction, check the purity of the carboxylic acid using NMR or melting point analysis. If necessary, purify the starting material by recrystallization.
Formation of Thionyl Chloride-Related Byproducts If using thionyl chloride (SOCl₂) as the esterification agent, residual SOCl₂ or HCl (a byproduct) can lead to side reactions if not properly managed. The mechanism involves formation of a highly reactive acyl chloride intermediate.[11]Control Reagent Addition and Quench: Add thionyl chloride dropwise at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.[11] After the reaction is complete, carefully quench the mixture, often by pouring it into ice water or a basic solution to neutralize HCl and destroy excess SOCl₂.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the acid-catalyzed Fischer esterification?

A1: The Fischer esterification proceeds through a six-step, reversible mechanism:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.[2]

  • Nucleophilic Attack: The nucleophilic oxygen of the alcohol (methanol) attacks the activated carbonyl carbon.[10]

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).[2]

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a base (like water or the alcohol) to regenerate the acid catalyst and yield the final ester product.[1]

Fischer_Esterification Fischer Esterification Mechanism RCOOH R-COOH (Carboxylic Acid) Protonated_Acid R-C(=O⁺H)OH RCOOH->Protonated_Acid 1. Protonation ROH R'-OH (Alcohol) Tetrahedral_Int R-C(OH)₂(O⁺HR') ROH->Tetrahedral_Int 2. Nucleophilic Attack H_plus H⁺ (Catalyst) Protonated_Acid->Tetrahedral_Int 2. Nucleophilic Attack Activated_Complex R-C(OH)(O-R')(O⁺H₂) Tetrahedral_Int->Activated_Complex 3. Proton Transfer Protonated_Ester R-C(=O⁺H)OR' Activated_Complex->Protonated_Ester 4. Water Elimination Water H₂O Activated_Complex->Water Ester R-COOR' (Ester) Protonated_Ester->Ester 5. Deprotonation H_plus_out H⁺ (Catalyst) Protonated_Ester->H_plus_out

Caption: Key steps of the Fischer esterification mechanism.

Q2: Which acid catalyst is best: Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)?

A2: Both are effective but operate differently and have distinct advantages.

  • Sulfuric Acid (H₂SO₄): This is a classic Fischer esterification catalyst.[10][7] Its primary advantage is that it is a strong acid that effectively catalyzes the reaction and is also a powerful dehydrating agent, which helps sequester the water byproduct and drive the equilibrium forward.[1] It is inexpensive and works well when using the alcohol as the solvent.

  • Thionyl Chloride (SOCl₂): This reagent converts the carboxylic acid into a highly reactive acyl chloride intermediate. This intermediate then rapidly reacts with the alcohol to form the ester. This is not a catalytic process; a stoichiometric amount of SOCl₂ is often used.[11] This method is often faster and not reversible, leading to higher conversions. However, it is more expensive and generates corrosive HCl gas as a byproduct, requiring more careful handling.[4]

Q3: How can I monitor the reaction progress effectively?

A3: Thin Layer Chromatography (TLC) is a simple and effective method.

  • Procedure: Spot the starting material (3-bromo-5-fluorobenzoic acid) and the reaction mixture on a silica gel TLC plate.

  • Eluent: A mixture of non-polar and polar solvents like hexanes/ethyl acetate (e.g., 9:1 or 4:1 v/v) is a good starting point.

  • Visualization: The starting carboxylic acid is more polar and will have a lower Retention Factor (Rf) than the less polar ester product. You can visualize the spots under UV light. Staining with potassium permanganate can also be used.

  • Interpretation: As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the product spot will grow stronger. The reaction is complete when the starting material spot is no longer visible. For more quantitative analysis, HPLC or GC-MS can be used.[12][13]

Workflow General Synthesis Workflow Start Reactants: 3-bromo-5-fluorobenzoic acid Methanol (excess) Acid Catalyst (e.g., H₂SO₄) Reaction Heat under Reflux (65-70 °C, 3-20h) Monitor by TLC Start->Reaction Workup Work-up: 1. Cool to RT 2. Dilute with EtOAc 3. Wash with NaHCO₃(aq) 4. Wash with Brine Reaction->Workup Dry Dry organic layer (e.g., over Na₂SO₄) Workup->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purification: Silica Gel Column Chromatography Concentrate->Purify Product Final Product: This compound Purify->Product

Caption: A typical workflow for the synthesis and purification.

Q4: What is a standard purification protocol for this compound?

A4: After aqueous work-up, the crude product is often a mixture of the desired ester and a small amount of non-polar impurities. Silica gel column chromatography is the most effective method for purification.[4]

  • Column Packing: Use a slurry of silica gel in a non-polar solvent like hexanes or petroleum ether.

  • Loading: Dissolve the crude product in a minimal amount of a solvent like dichloromethane or the eluent and load it onto the column.

  • Elution: Start with a low-polarity eluent system (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A common gradient might be from 2% to 10% ethyl acetate in hexanes. The less polar ester product will elute from the column before any remaining polar starting material.

  • Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ester.

Experimental Protocols

Protocol 1: Synthesis using Sulfuric Acid Catalyst

This protocol is a standard Fischer esterification method.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid (1.0 eq).

  • Reagents: Add a large excess of methanol (e.g., 20 mL per gram of carboxylic acid).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to a gentle reflux (approx. 65-70 °C) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting carboxylic acid is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with ethyl acetate (3 x volume of methanol used).

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by silica gel column chromatography.

Protocol 2: Synthesis using Thionyl Chloride

This protocol is suitable for when a faster, non-equilibrium-driven method is desired.[4][11]

  • Setup: To a round-bottom flask with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid (1.0 eq) and methanol (10-15 mL per gram of acid).

  • Cooling: Cool the mixture in an ice bath to 0 °C.

  • Reagent Addition: Add thionyl chloride (SOCl₂) (approx. 1.5-2.0 eq) dropwise to the stirred solution over 15-20 minutes. Caution: This reaction releases HCl and SO₂ gas and is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 70 °C) for 3 hours.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by silica gel column chromatography as described in Protocol 1.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 3-bromo-5-fluorobenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data presentation. It offers a comparative analysis with related compounds to elucidate the distinct effects of bromo and fluoro substituents on the NMR spectra of a benzene ring. This approach not only provides the spectral characteristics of the target molecule but also equips the reader with the foundational knowledge to interpret similar substituted aromatic systems.

Introduction

This compound is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Understanding its structural features is paramount for its effective utilization. NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, offering a clear rationale for the observed chemical shifts and coupling constants.

Predicted and Comparative NMR Data

¹H NMR Data

The aromatic region of the ¹H NMR spectrum is particularly informative. The substituents' electronic effects—inductive and resonance—cause a predictable dispersion of the signals for the aromatic protons.

CompoundH-2 (ppm)H-4 (ppm)H-6 (ppm)-OCH₃ (ppm)
This compound (Predicted) ~7.95 (t)~7.50 (ddd)~7.65 (dt)~3.92 (s)
Methyl 3-bromobenzoate[1][2]8.15 (t)7.68 (dt)7.33 (t)3.91 (s)
Methyl 3-fluorobenzoate[3]7.83 (dt)7.40 (m)7.22 (m)3.91 (s)

Note: Predicted values for this compound are estimations based on additive substituent effects and analysis of related compounds. Actual experimental values may vary slightly.

¹³C NMR Data

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

CompoundC=OC-1C-2C-3C-4C-5C-6-OCH₃
This compound (Predicted) ~164.5~134.0 (d)~129.0 (d)~122.5 (d)~128.0 (d)~162.0 (d)~118.0 (d)~52.5
Methyl 3-bromobenzoate[3]165.5132.1135.7122.3132.4129.8128.052.2
Methyl 3-fluorobenzoate[3]165.7132.2125.2162.5 (d)120.0129.9 (d)116.5 (d)52.2

Note: Predicted values for this compound are estimations. The 'd' in parentheses indicates a doublet due to coupling with fluorine.

Interpretation and Comparative Analysis

The predicted spectra for this compound can be rationalized by considering the additive effects of the bromo and fluoro substituents.

¹H NMR Spectrum Analysis:

  • -OCH₃ group: The methyl ester protons are expected to appear as a singlet around 3.92 ppm, consistent with the values for the monosubstituted analogues.

  • Aromatic Protons:

    • H-2: This proton is situated between the electron-withdrawing ester group and the bromine atom. It is expected to be the most downfield of the aromatic protons, appearing as a triplet due to coupling with H-4 and H-6.

    • H-4: This proton is meta to the ester and ortho to both the bromine and fluorine atoms. It will exhibit complex splitting, appearing as a doublet of doublet of doublets due to coupling with H-2, H-6, and the fluorine atom.

    • H-6: This proton is ortho to the ester and meta to both halogens. It will likely appear as a doublet of triplets, with a larger coupling to H-4 and smaller couplings to H-2 and the fluorine atom.

¹³C NMR Spectrum Analysis:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is expected around 164.5 ppm.

  • Aromatic Carbons:

    • C-1: The carbon attached to the ester group will be downfield due to the deshielding effect of the carbonyl.

    • C-3 (C-Br): The carbon directly bonded to bromine will show a characteristic chemical shift around 122.5 ppm.

    • C-5 (C-F): The carbon bonded to fluorine will be significantly downfield due to the strong electronegativity of fluorine and will appear as a doublet with a large one-bond C-F coupling constant.

    • C-2, C-4, C-6: These carbons will also exhibit coupling to the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms (²J_CF > ³J_CF).

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for compounds like this compound, the following detailed protocol is recommended.

Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. The use of a deuterated solvent is essential as the spectrometer's field-frequency lock system utilizes the deuterium signal to maintain a stable magnetic field.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃. For the less sensitive ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume of solvent is recommended.

  • Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Setup and Data Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

    • Acquisition Time: An acquisition time of 2-4 seconds is standard.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: A wider spectral width of around 200-220 ppm is necessary for ¹³C NMR.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δH = 7.26 ppm for ¹H NMR; δC = 77.16 ppm for ¹³C NMR).

Visualizing the Molecular Structure and NMR Relationships

The following diagrams illustrate the structure of this compound and the key through-bond relationships that give rise to the observed NMR spectral features.

Caption: Molecular structure of this compound.

cluster_H ¹H NMR Couplings cluster_C ¹³C NMR Couplings to Fluorine H2 H-2 H4 H-4 H2->H4 ⁴JHH (meta) H6 H-6 H2->H6 ⁴JHH (meta) H4->H6 ²JHH (ortho) F F H4->F ³JHF (ortho) H6->F ⁴JHF (meta) C3 C-3 F_C F C3->F_C ³JCF C4 C-4 C4->F_C ²JCF C5 C-5 C5->F_C ¹JCF C6 C-6 C6->F_C ²JCF

Caption: Key through-bond NMR coupling relationships.

Conclusion

This guide provides a comprehensive overview of the ¹H and ¹³C NMR data for this compound. By employing a comparative approach with its monosubstituted analogues, we have established a robust framework for predicting and interpreting its NMR spectra. The detailed experimental protocol offers a reliable methodology for acquiring high-quality data. This integrated approach, combining predictive analysis with practical experimental guidance, serves as a valuable resource for researchers working with this and other substituted aromatic compounds.

References

A Senior Application Scientist's Guide to the Characterization of Methyl 3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis and characterization of Methyl 3-bromo-5-fluorobenzoate, a critical building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a comparative analysis against viable alternatives and presents a robust, field-tested protocol for its characterization. Our objective is to equip you with the necessary data and insights to make informed decisions in your research and development endeavors.

The Strategic Importance of Halogenated Benzoates

Halogenated aromatic compounds, such as this compound, are foundational materials in the synthesis of complex organic molecules. The specific placement of bromine and fluorine atoms on the benzoate ring imparts unique electronic properties and provides multiple reactive handles for further chemical transformations.[1] These substituents can influence the molecule's reactivity, stability, and biological activity, making them indispensable in the creation of novel pharmaceuticals and agrochemicals, including anti-inflammatory agents, anti-cancer drugs, and specialized herbicides.[1] The ability to participate in diverse reactions, such as cross-coupling, is a key reason for the widespread use of this class of compounds in advanced organic synthesis.[1]

Comprehensive Characterization of this compound

A thorough understanding of a reagent's physical and spectral properties is the bedrock of reproducible and successful synthesis. This compound is typically supplied as a clear, colorless to pale yellow liquid.[2]

Physicochemical Properties

The fundamental physical constants of this compound define its handling, storage, and reaction conditions. These properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₆BrFO₂[3][4]
Molecular Weight 233.03 g/mol [4]
CAS Number 334792-52-8[2][3]
Appearance Clear colorless to pale yellow liquid[2]
Purity (Assay by GC) ≥97.5% - 98%[2][3]
Density 1.577 g/cm³ (at 20°C)N/A
Boiling Point 251.6 °C (at 760 Torr)N/A
Refractive Index 1.5335-1.5375 (at 20°C)[2]

Note: Density and Boiling Point values are commonly cited but should be confirmed with the specific supplier's documentation.

Spectroscopic Profile

The structural identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. While raw spectra should be acquired for each new batch, the expected characteristics are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region will display complex splitting patterns due to coupling between the protons and the fluorine atom. The methyl group will appear as a singlet, typically around 3.9 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will appear in the typical range (110-140 ppm), with their chemical shifts influenced by the electronegative bromine and fluorine substituents. The carbon-fluorine coupling will be observable.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present. Key expected absorbances include a strong carbonyl (C=O) stretch from the ester group (around 1720-1740 cm⁻¹), C-O stretching bands, and aromatic C-H and C=C stretching vibrations. The C-Br and C-F stretching frequencies will appear in the fingerprint region.[5][6]

  • MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight. In electron ionization (EI) mode, the mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, a prominent M+2 peak with an intensity almost equal to the M⁺ peak will be observed, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[7]

Spectroscopic data for this compound, including NMR and IR spectra, are typically available from suppliers for verification.[4][8][9]

G cluster_0 Characterization Workflow cluster_1 Spectroscopic Analysis sample Procure Reagent (this compound) phys_char Physicochemical Analysis (Appearance, Refractive Index) sample->phys_char nmr NMR (¹H, ¹³C) - Structural Elucidation - Isomeric Purity phys_char->nmr ftir FT-IR - Functional Group ID phys_char->ftir ms GC-MS - Molecular Weight - Purity Assay phys_char->ms data_analysis Data Interpretation & Comparison to Standards nmr->data_analysis ftir->data_analysis ms->data_analysis release Release for Synthesis data_analysis->release Meets Specs quarantine Quarantine/Reject (Out of Specification) data_analysis->quarantine Fails Specs

A typical workflow for the characterization of a chemical reagent.

Comparative Analysis with Alternative Reagents

The choice of a synthetic building block depends on the specific reaction, desired electronic properties, and cost. Below is a comparison of this compound with other commercially available, structurally related reagents.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)Key Differences & Considerations
This compound 233.03251.6Liquid~1.58Dual halogenation offers two distinct reactive sites/modulating groups.
Methyl 3-chlorobenzoate 170.59[10]231[11]21[11]1.227[12]Chloro-group offers different reactivity in cross-coupling vs. bromo-group. Less electron-withdrawing than fluorine.
Methyl 3,5-difluorobenzoate 172.13[13]187-189[14]23-27[14]1.265[14]Lacks the bromine handle for reactions like Suzuki or Stille coupling. Strong electron-withdrawing effects from two fluorine atoms.
Methyl 3-bromobenzoate 215.04253-25516-181.54Lacks the fluorine atom, resulting in different electronic and steric properties. A direct precursor for comparing the impact of the 5-fluoro substituent.

Expert Insights on Reagent Selection:

  • Causality of Halogen Choice: The decision between a bromo, chloro, or fluoro substituent is driven by the desired downstream chemistry. Bromine is highly versatile for palladium-catalyzed cross-coupling reactions. Chlorine is generally less reactive, which can be advantageous for selective transformations. Fluorine is often incorporated to modulate the pKa, lipophilicity, and metabolic stability of a final drug candidate, though it is not typically used as a reactive handle in the same way as bromine or chlorine.

  • Electronic Effects: this compound possesses two electron-withdrawing halogens, which deactivate the aromatic ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution. In contrast, Methyl 3-bromobenzoate is less deactivated. Methyl 3,5-difluorobenzoate is the most strongly deactivated of the alternatives listed. This electronic modulation is a critical consideration for reaction planning.

Experimental Protocol: Purity Determination by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive method for assessing the purity of volatile and semi-volatile compounds like this compound. It provides excellent separation of closely related impurities and confirms their identity by mass.[15][16]

Objective: To quantify the purity of this compound and identify any potential impurities.

Materials and Reagents:

  • This compound sample

  • Dichloromethane (DCM), HPLC or pesticide grade[16]

  • Helium (99.999% purity)

  • Calibrated micropipettes

  • 2 mL glass autosampler vials with caps[17]

Instrumentation (Typical):

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (capable of EI at 70 eV)[16]

  • Capillary Column: A non-polar column such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is ideal for separating aromatic compounds.[15][16]

Protocol Steps:

  • Sample Preparation:

    • Accurately prepare a stock solution of the sample at approximately 1 mg/mL in dichloromethane.

    • Perform a serial dilution to create a working solution of ~10 µg/mL in the same solvent.[17]

    • Rationale: DCM is a volatile organic solvent that is compatible with GC-MS analysis. The 10 µg/mL concentration ensures an appropriate amount of analyte reaches the detector without overloading the column, aiming for about 10 ng on-column with a 1 µL injection.[17]

  • Instrument Setup and Calibration:

    • Injector: Set to 250°C. Use splitless mode to maximize sensitivity for the main component and trace impurities.

    • Oven Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5-10 minutes.

    • Rationale: The initial temperature ensures good peak shape for the solvent and analyte. The temperature ramp allows for the separation of compounds with different boiling points. The final hold period ensures that any less volatile impurities are eluted from the column, preventing carryover.[15]

    • MS Parameters:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-450 m/z.

    • Rationale: These temperatures prevent condensation of the analyte. EI at 70 eV is a standard condition that generates reproducible fragmentation patterns, which can be compared against spectral libraries for impurity identification. The mass range is set to encompass the expected mass of the parent compound and potential fragments.[15]

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the data.

  • Data Analysis:

    • Integrate the total ion chromatogram (TIC).

    • Calculate the purity by dividing the peak area of this compound by the total area of all integrated peaks, expressed as a percentage (Area %).

    • Examine the mass spectrum of the main peak to confirm the molecular ion and the characteristic Br isotope pattern.

    • For any impurity peaks, analyze their mass spectra and search against a spectral library (e.g., NIST) to tentatively identify them.

Self-Validation and Trustworthiness: This protocol is self-validating through the confirmation of the molecular ion and isotopic pattern of the main peak. The peak shape and retention time should be consistent across multiple injections. The identification of any impurities should be supported by a good library match and logical fragmentation patterns.

G cluster_0 GC-MS Purity Analysis Workflow cluster_1 3. GC Separation cluster_2 4. MS Detection prep 1. Sample Preparation (~10 µg/mL in DCM) inject 2. Injection (1 µL) (Splitless, 250°C) prep->inject column HP-5ms Column inject->column oven Oven Ramp (100°C to 280°C) ionize EI Ionization (70 eV) oven->ionize detect Mass Analyzer (Scan 40-450 m/z) analysis 5. Data Analysis - Purity (Area %) - Impurity ID (MS Library) detect->analysis report 6. Generate Report analysis->report

A streamlined workflow for GC-MS purity analysis.

Conclusion

This compound is a highly valuable and versatile reagent, distinguished by its dual halogenation pattern which provides unique electronic properties and synthetic handles. Its proper characterization, using a combination of physicochemical measurements and spectroscopic analyses like NMR, FT-IR, and particularly GC-MS for purity, is essential for its effective application. When compared to alternatives such as its chloro, difluoro, or non-fluorinated analogs, the choice of this compound is dictated by the specific requirements of the synthetic route, especially where both a bromine for cross-coupling and a fluorine for property modulation are desired. The provided GC-MS protocol offers a reliable and robust method for ensuring the quality and purity of this critical building block, thereby upholding the integrity of subsequent research and development activities.

References

A Comparative Guide to Analytical Methods for Assessing the Purity of Methyl 3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 3-bromo-5-fluorobenzoate is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). As a pivotal intermediate, its purity has a direct and significant impact on the quality, safety, and efficacy of the final drug product. The presence of even trace amounts of impurities—such as unreacted starting materials, by-products, or degradation products—can lead to downstream reaction failures, reduced yields, and the introduction of potentially toxic components into the API.

Therefore, robust and reliable analytical methods for accurately determining the purity of this compound are not merely a matter of quality control; they are a fundamental requirement for regulatory compliance and patient safety. This guide provides an in-depth comparison of the principal analytical techniques used for this purpose, offering field-proven insights into their application, supported by detailed experimental protocols and comparative data. Our objective is to empower researchers and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs.

The validation of these analytical methods is governed by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) and Q14.[1][2][3][4] These guidelines establish a framework for ensuring that an analytical procedure is fit for its intended purpose, covering performance characteristics such as specificity, accuracy, precision, and robustness.[1][4][5]

Understanding the Analyte and Potential Impurities

This compound is typically synthesized via the esterification of 3-bromo-5-fluorobenzoic acid with methanol, often in the presence of an acid catalyst such as thionyl chloride or sulfuric acid. This synthetic route informs the likely impurity profile that must be addressed by the chosen analytical methods.

Potential Impurities:

  • Starting Material: Unreacted 3-bromo-5-fluorobenzoic acid.

  • Reagents: Residual methanol and acid catalyst.

  • By-products: Isomeric impurities from the starting material or by-products from side reactions.

  • Degradation Products: Hydrolysis of the methyl ester back to the carboxylic acid (3-bromo-5-fluorobenzoic acid), particularly under non-neutral pH conditions or in the presence of moisture.

A comprehensive analytical approach must be capable of separating, identifying, and quantifying these potential impurities with high sensitivity and specificity.

Comparative Analysis of Key Analytical Methodologies

The selection of an analytical technique for purity assessment is a critical decision driven by factors such as the nature of the impurities, required sensitivity, sample throughput, and available instrumentation. Here, we compare the three most powerful and commonly employed methods for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (¹H-qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.
Applicability Ideal for non-volatile and thermally labile compounds. Excellent for separating the target compound from its less volatile starting material (the carboxylic acid).Best suited for volatile and thermally stable compounds. Effective for assaying the main component and identifying volatile impurities.Provides an absolute purity value without the need for a specific reference standard of the analyte. Excellent for structural confirmation and quantification.
Typical LOD/LOQ LOD: ~0.01% / LOQ: ~0.03% (relative to main peak)LOD: <0.001% / LOQ: ~0.003% (relative to main peak)LOD: ~0.1% / LOQ: ~0.3% (relative to internal standard)
Selectivity High, especially with optimized column and mobile phase.Very high, with mass spectrometric detection providing definitive identification.Very high, based on unique chemical shifts of protons in the molecule.
Throughput HighModerateModerate to Low
Cost ModerateHighHigh

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Impurity Profiling

HPLC is the most widely used technique for the purity assessment of pharmaceutical intermediates due to its versatility, robustness, and ability to separate a wide range of compounds. A stability-indicating reversed-phase HPLC method is crucial for separating this compound from its key impurities, particularly the starting material, 3-bromo-5-fluorobenzoic acid.

Causality in Method Design: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the aromatic ester and its related compounds. The mobile phase, a gradient of acetonitrile and water with 0.1% formic acid, is selected to ensure good peak shape and resolution. The acidic modifier suppresses the ionization of the carboxylic acid impurity, leading to better retention and sharper peaks. UV detection at 230 nm is chosen as it provides a good chromophoric response for the benzene ring system present in the analyte and its expected impurities.

Experimental Protocol: HPLC-UV Method

  • Instrumentation: HPLC system with a UV-Vis detector, quaternary pump, and autosampler.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 50% B

    • 26-30 min: 50% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

Expected Data and Interpretation:

Compound Expected Retention Time (min) Notes
3-bromo-5-fluorobenzoic acid~ 8.5Starting material, more polar, elutes earlier.
This compound~ 15.2Main component, less polar, elutes later.

The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Workflow for HPLC-UV Purity Analysis

Caption: Workflow for HPLC-UV Purity Assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Impurities

GC-MS is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. It offers excellent separation efficiency and the high specificity of mass spectrometric detection, making it ideal for identifying and quantifying trace-level impurities.

Causality in Method Design: A non-polar capillary column (e.g., DB-5ms) is chosen to separate compounds based on their boiling points and polarity. The temperature program is designed to first elute any low-boiling residual solvents, followed by the main analyte, and then any higher-boiling impurities. Electron Ionization (EI) is used to generate reproducible mass spectra that can be compared against spectral libraries for confident impurity identification.

Experimental Protocol: GC-MS Method

  • Instrumentation: GC system coupled to a Mass Spectrometer with an EI source.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-450

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like ethyl acetate or dichloromethane.

Expected Data and Interpretation: The purity is determined by the area percent of the main peak in the total ion chromatogram (TIC). Impurities are identified by matching their mass spectra with a reference library (e.g., NIST). This method is particularly useful for detecting any unexpected volatile by-products from the synthesis.

Workflow for GC-MS Purity Analysis

Caption: Workflow for GC-MS Purity and Impurity Identification.

Quantitative NMR (¹H-qNMR): An Absolute Method for Purity Determination

Quantitative NMR (qNMR) has gained prominence as a primary analytical method for purity assessment.[2] Unlike chromatographic techniques that provide a relative purity based on peak areas, qNMR allows for the direct, absolute quantification of an analyte against a certified internal standard of a different compound.[1][4] This is based on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.

Causality in Method Design: A high-purity, stable internal standard with signals that do not overlap with the analyte's signals is chosen (e.g., maleic acid). A deuterated solvent that fully dissolves both the sample and the standard is used. Key acquisition parameters, such as the relaxation delay (D1), are optimized to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.

Experimental Protocol: ¹H-qNMR Method

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same NMR tube.

    • Add ~0.7 mL of DMSO-d6, cap, and vortex until fully dissolved.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (D1): 30 seconds (to ensure full relaxation).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., the methyl ester singlet at ~3.9 ppm) and a signal from the internal standard (the two vinyl protons of maleic acid at ~6.3 ppm).

Purity Calculation:

The purity of the analyte (Purity_analyte) is calculated using the following equation:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I: Integral value of the signal

  • N: Number of protons for the integrated signal

  • M: Molar mass

  • m: Mass

  • Purity_std: Purity of the internal standard

Logical Relationship for qNMR Purity Calculation

qNMR_Logic inputs Mass of Analyte Mass of Standard Molar Mass of Analyte Molar Mass of Standard Purity of Standard calculation Purity Calculation Formula inputs->calculation nmr_data Integral of Analyte Signal Protons of Analyte Signal Integral of Standard Signal Protons of Standard Signal nmr_data->calculation output Analyte Purity (%) calculation->output

Caption: Key Inputs for qNMR Purity Calculation.

Forced Degradation Studies: Developing a Stability-Indicating Method

To ensure that the chosen analytical method is "stability-indicating," forced degradation studies must be performed.[6] This involves subjecting the this compound to harsh conditions to intentionally produce degradation products. The goal is to demonstrate that the analytical method can separate these degradation products from the main peak and from any process-related impurities.

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C

  • Base Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal: 105 °C

  • Photolytic: Exposure to UV light (e.g., 254 nm)

The HPLC-UV method described above should be used to analyze the stressed samples. The primary degradation product expected is 3-bromo-5-fluorobenzoic acid from hydrolysis. The method is considered stability-indicating if all degradation peaks are well-resolved from the main analyte peak.

Conclusion and Recommendations

The comprehensive purity assessment of this compound requires a multi-faceted analytical approach. No single technique can provide all the necessary information.

  • HPLC-UV is recommended as the primary method for routine quality control, providing robust quantification of the main component and separation from key non-volatile impurities like the starting acid. Its ability to be validated as a stability-indicating method is a significant advantage.

  • GC-MS serves as an excellent orthogonal technique. Its high sensitivity and specificity are invaluable for identifying and quantifying unknown volatile impurities and for confirming the identity of the main peak.

  • ¹H-qNMR is the gold standard for obtaining an absolute purity value. It should be used to qualify primary reference standards and as an orthogonal method to confirm the purity values obtained by chromatographic techniques.

By employing a combination of these methods, researchers and drug development professionals can build a comprehensive and reliable data package that ensures the quality and consistency of this compound, thereby safeguarding the integrity of the final API.

References

A Comparative Reactivity Guide: Unlocking the Synthetic Potential of Methyl 3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Differentiated Halobenzoates in Modern Synthesis

In the landscape of medicinal chemistry and materials science, halobenzoates are indispensable building blocks. Their utility stems from the carbon-halogen bond's capacity to participate in a vast array of transformations, most notably transition metal-catalyzed cross-coupling reactions. However, not all halogens are created equal. The specific nature and position of the halogen atom on the aromatic ring dictate its reactivity, offering a nuanced toolkit for the synthetic chemist.

This guide focuses on Methyl 3-bromo-5-fluorobenzoate, a strategically designed reagent that embodies the principle of "orthogonal reactivity." It possesses two different halogen atoms—bromine and fluorine—at the meta positions. This unique arrangement allows for selective functionalization, making it a highly valuable intermediate. Here, we provide an in-depth comparison of its reactivity against other common halobenzoates, supported by mechanistic insights and detailed experimental protocols, to empower researchers in drug discovery and materials development to harness its full synthetic potential.

Chapter 1: Fundamental Principles of Halobenzoate Reactivity

The reactivity of an aryl halide is primarily governed by two interconnected factors: the strength of the carbon-halogen (C-X) bond and the electronic influence of the halogen on the aromatic ring.

  • Carbon-Halogen Bond Dissociation Energy (BDE): The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] This step involves the cleavage of the C-X bond. The BDEs for aryl halides follow the trend: C-F > C-Cl > C-Br > C-I . Consequently, the ease of oxidative addition, and thus the general reactivity in these reactions, follows the inverse trend: I > Br > Cl >> F .[2] The C-F bond is exceptionally strong and typically unreactive under standard cross-coupling conditions, requiring specialized catalysts or harsh conditions for activation.[3][4][5]

  • Electronic Effects: Halogens exert a dual electronic influence: a deactivating inductive effect (-I) due to their electronegativity and a weakly activating mesomeric or resonance effect (+M) due to their lone pairs. For fluorine, the inductive effect is dominant, making the attached carbon more electrophilic. This is a critical factor in Nucleophilic Aromatic Substitution (SNAr) reactions.

For this compound, these principles predict a clear hierarchy of reactivity. The C-Br bond is primed for participation in cross-coupling reactions, while the robust C-F bond is expected to remain intact, serving as a spectator or a potential handle for subsequent, mechanistically distinct transformations.

Chapter 2: Palladium-Catalyzed Cross-Coupling: Selective C-Br Bond Functionalization

Palladium-catalyzed reactions are the cornerstone of modern C-C and C-N bond formation.[6] In this context, this compound behaves as a versatile mono-bromo aromatic, with the C-F bond acting as a stable substituent.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most widely used C-C bond-forming reactions in organic synthesis.[2][7][8]

The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7][8][9]

Suzuki_Mechanism pd0 Pd(0)L₂ ox_add Oxidative Addition pd_complex Ar-Pd(II)L₂(X) pd0->pd_complex Ar-X transmetal Transmetalation pd_r_complex Ar-Pd(II)L₂(R') pd_complex->pd_r_complex R'-B(OH)₂ Base pd_r_complex->pd0 red_elim Reductive Elimination

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

The C-Br bond of this compound shows excellent reactivity, comparable to other aryl bromides. As predicted by bond dissociation energies, it is significantly more reactive than its chloro-analog but less reactive than the corresponding iodo-derivative. The C-F bond remains untouched under these conditions.

SubstrateHalogen ReactivityTypical Reaction TimeTypical Yield (%)Notes
Methyl 3-iodobenzoateC-I1-4 hours>90%Highly reactive, may require milder conditions to prevent side reactions.
This compound C-Br 4-12 hours 85-95% Excellent chemoselectivity. C-F bond is inert.
Methyl 3-bromobenzoateC-Br4-12 hours85-95%Reactivity is analogous to the bromo-fluoro substrate.
Methyl 3-chlorobenzoateC-Cl12-24 hours60-80%Requires more active catalysts (e.g., with bulky phosphine ligands) and higher temperatures.

Data presented are representative values for a reaction with phenylboronic acid and are intended for comparative purposes.

This protocol describes a general procedure for coupling an arylboronic acid with this compound.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous phase with ethyl acetate, and combine the organic layers.

  • Purification: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7][10]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines.[11][12][13] It has largely replaced harsher classical methods, offering broad substrate scope and functional group tolerance.[11]

Similar to the Suzuki coupling, the mechanism involves an oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the aryl amine product.[11][12][14]

Buchwald_Hartwig_Mechanism pd0 Pd(0)L₂ ox_add Oxidative Addition pd_complex Ar-Pd(II)L₂(X) pd0->pd_complex Ar-X amine_coord Amine Coordination & Deprotonation pd_amido_complex Ar-Pd(II)L₂(NR'R'') pd_complex->pd_amido_complex HNR'R'' Base pd_amido_complex->pd0 red_elim Reductive Elimination

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

The reactivity trend for Buchwald-Hartwig amination mirrors that of Suzuki coupling, with the C-Br bond of this compound reacting selectively. The choice of ligand is critical, especially for less reactive aryl chlorides or sterically hindered substrates.[13]

SubstrateHalogen ReactivityTypical Reaction TimeTypical Yield (%)Notes
Methyl 3-iodobenzoateC-I2-6 hours>90%Very reactive; catalyst inhibition can sometimes be an issue.
This compound C-Br 8-18 hours 80-95% Reliable and selective coupling at the C-Br position.
Methyl 3-bromobenzoateC-Br8-18 hours80-95%Similar reactivity profile to the bromo-fluoro analog.
Methyl 3-chlorobenzoateC-Cl18-36 hours65-85%Requires specialized, bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos) and a strong base.[13]

Data presented are representative values for a reaction with a primary amine like aniline and are intended for comparative purposes.

This protocol outlines a general procedure for the amination of this compound.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., Sodium tert-butoxide, NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe to achieve a concentration of 0.1-0.2 M.

  • Reaction: Seal the tube and heat the mixture with vigorous stirring at 90-110 °C. Monitor the reaction's progress.

  • Work-up: After cooling, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product by flash column chromatography.[15][16][17]

Chapter 3: Nucleophilic Aromatic Substitution (SNAr): The Latent Reactivity of the C-F Bond

While inert in cross-coupling, the C-F bond can be the preferred site of reaction under a different mechanistic manifold: Nucleophilic Aromatic Substitution (SNAr).

The SNAr reaction is a two-step process.[18][19] First, a nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[20] In the second, typically fast, step, the leaving group is expelled, and aromaticity is restored.[21]

SNAr_Mechanism start Ar-F + Nu⁻ ts1 Transition State 1 start->ts1 Rate-determining Nucleophilic Attack meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) ts1->meisenheimer ts2 Transition State 2 meisenheimer->ts2 Fast Expulsion of Leaving Group product Ar-Nu + F⁻ ts2->product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

For SNAr reactions, the reactivity of the leaving group often follows the trend F > Cl > Br > I .[22][23] This is counterintuitive to the bond strength argument but is explained by the mechanism. The rate-determining step is the initial nucleophilic attack.[21] Fluorine's powerful electron-withdrawing inductive effect strongly stabilizes the negative charge of the intermediate Meisenheimer complex, lowering the activation energy of this first step and accelerating the overall reaction rate.[21][23]

However, SNAr reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho or para positions to sufficiently activate the ring.[24] In this compound, the ester group is only a moderate deactivator and is in the meta position, providing no resonance stabilization for the Meisenheimer complex. Therefore, this specific substrate is generally unreactive under standard SNAr conditions. The comparison below is provided for educational purposes, illustrating how the halides would behave in a suitably activated system (e.g., with a nitro group at the 4-position).

Substrate (Hypothetically Activated)Halogen ReactivityTypical Reaction TimeTypical Yield (%)Rationale
4-Nitro-3-fluoro-5-bromobenzoateC-F 1-4 hours >90% Fluorine's strong inductive effect provides the greatest stabilization to the Meisenheimer intermediate. [21]
4-Nitro-3-chloro-5-bromobenzoateC-Cl6-12 hours70-85%Less effective stabilization compared to fluorine.
4-Nitro-3,5-dibromobenzoateC-Br12-24 hours50-70%Bromine is a poorer leaving group than F or Cl in this context due to weaker inductive stabilization.

This protocol describes a general procedure for an SNAr reaction on an activated aryl fluoride, which would be necessary to achieve reactivity.

  • Reaction Setup: To a round-bottom flask, add the activated aryl halide (1.0 equiv.) and a polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Reagent Addition: Add the nucleophile (e.g., sodium methoxide, 1.5 equiv.) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture (e.g., 80-120 °C) and monitor by TLC. SNAr reactions can be sensitive to water, so an inert atmosphere may be required.

  • Work-up: Cool the reaction and quench by pouring it into ice-water.

  • Purification: Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by column chromatography or recrystallization.

Chapter 4: A Unified Experimental Workflow

While the specific reagents and conditions differ, the overall laboratory workflow for these comparative studies follows a consistent path from setup to analysis.

Workflow setup 1. Reaction Setup (Glassware, Reagents) inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert reaction 3. Reaction Execution (Heating, Stirring) inert->reaction monitoring 4. Progress Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup 5. Aqueous Work-up (Quench, Extract) monitoring->workup Reaction Complete purify 6. Purification (Column Chromatography) workup->purify analysis 7. Analysis (NMR, MS) purify->analysis

Caption: General laboratory workflow for synthesis and analysis.

Conclusion: A Versatile Tool for Stepwise Synthesis

This compound is a paradigm of chemoselective reactivity. This guide demonstrates that its synthetic utility is derived from the predictable and orthogonal behavior of its two halogen substituents.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig): The C-Br bond is the exclusive site of reactivity, performing with efficiency comparable to standard aryl bromides. The C-F bond serves as a stable, electron-withdrawing substituent that can be carried through complex synthetic sequences.

  • For Nucleophilic Aromatic Substitution (SNAr): The C-F bond is inherently more reactive than the C-Br bond, but this reactivity is latent in the title compound. It requires activation by potent electron-withdrawing groups at the ortho or para positions to be expressed.

This dual-nature allows for a stepwise functionalization strategy: first, exploit the reliable reactivity of the C-Br bond in cross-coupling, then, if the resulting molecule is suitably designed, target the C-F bond in a subsequent SNAr transformation. This level of control makes this compound an exceptionally powerful building block for constructing complex molecular architectures.

References

A Comparative Guide to the Synthesis of Methyl 3-bromo-5-fluorobenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Methyl 3-bromo-5-fluorobenzoate stands as a key building block, its unique substitution pattern offering a versatile platform for the development of a wide array of bioactive molecules. This guide provides an in-depth, objective comparison of three distinct synthetic routes to this valuable compound, grounded in experimental data and established chemical principles. The aim is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most suitable synthetic strategy for their specific needs, considering factors such as yield, purity, scalability, safety, and environmental impact.

Introduction: The Significance of this compound

The presence of both a bromine and a fluorine atom on the aromatic ring of this compound imparts unique physicochemical properties that are highly sought after in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the acidity of nearby functional groups. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of molecular complexity. This combination makes this compound a valuable intermediate for the synthesis of a diverse range of therapeutic agents and other functional organic materials.

This guide will explore and validate three primary synthetic pathways to obtain this key intermediate:

  • Route 1: Esterification of 3-bromo-5-fluorobenzoic acid

  • Route 2: Sandmeyer Reaction of Methyl 3-amino-5-fluorobenzoate

  • Route 3: Electrophilic Bromination of Methyl 3-fluorobenzoate

Each route will be dissected in terms of its underlying chemical principles, detailed experimental protocols, and a comparative analysis of its advantages and disadvantages.

Route 1: Esterification of 3-bromo-5-fluorobenzoic acid

This classical two-step approach involves the synthesis of the carboxylic acid precursor, 3-bromo-5-fluorobenzoic acid, followed by its esterification to yield the desired methyl ester.

Logical Workflow for Route 1

A Starting Material: 3-bromo-5-fluorobenzonitrile B Step 1: Hydrolysis A->B C Intermediate: 3-bromo-5-fluorobenzoic acid B->C D Step 2: Esterification C->D E Final Product: This compound D->E

Caption: Workflow for the synthesis of this compound via the esterification route.

Experimental Protocols

Step 1: Synthesis of 3-bromo-5-fluorobenzoic acid from 3-bromo-5-fluorobenzonitrile

  • To a round-bottom flask equipped with a reflux condenser, add 3-bromo-5-fluorobenzonitrile (1.0 eq).

  • Add a 5 M aqueous solution of sodium hydroxide (excess).

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to pH 1-2 with concentrated hydrochloric acid, which will cause the product to precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 3-bromo-5-fluorobenzoic acid.

Step 2: Esterification of 3-bromo-5-fluorobenzoic acid

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous methanol (excess).

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred solution. Caution: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. This step must be performed in a well-ventilated fume hood.[1][2][3][4][5]

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the excess methanol and thionyl chloride under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Data Summary & Comparison
ParameterRoute 1: Esterification
Starting Materials 3-bromo-5-fluorobenzonitrile, Methanol, Thionyl Chloride
Overall Yield Moderate to Good (typically 45-60% over two steps)
Purity High, after purification
Scalability Readily scalable
Key Advantages Reliable and well-established chemistry. The starting material for the first step is commercially available.
Key Disadvantages Two-step process. Use of hazardous reagents like thionyl chloride requires stringent safety precautions.

Route 2: Sandmeyer Reaction of Methyl 3-amino-5-fluorobenzoate

The Sandmeyer reaction is a powerful transformation that allows for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. This one-pot conversion can be an efficient way to introduce the bromo group at the desired position.

Logical Workflow for Route 2

A Starting Material: Methyl 3-amino-5-fluorobenzoate B Step 1: Diazotization A->B C Intermediate: Aryl Diazonium Salt B->C D Step 2: Sandmeyer Reaction (with CuBr) C->D E Final Product: This compound D->E

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol
  • Dissolve Methyl 3-amino-5-fluorobenzoate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure the reaction goes to completion.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Data Summary & Comparison
ParameterRoute 2: Sandmeyer Reaction
Starting Materials Methyl 3-amino-5-fluorobenzoate, Sodium Nitrite, Copper(I) Bromide
Overall Yield Moderate (typically 40-70%)
Purity Good to High, after purification
Scalability Scalable, but care must be taken with the potentially unstable diazonium intermediate.
Key Advantages Direct conversion from a commercially available starting material. Avoids the use of thionyl chloride.
Key Disadvantages Diazonium salts can be explosive if allowed to dry. The use of copper salts can lead to metal contamination in the final product, requiring careful purification.

Route 3: Electrophilic Bromination of Methyl 3-fluorobenzoate

This route involves the direct bromination of the commercially available Methyl 3-fluorobenzoate. The success of this approach hinges on the regioselectivity of the electrophilic aromatic substitution, which is governed by the directing effects of the existing substituents.

Logical Workflow for Route 3

A Starting Material: Methyl 3-fluorobenzoate B Electrophilic Bromination (e.g., with NBS/H₂SO₄) A->B C Final Product: This compound (and potential isomers) B->C

Caption: Workflow for the synthesis of this compound via electrophilic bromination.

Analysis of Regioselectivity

The fluorine atom is an ortho-, para-director, while the methyl ester group is a meta-director. In Methyl 3-fluorobenzoate, the positions ortho and para to the fluorine are C2, C4, and C6. The positions meta to the ester are C2 and C5. The directing effects of both substituents reinforce substitution at the C5 position. Therefore, bromination is expected to occur predominantly at the desired C5 position. However, the formation of other isomers cannot be completely ruled out and would need to be carefully monitored and separated.

Experimental Protocol
  • To a solution of Methyl 3-fluorobenzoate (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or a chlorinated solvent), add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC or GC-MS to check for the formation of the product and any isomers.

  • Once the reaction is complete, pour the mixture into ice water and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, a saturated solution of sodium thiosulfate (to quench any remaining bromine), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to separate the desired product from any regioisomers.

Data Summary & Comparison
ParameterRoute 3: Electrophilic Bromination
Starting Materials Methyl 3-fluorobenzoate, N-Bromosuccinimide
Overall Yield Potentially high, but dependent on regioselectivity.
Purity May require careful purification to remove regioisomers.
Scalability Readily scalable.
Key Advantages A single-step reaction from a commercially available starting material.
Key Disadvantages Potential for the formation of undesired regioisomers, which can complicate purification and lower the effective yield of the target compound.

Comparative Analysis and Recommendations

FeatureRoute 1: EsterificationRoute 2: Sandmeyer ReactionRoute 3: Electrophilic Bromination
Number of Steps TwoOneOne
Reagent Safety Use of hazardous thionyl chloride.[1][2][3][4][5]Potentially unstable diazonium salt intermediate.Generally safer reagents.
Yield Moderate to GoodModeratePotentially High (regioselectivity dependent)
Purification StraightforwardMay require removal of copper salts.May require separation of isomers.
Cost-Effectiveness Can be cost-effective depending on the price of the starting nitrile.Starting amine may be more expensive.Starting ester is readily available.
Ideal Application Large-scale synthesis where a two-step process is acceptable and handling of thionyl chloride is manageable.When a direct conversion is desired and facilities are equipped to handle diazonium salt reactions.Exploratory synthesis and smaller scale preparations where potential isomer separation is feasible.

Characterization of this compound

Independent of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the methyl ester protons. The splitting patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the product (C₈H₆BrFO₂), which is approximately 232 g/mol .[6] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretches, and aromatic C-H and C=C stretches.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct synthetic pathways.

  • Route 1 (Esterification) is a robust and reliable method, particularly suitable for large-scale production where the two-step nature and the handling of hazardous reagents are not prohibitive.

  • Route 2 (Sandmeyer Reaction) offers an elegant and direct conversion, though it requires careful handling of the diazonium salt intermediate.

  • Route 3 (Electrophilic Bromination) is the most atom-economical approach but carries the inherent risk of regioisomer formation, which may necessitate more demanding purification protocols.

The optimal choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including the desired scale, available equipment, and the purity specifications for the final compound. This guide provides the foundational knowledge and comparative data to make an informed decision, empowering scientists to efficiently access this crucial building block for their next breakthrough discovery.

References

A Comparative Spectroscopic Guide to Methyl 3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive spectral analysis of Methyl 3-bromo-5-fluorobenzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its spectral characteristics is paramount for researchers in drug development and organic synthesis for quality control, reaction monitoring, and structural confirmation. This document will delve into the nuanced interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comparative analysis with structurally related compounds to provide a deeper understanding of its spectroscopic features.

Introduction

This compound (CAS No. 334792-52-8) is a halogenated aromatic ester.[1][2] Its molecular structure, featuring a bromine and a fluorine atom on the benzene ring, gives rise to a unique and informative spectroscopic fingerprint. The electron-withdrawing nature of the halogens and the ester group significantly influences the electronic environment of the aromatic protons and carbons, which is directly observable in NMR spectroscopy. Similarly, the vibrational modes of the functional groups can be precisely identified using IR spectroscopy, while mass spectrometry provides crucial information about its molecular weight and fragmentation pattern.

This guide will provide a detailed, predicted analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. These predictions are based on established principles of spectroscopy and comparative data from structurally similar molecules, such as methyl 3-bromobenzoate and other substituted fluorobenzoic acid derivatives.

Predicted Spectral Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl ester protons. The substitution pattern on the benzene ring (1,3,5-trisubstituted) will result in a specific splitting pattern for the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.8 - 8.0t~1.5 - 2.0H-4
~7.6 - 7.8ddd~8.0, 2.0, 1.0H-6
~7.4 - 7.6ddd~8.0, 2.5, 1.0H-2
~3.9s--OCH₃
  • Aromatic Protons (H-2, H-4, H-6): The fluorine and bromine atoms deshield the adjacent protons. The proton at the C-4 position is expected to appear as a triplet due to coupling with the two neighboring protons (H-2 and H-6). The protons at C-2 and C-6 will appear as complex multiplets (doublet of doublet of doublets) due to coupling with each other, the C-4 proton, and the fluorine atom. The coupling constants will be crucial for definitive assignment.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. Its chemical shift is expected in the typical range for methyl esters.

Comparative Analysis:

In comparison to methyl benzoate, where the aromatic protons appear as a multiplet between 7.4 and 8.1 ppm, the presence of the electron-withdrawing bromine and fluorine atoms in this compound will shift the aromatic proton signals further downfield. For instance, in Methyl 3-bromobenzoate, the aromatic protons are observed in the range of 7.3 to 8.15 ppm.[3][4] The additional fluorine atom in our target molecule will introduce further deshielding and complex splitting patterns due to ¹H-¹⁹F coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the electronegative fluorine and bromine atoms will significantly influence the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~164 - 166C=O
~161 - 163 (d, ¹JCF ≈ 250 Hz)C-5
~135 - 137 (d, ³JCF ≈ 8 Hz)C-1
~130 - 132 (d, ⁴JCF ≈ 3 Hz)C-6
~122 - 124 (d, ²JCF ≈ 22 Hz)C-4
~120 - 122 (s)C-3
~115 - 117 (d, ²JCF ≈ 25 Hz)C-2
~52 - 53-OCH₃
  • Carbonyl Carbon (C=O): The carbonyl carbon of the ester group will appear as a singlet in the downfield region, typical for ester carbonyls.

  • Aromatic Carbons: The carbon directly attached to the fluorine atom (C-5) will show a large one-bond coupling constant (¹JCF). The other aromatic carbons will exhibit smaller two-, three-, and four-bond couplings to fluorine. The carbon attached to the bromine atom (C-3) will have its chemical shift influenced by the heavy atom effect.

  • Methyl Carbon (-OCH₃): The methyl carbon will appear as a singlet in the upfield region.

Comparative Analysis:

The ¹³C NMR spectrum of methyl 3-fluorobenzoate shows the carbon attached to fluorine at around 162 ppm with a large ¹JCF of approximately 245 Hz.[3] We can expect a similar large coupling for C-5 in our target molecule. The presence of the bromine atom at the meta position will further influence the chemical shifts of the surrounding carbons. For example, in methyl 4-bromobenzoate, the carbon attached to bromine appears around 127 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule.

Table 3: Predicted Key IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration
~3000 - 3100C-H stretch (aromatic)
~2950 - 2990C-H stretch (methyl)
~1720 - 1740C=O stretch (ester)
~1570 - 1600C=C stretch (aromatic)
~1200 - 1300C-O stretch (ester)
~1100 - 1150C-F stretch
~600 - 700C-Br stretch
  • C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the carbonyl group in an aromatic ester.

  • C-O Stretch: The C-O stretching vibrations of the ester group will appear in the fingerprint region.

  • Aromatic C-H and C=C Stretches: These will be observed at their typical frequencies.

  • C-F and C-Br Stretches: The carbon-halogen stretching vibrations will appear in the lower frequency region of the spectrum.

Comparative Analysis:

The IR spectrum of methyl 3-bromobenzoate shows a strong carbonyl absorption at around 1725 cm⁻¹.[5] The spectrum of methyl benzoate also shows a strong C=O stretch at approximately 1720 cm⁻¹. The introduction of the fluorine atom in this compound is expected to slightly shift the C=O stretching frequency to a higher wavenumber due to its electron-withdrawing inductive effect.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum:

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₆BrFO₂), which is approximately 231.95 g/mol . Due to the presence of bromine, there will be a characteristic M+2 peak of nearly equal intensity, as bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

  • Key Fragmentation Peaks: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a [M-31]⁺ peak, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a [M-59]⁺ peak. The presence of the halogen atoms will also influence the fragmentation pattern.

Comparative Analysis:

The mass spectrum of methyl 3-bromobenzoate shows a prominent molecular ion peak and an M+2 peak, along with fragments corresponding to the loss of the methoxy and methoxycarbonyl groups.[5] A similar pattern is expected for this compound, with the added mass of the fluorine atom.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed above.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H spectrum.

dot

Caption: Workflow for NMR spectral acquisition.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the liquid sample directly onto the ATR crystal.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

dot

Caption: Workflow for FTIR spectral acquisition.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

dot

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The spectral analysis of this compound provides a wealth of information for its unambiguous identification and characterization. The predicted ¹H and ¹³C NMR spectra reveal the detailed electronic environment of the protons and carbons, with the fluorine atom introducing characteristic coupling patterns. The IR spectrum confirms the presence of the key functional groups, and mass spectrometry provides the definitive molecular weight and insights into its fragmentation. By comparing these spectral features with those of related compounds, researchers can gain a robust understanding of the structure-spectra correlations, which is invaluable for quality control and reaction monitoring in synthetic applications.

References

Methyl 3-bromo-5-fluorobenzoate vs Methyl 3-bromo-5-chlorobenzoate in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

I have now conducted several rounds of searches. I've found some useful, albeit not perfectly direct, information.

For methyl 3-bromo-5-fluorobenzoate :

  • I have a specific protocol for a Sonogashira coupling from a patent (WO2019008027A1), which includes reactants, catalyst, base, solvent, temperature, and time. This is a solid piece of experimental data.

  • I have a patent (WO2015104688A1) that describes a Buchwald-Hartwig amination using this substrate with tert-butyl (piperidin-4-ylmethyl)carbamate. It specifies the catalyst (Pd2(dba)3), ligand (Xantphos), and base (cesium carbonate), which is very helpful.

  • Mentions of its use in Suzuki reactions exist, but I have not yet found a publication with a detailed experimental protocol and yield for a specific reaction that I can use for a direct comparison.

For methyl 3-bromo-5-chlorobenzoate :

  • My searches for this specific compound in Suzuki, Buchwald-Hartwig, or Sonogashira reactions have yielded very little specific experimental data. I have found general protocols for similar compounds (like other bromochlorobenzenes or methyl bromobenzoates), but no direct examples using this exact substrate.

To rectify this, I must dedicate the next step to finding at least one concrete, detailed experimental example for a cross-coupling reaction of methyl 3-bromo-5-chlorobenzoate . If a direct hit remains elusive, I will search for the closest possible analogue, for example, 3-bromo-5-chlorobenzoic acid or a different ester, and acknowledge the slight difference in the guide. This will be a workaround, but it's better than having no data at all for one of the two key compounds. After this final targeted search, I should have enough information to proceed with structuring and writing the guide.## A Researcher's Comparative Guide: Cross-Coupling Reactivity of this compound vs. Methyl 3-bromo-5-chlorobenzoate

In the landscape of modern medicinal chemistry and materials science, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds via palladium-catalyzed cross-coupling reactions is a cornerstone of molecular design. The choice of building blocks is paramount, and seemingly subtle differences in substrate structure can have profound impacts on reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth, objective comparison of two closely related yet distinct aryl bromide building blocks: This compound and Methyl 3-bromo-5-chlorobenzoate .

Aimed at researchers, scientists, and drug development professionals, this document moves beyond general principles to offer a practical analysis grounded in theoretical understanding and supported by available experimental data. We will explore the intrinsic electronic differences between the fluorine and chlorine substituents and how these differences translate to tangible outcomes in key cross-coupling transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Theoretical Underpinnings: The Electronic Tug-of-War

The reactivity of an aryl halide in a palladium-catalyzed cross-coupling reaction is largely dictated by the ease with which the palladium(0) catalyst can insert into the carbon-bromine (C-Br) bond—a step known as oxidative addition. This step is often rate-determining. The electronic nature of the substituents on the aromatic ring plays a crucial role in modulating the electron density of the C-Br bond, thereby influencing the kinetics of this critical step.

Let's dissect the electronic properties of fluorine versus chlorine at the meta-position:

  • Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect. Fluorine is the most electronegative element, so its inductive effect is stronger than that of chlorine.[1] This effect withdraws electron density from the aromatic ring, making the carbon atom of the C-Br bond more electrophilic and, in principle, more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

  • Mesomeric (Resonance) Effect (+M): As halogens, both fluorine and chlorine possess lone pairs of electrons that can be donated into the aromatic π-system. This electron-donating resonance effect counteracts the inductive effect. However, the extent of this donation differs. The 2p orbitals of fluorine are of similar size to the 2p orbitals of carbon, leading to more effective orbital overlap and a more significant +M effect compared to chlorine, whose 3p orbitals have a greater size and energy mismatch with carbon's 2p orbitals.

The Net Effect: In the meta position, the mesomeric effect is less pronounced than in the ortho or para positions. Therefore, the strong, electron-withdrawing inductive effect is the dominant factor for both halogens. Because fluorine has a stronger inductive effect than chlorine, This compound is expected to be slightly more reactive toward oxidative addition than methyl 3-bromo-5-chlorobenzoate. The greater electron deficiency of the fluorinated ring should facilitate the interaction with the Pd(0) catalyst.

Comparative Experimental Data in Cross-Coupling Reactions

While theoretical principles provide a strong predictive foundation, experimental results are the ultimate arbiter of reactivity. Below, we compare the performance of these two substrates in three of the most powerful cross-coupling reactions.

Sonogashira Coupling

The Sonogashira reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation vital for the synthesis of pharmaceuticals and organic materials.[2]

Experimental evidence suggests that this compound is a competent substrate for this reaction. A patented procedure demonstrates its coupling with trimethylsilylacetylene, providing a clear protocol.

Table 1: Comparison of Sonogashira Coupling Conditions

ParameterThis compoundMethyl 3-bromo-5-chlorobenzoate
Reaction Scheme No direct experimental data found
Coupling Partner TrimethylsilylacetyleneNot Applicable
Catalyst System Pd(PPh₃)₂Cl₂ (10 mol%), CuI (10 mol%)Not Applicable
Base TriethylamineNot Applicable
Solvent AcetonitrileNot Applicable
Temperature & Time 60°C, 2 hNot Applicable
Yield Not explicitly stated, but reaction proceeds to completion.[3]Not Applicable
Reference WO2019008027A1[3]

Analysis: The successful coupling of the fluoro-substituted substrate under relatively mild conditions (60°C) using a classic Pd/Cu catalyst system underscores its utility.[3] The lack of readily available, specific data for the chloro-analogue prevents a direct comparison but may suggest that it is a less commonly used substrate for this particular transformation in published research.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is an indispensable method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[4]

A patent provides a specific example of a Buchwald-Hartwig reaction with this compound, showcasing its viability in constructing complex nitrogen-containing molecules.

Table 2: Comparison of Buchwald-Hartwig Amination Conditions

ParameterThis compoundMethyl 3-bromo-5-chlorobenzoate
Reaction Scheme No direct experimental data found
Coupling Partner tert-butyl (piperidin-4-ylmethyl)carbamateNot Applicable
Catalyst System Pd₂(dba)₃ (6 mol%), Xantphos (12 mol%)Not Applicable
Base Cs₂CO₃Not Applicable
Solvent DioxaneNot Applicable
Temperature & Time 100°C, 16 hNot Applicable
Yield Not explicitly stated, but used in a multi-step synthesis.[5]Not Applicable
Reference WO2015104688A1[5]

Analysis: The use of a modern catalyst system (a bulky phosphine ligand, Xantphos) highlights the importance of ligand choice in facilitating the amination of even relatively activated aryl bromides.[5] The conditions are typical for Buchwald-Hartwig reactions. Again, the absence of specific data for the chloro-analogue makes a direct comparison challenging.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most versatile and widely used C-C bond-forming reactions.[3][6]

While direct comparative studies are scarce, we can infer reactivity from protocols for analogous compounds. For instance, the Suzuki coupling of various bromobenzoic acids and esters is well-documented, generally proceeding in high yields.

Table 3: Representative Suzuki-Miyaura Coupling Conditions

ParameterThis compoundMethyl 3-bromo-5-chlorobenzoate
Reaction Scheme
Coupling Partner Arylboronic Acid (General)Arylboronic Acid (General)
Typical Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd(dppf)Cl₂ or Pd(PPh₃)₄
Typical Base K₂CO₃, Cs₂CO₃, or K₃PO₄K₂CO₃, Cs₂CO₃, or K₃PO₄
Typical Solvent Dioxane/H₂O, Toluene/H₂O, or DMFDioxane/H₂O, Toluene/H₂O, or DMF
Expected Reactivity High yield under standard conditions. The electron-withdrawing nature of both the ester and fluorine should facilitate oxidative addition.High yield under standard conditions, potentially requiring slightly more forcing conditions (higher temperature or longer reaction time) compared to the fluoro-analogue.

Analysis: Based on fundamental principles, both substrates are expected to be excellent partners in Suzuki-Miyaura couplings. The general trend in halide reactivity (I > Br > Cl) suggests that the C-Br bond in both molecules will be readily activated by standard palladium catalysts. The slightly higher reactivity predicted for the fluoro-substituted compound might manifest as faster reaction times or the ability to achieve high yields at lower temperatures. However, for most practical applications, both substrates can likely be used effectively with minor adjustments to the reaction conditions.

Visualization of Key Concepts

To better illustrate the processes discussed, the following diagrams outline the general catalytic cycle for cross-coupling reactions and a decision-making workflow for substrate selection.

Cross_Coupling_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd PdII_1 Ar-Pd(II)-X Complex OxAdd->PdII_1 Transmetal Transmetalation PdII_1->Transmetal PdII_2 Ar-Pd(II)-R Complex Transmetal->PdII_2 Organometal Organometallic Reagent (R-M) Organometal->Transmetal RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-R) RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Substrate_Selection Start Synthetic Goal Reactivity Is maximum reactivity for a sluggish coupling partner critical? Start->Reactivity Cost Is substrate cost and availability a primary concern? Start->Cost Fluoro Choose Methyl 3-bromo-5-fluorobenzoate Reactivity->Fluoro Yes Chloro Choose Methyl 3-bromo-5-chlorobenzoate Reactivity->Chloro No Cost->Fluoro No Cost->Chloro Yes Fluoro_Reason Theoretically higher reactivity due to stronger inductive effect of Fluorine. Fluoro->Fluoro_Reason Chloro_Reason Generally more economical, with reactivity still excellent for most standard cross-coupling reactions. Chloro->Chloro_Reason

Caption: Decision workflow for selecting between the fluoro- and chloro-substituted substrates.

Experimental Protocols

The following section provides a representative, step-by-step methodology for a Sonogashira coupling reaction adapted from the literature for this compound.

Protocol: Sonogashira Coupling of this compound [3]

Materials:

  • This compound

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Acetonitrile (anhydrous)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere techniques

Procedure:

  • To a sealable reaction tube, add this compound (1.0 equiv.), trimethylsilylacetylene (2.5 equiv.), and triethylamine (2.4 equiv.) in acetonitrile.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Under a positive pressure of inert gas, add bis(triphenylphosphine)palladium(II) dichloride (0.10 equiv.) and copper(I) iodide (0.10 equiv.).

  • Seal the tube tightly and place it in a preheated oil bath at 60°C.

  • Stir the reaction mixture for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess triethylamine.

  • The crude residue can then be purified by flash column chromatography on silica gel to yield the desired methyl 3-fluoro-5-((trimethylsilyl)ethynyl)benzoate.

Conclusion and Practical Recommendations

Both This compound and methyl 3-bromo-5-chlorobenzoate are highly valuable and reactive substrates for palladium-catalyzed cross-coupling reactions.

  • Reactivity: Based on first principles, the fluoro-substituted analogue is predicted to be slightly more reactive due to the stronger inductive electron-withdrawing effect of fluorine. This may translate to faster reactions or the ability to use milder conditions, which can be advantageous when dealing with sensitive functional groups or particularly challenging coupling partners.

  • Substrate Selection:

    • For most standard Suzuki, Buchwald-Hartwig, and Sonogashira reactions where high yields are expected, both substrates are likely to perform well. The choice may then be guided by commercial availability and cost.

    • When faced with a particularly unreactive coupling partner or when striving to minimize reaction temperature and time, This compound would be the rationally preferred choice.

  • Future Work: The clear gap in readily accessible, comparative experimental data highlights an opportunity for further methodological studies. A side-by-side comparison of these two substrates under identical, optimized conditions for various cross-coupling reactions would be of significant value to the synthetic chemistry community.

Ultimately, the choice of substrate is a strategic decision that balances reactivity, cost, and the specific demands of the synthetic target. By understanding the underlying electronic principles and consulting the available experimental data, researchers can make informed decisions to streamline their synthetic endeavors.

References

A Senior Application Scientist's Guide to Strategic Reagent Selection in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Alternative Reagents for Methyl 3-bromo-5-fluorobenzoate

This compound (CAS: 334792-52-8) is a valuable building block in modern organic synthesis, particularly within pharmaceutical and agrochemical research.[1] Its disubstituted aromatic ring, featuring strategically placed bromine and fluorine atoms, serves as a versatile scaffold for constructing complex molecules, primarily through palladium-catalyzed cross-coupling reactions.[2] The bromine atom provides a reactive handle for forming new carbon-carbon and carbon-nitrogen bonds, while the fluorine atom and methyl ester group modulate the electronic properties and provide points for further derivatization.

However, reliance on a single building block can limit synthetic flexibility, introduce cost constraints, or present reactivity challenges. A skilled synthetic chemist must possess a nuanced understanding of the available alternatives to optimize reaction pathways, enhance yields, and unlock novel chemical space. This guide provides a comprehensive comparison of alternative reagents to this compound, complete with experimental insights and protocols to inform strategic decision-making in your research.

Core Applications: The Suzuki-Miyaura and Buchwald-Hartwig Reactions

The primary utility of this compound lies in its performance in two of the most powerful reactions in the synthetic chemist's toolkit:

  • The Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and an organoboron species (boronic acid or ester). It is a cornerstone for synthesizing biaryl structures, which are prevalent in pharmaceuticals.[3] The reaction proceeds through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4]

  • The Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine.[5] It has revolutionized the synthesis of aryl amines, replacing harsher classical methods and enabling access to a vast array of drug-like molecules.[6]

The choice of an alternative reagent is often dictated by the need to modulate reactivity in these specific transformations, introduce new functional handles, or enable orthogonal synthetic strategies.

A Comparative Analysis of Alternative Reagents

The alternatives to this compound can be categorized based on their structural relationship and the strategic advantage they offer.

The Direct Precursor: 3-Bromo-5-fluorobenzoic Acid

The most direct alternative is the parent carboxylic acid. The choice between the acid and its methyl ester is a fundamental one, often decided by the overall synthetic route.

FeatureThis compound3-Bromo-5-fluorobenzoic AcidScientific Rationale
Handling Liquid or low-melting solid[7]Crystalline solid[1]Solids are often easier to handle, weigh, and store accurately.
Compatibility Generally compatible with a wide range of bases.The acidic proton can react with strong bases (e.g., t-BuONa) used in cross-coupling, requiring additional equivalents of base.Protecting the carboxylic acid as an ester prevents unwanted acid-base side reactions, simplifying stoichiometry.
Synthetic Steps Ready for direct use.May require an esterification step prior to or following the coupling reaction.Using the acid directly can save a synthetic step if the final target requires a free carboxylic acid.

Expert Insight: While using the methyl ester avoids complications with basic reagents, starting with the carboxylic acid offers flexibility. The acid can be converted to a variety of other functional groups (amides, acyl chlorides, etc.) that are inaccessible from the ester in a single step.

Modulating Reactivity: Alternative Halogen Patterns

The identity of the halogen is a critical determinant of reactivity in palladium-catalyzed coupling reactions. The relative reactivity for oxidative addition follows the trend: I > Br > OTf >> Cl .[3] This principle allows for fine-tuning reaction conditions or achieving selective, sequential couplings.

ReagentKey FeatureStrategic Advantage
Methyl 3-iodo-5-fluorobenzoate C-I bond is more reactive than C-Br.Enables milder reaction conditions (lower temperatures, lower catalyst loading). Useful when substrates are thermally sensitive. Can be crucial for achieving high yields with challenging coupling partners.
Methyl 3-chloro-5-fluorobenzoate C-Cl bond is less reactive than C-Br.Ideal for sequential cross-coupling. One can selectively react at a bromine or iodine center elsewhere in the molecule while leaving the chlorine untouched, introducing another group in a subsequent, more forcing step.
3-Bromo-5-iodobenzoic Acid [8]Contains both Br and I.Offers exceptional flexibility for orthogonal synthesis. The more reactive C-I bond can be selectively functionalized first (e.g., via Sonogashira or Suzuki coupling), followed by a different coupling reaction at the C-Br position.

Expert Insight: For rapid library synthesis where achieving completion with a diverse set of boronic acids is paramount, the iodo-analog is often the superior choice. For complex, multi-step syntheses requiring controlled, stepwise functionalization, the differential reactivity of chloro-, bromo-, and iodo-analogs is a powerful tool.

The Impact of Additional Substituents

Introducing other functional groups onto the aromatic ring can dramatically alter the electronic properties and provide new avenues for derivatization.

ReagentKey FeatureStrategic Advantage & Rationale
Methyl 3-bromo-5-nitrobenzoate [9]Strong electron-withdrawing nitro group.The nitro group activates the ring towards nucleophilic aromatic substitution and can make the C-Br bond more susceptible to oxidative addition. Critically, the nitro group can be readily reduced to an amine, providing a key functional handle for further elaboration post-coupling.
Methyl 3-bromo-5-methylbenzoate [10]Electron-donating methyl group.The methyl group slightly deactivates the ring towards oxidative addition compared to the fluorine analog but can be important for SAR (Structure-Activity Relationship) studies where a small lipophilic group is desired.
Methyl 5-amino-3-bromo-2-fluorobenzoate [11]Strong electron-donating amino group.The amino group significantly alters the electronics and can be a key pharmacophoric feature. It can also be used as a handle for immediate derivatization (e.g., acylation, sulfonylation) after a cross-coupling reaction at the bromine position.

Experimental Protocols & Comparative Data

To illustrate the practical implications of reagent selection, we present standardized protocols for a Suzuki-Miyaura coupling reaction.

Protocol 1: Standard Suzuki Coupling with this compound

This protocol is a robust starting point for coupling with standard arylboronic acids.

dot

DecisionTree A What is your primary synthetic goal? B Rapid library synthesis or difficult coupling A->B Maximize Reactivity C Sequential, multi-step functionalization A->C Control Selectivity D Introduce new functional handles A->D Increase Diversity E Use Methyl 3-iodo-5-fluorobenzoate (Higher reactivity, milder conditions) B->E F Use di- or tri-halogenated analogs (e.g., 3-Bromo-5-iodobenzoic acid) for orthogonal coupling C->F G Use analogs with nitro or amino groups (e.g., Methyl 3-bromo-5-nitrobenzoate) for post-coupling modification D->G

References

A Senior Application Scientist's Guide to the Structural Confirmation of Methyl 3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of chemical entities is a cornerstone of scientific integrity. Methyl 3-bromo-5-fluorobenzoate, a key building block in the synthesis of pharmaceuticals and other complex organic molecules, is no exception. Its precise molecular architecture dictates its reactivity and, ultimately, its utility in sophisticated synthetic pathways. This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of this compound, supported by experimental data from analogous compounds and established principles. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Imperative of Orthogonal Analysis

In the structural elucidation of a molecule like this compound, relying on a single analytical technique is fraught with peril. A multi-pronged, orthogonal approach, where each method provides a unique and complementary piece of the structural puzzle, is paramount. This guide will focus on the triad of modern organic analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. It provides detailed information about the chemical environment of individual atoms, specifically the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their proximity to other protons. For this compound, we anticipate a spectrum that reveals the protons of the methyl ester and the aromatic ring.

Expected ¹H NMR Spectral Characteristics:

ProtonsExpected Chemical Shift (δ, ppm)Expected MultiplicityRationale
-OCH₃~3.9Singlet (s)The three equivalent protons of the methyl group are isolated from other protons, hence they appear as a singlet.
Aromatic-H7.0 - 8.5Multiplets (m) or Doublets of Doublets (dd)The electronic effects of the bromine and fluorine atoms, along with the ester group, will deshield the aromatic protons, shifting them downfield. The coupling between the aromatic protons and with the fluorine atom will result in complex splitting patterns.

To illustrate, let's consider the ¹H NMR data for similar compounds. For Methyl 3-fluorobenzoate, the aromatic protons appear between 7.19 and 7.83 ppm, and the methyl singlet is at 3.91 ppm.[1] For Methyl 3-bromobenzoate, the aromatic protons are observed between 7.30 and 8.15 ppm, with the methyl singlet at 3.91 ppm.[1] Based on these, the spectrum of this compound is expected to show a similar pattern, with the fluorine and bromine atoms influencing the precise chemical shifts and coupling constants of the aromatic protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Expected ¹³C NMR Spectral Characteristics:

CarbonExpected Chemical Shift (δ, ppm)Rationale
-OCH₃~52The methyl carbon is in a typical range for an ester methyl group.
Aromatic-C110 - 140The aromatic carbons will have a range of chemical shifts influenced by the electronegative substituents. The carbon attached to the fluorine will show a large C-F coupling constant.
C=O~165The carbonyl carbon of the ester group is significantly deshielded and appears far downfield.

For comparison, the carbonyl carbon in Methyl 3-fluorobenzoate appears at 165.7 ppm and the methyl carbon at 52.2 ppm.[1] In Methyl 3-bromobenzoate, these are found at 165.5 ppm and 52.2 ppm, respectively.[1] The aromatic carbons in both analogs span a range consistent with the expected values.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable structural confirmation.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Optimize the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Use a wider spectral width (e.g., 0-200 ppm).

    • A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

Graphviz Diagram: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Mix Prepare NMR Sample Sample->Mix Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->Mix Standard Internal Standard (TMS) Standard->Mix Spectrometer High-Field NMR Spectrometer Mix->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq Processing Fourier Transform & Phasing H1_Acq->Processing C13_Acq->Processing H1_Analysis ¹H Spectrum Analysis (Chemical Shift, Integration, Multiplicity) Processing->H1_Analysis C13_Analysis ¹³C Spectrum Analysis (Chemical Shift) Processing->C13_Analysis Structure_Confirmation Structure Confirmation H1_Analysis->Structure_Confirmation C13_Analysis->Structure_Confirmation

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

For this compound (C₈H₆BrFO₂), the expected monoisotopic mass is approximately 231.9535 g/mol .[2] HRMS can measure this with high accuracy (typically to within 5 ppm), confirming the elemental composition.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a "hard" ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint that can aid in structural elucidation.

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity around m/z 232 and 234, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Loss of -OCH₃: A significant fragment at M-31, resulting from the loss of the methoxy group.

  • Loss of -COOCH₃: A fragment at M-59, corresponding to the loss of the entire ester functional group.

The mass spectrum of the related compound, Methyl 3-bromobenzoate, shows a prominent molecular ion and a base peak corresponding to the loss of the methoxy group.[3]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization method. Electrospray ionization (ESI) is a "soft" technique suitable for accurate mass determination, while electron ionization (EI) is used to induce fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., time-of-flight, quadrupole, or orbitrap).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Graphviz Diagram: MS Workflow

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection Sample This compound Introduction Direct Infusion or GC/LC Introduction Sample->Introduction ESI Electrospray Ionization (ESI) for Accurate Mass Introduction->ESI EI Electron Ionization (EI) for Fragmentation Introduction->EI Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI->Analyzer EI->Analyzer Detector Detector Analyzer->Detector Spectrum_Analysis Spectrum Analysis (Molecular Weight, Fragmentation) Detector->Spectrum_Analysis

Caption: Workflow for MS-based structural confirmation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
C=O (Ester)~1720-1740Stretch
C-O (Ester)~1200-1300Stretch
C-H (Aromatic)~3000-3100Stretch
C-H (Methyl)~2850-2960Stretch
C-F~1000-1100Stretch
C-Br~500-600Stretch

The IR spectrum of Methyl benzoate shows a strong carbonyl stretch around 1720 cm⁻¹ and C-H stretches for the aromatic and methyl groups.[4] The presence of the halogen atoms in this compound will also give rise to characteristic absorptions in the fingerprint region.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the prepared sample in an FTIR spectrometer and acquire the spectrum.

  • Background Subtraction: A background spectrum (without the sample) should be acquired and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivityProvides detailed structural informationCan have complex spectra for some molecules
¹³C NMR Carbon skeletonEach unique carbon gives a signalLower sensitivity than ¹H NMR
Mass Spectrometry Molecular weight, elemental composition, fragmentationHigh sensitivity and accuracyIsomers can be difficult to distinguish
IR Spectroscopy Functional groupsFast and simpleProvides limited structural information

Conclusion

The structural confirmation of this compound is a critical step in its application in research and development. A comprehensive approach utilizing NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a self-validating system for unambiguous structure elucidation. By understanding the principles behind each technique and comparing the obtained data with expected values derived from analogous compounds, researchers can be confident in the identity and purity of their materials, ensuring the reliability and reproducibility of their scientific endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the synthesis of novel compounds is only half the journey. The responsible management and disposal of chemical reagents and byproducts are paramount, ensuring the safety of personnel and the preservation of our environment. This guide provides a comprehensive, experience-driven framework for the proper disposal of Methyl 3-bromo-5-fluorobenzoate, moving beyond mere procedural steps to explain the causality and regulatory landscape that underpins these critical laboratory operations.

Foundational Safety and Hazard Assessment

Before any handling or disposal, a thorough understanding of the subject compound is essential. This compound is a halogenated aromatic ester. While specific toxicity data is limited, its structural motifs necessitate a cautious approach. The primary hazards, based on analogous compounds and available Safety Data Sheets (SDS), are summarized below.

Hazard Profile and Personal Protective Equipment (PPE)

A self-validating safety protocol begins with rigorous personal protection. The choice of PPE is not merely a suggestion but a critical barrier against exposure.

Hazard ClassDescriptionRequired PPEANSI/Compliance StandardRationale
Skin Irritation May cause irritation upon direct contact. Prolonged exposure can lead to redness and discomfort.[1][2]Nitrile Gloves (double-gloving recommended for neat compound)ASTM F1671Provides a chemical-resistant barrier to prevent dermal absorption.
Eye Irritation Can cause serious eye irritation or damage upon contact.[1][2]Safety Goggles (ANSI Z87.1 compliant)ANSI Z87.1Protects against accidental splashes of the liquid or contact with solid particles.
Respiratory Irritation Inhalation of vapors or aerosols may irritate the respiratory tract.[1][2]Chemical Fume Hood-All handling of the neat compound and its solutions must be performed in a certified fume hood to minimize inhalation exposure.
General Protection Protects skin and personal clothing from contamination.Flame-resistant lab coat, fully buttoned; Closed-toe shoesNFPA 2112 (for lab coat)Standard laboratory practice to prevent incidental contact and contamination.

The Core Directive: Segregation and Waste Classification

This compound is a halogenated organic compound . This classification is the single most important factor in its disposal. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), hazardous wastes are meticulously categorized to ensure proper treatment.[3][4][5]

Halogenated vs. Non-Halogenated Waste Streams

Co-mingling halogenated and non-halogenated organic waste is a costly and non-compliant practice. Halogenated wastes require specific, often more expensive, disposal methods like high-temperature incineration with scrubbers to neutralize the resulting acidic gases (e.g., HBr and HF).[6]

Causality Insight: The high cost and specialized treatment are due to the environmental persistence and potential for forming toxic byproducts (like dioxins and furans if not properly incinerated) associated with halogenated organics.[6]

The following diagram illustrates the critical initial decision point for waste disposal in the laboratory.

WasteSegregation Start Waste Generated (Contains this compound) Decision Is the waste mixed with non-halogenated solvents? Start->Decision Halogenated Collect in designated 'HALOGENATED ORGANIC WASTE' container. Decision->Halogenated No NonHalogenated This is incorrect practice. Consult EHS for remediation. Decision->NonHalogenated Yes Procedure Follow Halogenated Waste Disposal Protocol Halogenated->Procedure

Caption: Waste segregation decision flow.

EPA Hazardous Waste Classification

Waste streams containing this compound must be managed as hazardous waste. If the compound is used as a solvent (e.g., for cleaning glassware) and is spent, the waste may fall under the EPA's "F-list" for wastes from non-specific sources.

  • F001/F002 Listed Wastes: These codes apply to spent halogenated solvents used in degreasing (F001) or other solvent applications (F002).[1][5][7][8] If you use a solvent mixture containing 10% or more total of these listed halogenated solvents before use, the entire mixture is considered F-listed waste.[1][5][7][8]

All waste containers must be correctly labeled the moment the first drop of waste is added. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name(s) of the contents (no abbreviations)

  • An indication of the hazards (e.g., Irritant, Toxic)

Disposal Protocols: From Collection to Removal

Standard Collection Protocol (Untreated Waste)

This is the most direct and common disposal method, relying on collection and subsequent removal by a certified environmental services provider.

  • Select a Compatible Container: Use a clean, dry container made of a material compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are typically suitable. Ensure it has a tight-fitting screw cap.

  • Label the Container: Affix a hazardous waste tag before adding any waste. Clearly write "Halogenated Organic Waste," and list "this compound" and any other components.

  • Accumulate Waste: Keep the container in a designated Satellite Accumulation Area (SAA) within the lab. The container must remain closed at all times except when adding waste.[9]

  • Arrange for Pickup: Once the container is full, or before the accumulation time limits are reached (typically 90 days for Large Quantity Generators), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[9][10][11]

In-Laboratory Hazard Reduction: Base-Catalyzed Hydrolysis (Saponification)

For laboratories equipped to perform chemical treatments, converting the ester to its corresponding carboxylate salt is a viable method to reduce its hazard profile. This process, known as saponification, hydrolyzes the ester into the more stable and less volatile 3-bromo-5-fluorobenzoic acid salt and methanol.[12][13][14][15][16]

Trustworthiness Validation: This procedure is a standard, well-documented reaction in organic chemistry.[14][15] It is an irreversible reaction when performed with a strong base, driving the equilibrium to completion.[15] The resulting carboxylate salt is significantly less volatile than the parent ester. The primary hazard shifts from an organic irritant to a basic solution, which is then neutralized.

Safety First: This procedure involves handling a strong base (NaOH), which is corrosive and can cause severe burns.[17] The reaction can be exothermic. All steps must be performed in a chemical fume hood while wearing the full PPE described in Section 1.1.

HydrolysisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Neutralization cluster_disposal Disposal Prep_Ester Dissolve Ester in Methanol/THF Combine Slowly Add NaOH Solution to Ester Solution Prep_Ester->Combine Prep_NaOH Prepare aq. NaOH Solution (Caution: Exothermic) Prep_NaOH->Combine Reflux Heat Under Reflux (e.g., 2-4 hours) Combine->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with Dilute HCl to pH ~7 Cool->Neutralize Collect Collect Final Aqueous Waste Stream Neutralize->Collect Dispose Dispose as 'Aqueous Halogenated Organic Waste' Collect->Dispose

Caption: Experimental workflow for saponification.

Experimental Protocol: Laboratory-Scale Saponification

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound waste in a suitable solvent like methanol or a mixture of THF and water.

  • Base Addition: Slowly add an excess (approximately 2-3 molar equivalents) of aqueous sodium hydroxide (e.g., 1-2 M NaOH) to the stirring solution.[12] An ice bath can be used to control the initial exotherm.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours to ensure complete hydrolysis.[12][15] The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot disappears.

  • Cooling: Allow the reaction mixture to cool to room temperature. The flask now contains a solution of sodium 3-bromo-5-fluorobenzoate and methanol in water.

  • Neutralization (Optional but Recommended): While stirring, slowly add dilute hydrochloric acid (e.g., 1 M HCl) until the pH of the solution is neutral (pH ~7). This step neutralizes the excess NaOH. Note: Acidifying to a low pH (<2) would precipitate the 3-bromo-5-fluorobenzoic acid, which would then need to be collected as a solid hazardous waste.[12]

  • Final Disposal: The resulting neutralized aqueous solution contains the sodium salt of the halogenated benzoic acid and methanol. This entire volume should be collected in a container labeled "Aqueous Halogenated Organic Waste" and disposed of through your institution's EHS office.

Spill Management: A Procedural Response

Accidents happen, but a prepared response minimizes risk. The procedure differs slightly for small (<100 mL) and large (>100 mL) spills.

Small Spill Cleanup Protocol (<100 mL)
  • Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood if possible.

  • Don PPE: Wear the full PPE detailed in Section 1.1.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[18] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material into a compatible, sealable container (e.g., a heavy-duty plastic bag or a designated solid waste pail).

  • Decontaminate: Wipe the spill area with a cloth or paper towels wetted with a suitable solvent (like acetone or ethanol), followed by soap and water.

  • Dispose: All contaminated absorbents, gloves, and cleaning materials must be placed in the sealed container, labeled as "Solid Halogenated Organic Waste," and disposed of via EHS.

Large Spill Response (>100 mL)
  • EVACUATE: Immediately alert everyone in the laboratory and evacuate the area.

  • ISOLATE: Close the laboratory doors and prevent entry. If the spill is flammable, turn off ignition sources if it is safe to do so.

  • NOTIFY: Contact your institution's emergency response line and the EHS office immediately. Provide the chemical name, location, and estimated quantity of the spill.

  • DO NOT attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized reagents is foundational to discovery. Methyl 3-bromo-5-fluorobenzoate, a halogenated aromatic ester, is a valuable building block in organic synthesis. However, its chemical nature necessitates a rigorous and well-understood safety protocol to ensure the well-being of laboratory personnel. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling of this compound, grounded in the principles of chemical causality and risk mitigation.

Hazard Assessment: Understanding the 'Why' Behind the Precautions

This compound (CAS No. 334792-52-8) is classified with specific hazards that dictate our protective strategy. According to its Safety Data Sheet (SDS), the primary risks are:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific target organ toxicity — single exposure (Category 3): May cause respiratory irritation.[1]

The molecule's structure—an aromatic ring substituted with both bromine and fluorine, along with a methyl ester group—contributes to its reactivity and irritant properties. Halogenated organic compounds can be readily absorbed through the skin and respiratory tract, making comprehensive barrier protection essential.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not arbitrary; it is a scientifically-informed choice of specific barriers designed to counteract the identified hazards.

Eye and Face Protection: The eyes are highly susceptible to chemical splashes and vapors. Standard safety glasses are insufficient.

  • Mandatory: Wear tightly fitting chemical splash goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Causality: Goggles provide a seal around the eyes, which is critical for protecting against splashes and irritant vapors that can easily bypass the gaps in standard safety glasses. For tasks with a higher risk of splashing, such as transferring large volumes, a face shield should be worn in addition to goggles.

Skin and Body Protection:

  • Gloves: The choice of glove material is paramount. Standard latex gloves offer poor protection against many organic solvents and halogenated compounds.

    • Recommended: Use chemical-resistant gloves made of nitrile or butyl rubber.[3][4] Always inspect gloves for tears or pinholes before use.

    • Causality: Nitrile and butyl rubber have demonstrated higher resistance to permeation and degradation from aromatic and halogenated compounds compared to latex. Breakthrough time—the time it takes for a chemical to penetrate the glove material—is a critical factor. For prolonged work, consider changing gloves periodically, as no material offers indefinite protection.[4]

  • Protective Clothing: A standard cotton lab coat may not be sufficient if a significant spill occurs.

    • Recommended: Wear a flame-resistant lab coat or a chemical-resistant apron over a standard lab coat.[5] Clothing should be long-sleeved. Long pants and closed-toe, closed-heel shoes are mandatory to cover all exposed skin.[5][6]

    • Causality: This multi-layered approach ensures that any splashes or spills are first absorbed or repelled by the outer layer, providing valuable time to remove the contaminated garment before the chemical reaches the skin.

Respiratory Protection: Engineering controls, primarily the use of a certified chemical fume hood, are the first line of defense against respiratory exposure.

  • Standard Operations: All handling of this compound should occur within a properly functioning chemical fume hood to minimize inhalation of vapors.[7]

  • Emergency or High-Concentration Scenarios: If engineering controls fail or in the event of a large spill, respiratory protection is necessary.

    • Recommended: Use a NIOSH/MSHA or European Standard EN 149 approved respirator equipped with an organic vapor filter cartridge (Type A, Brown).[1]

    • Causality: The activated carbon in an organic vapor cartridge adsorbs the halogenated aromatic molecules from the inhaled air, preventing them from reaching the respiratory system. A proper fit is essential for the respirator to be effective.

Summary of Personal Protective Equipment
Protection Area Required PPE Specification / Standard Rationale
Eyes / Face Chemical Splash GogglesANSI Z87.1 / EN166Protects against splashes and vapors by forming a seal around the eyes.
(Optional) Face ShieldWorn over gogglesProvides full-face protection during high-splash potential tasks.
Hands Chemical-Resistant GlovesNitrile or Butyl RubberHigh resistance to permeation by halogenated organic compounds.[3][4]
Body Laboratory CoatFlame-resistant or chemical-resistant apron over standard coatProvides a barrier against spills and splashes.
Full Coverage ClothingLong pants, closed-toe/heel shoesPrevents skin contact on lower body and feet.[5][6]
Respiratory Fume Hood (Primary)Certified and functioningEngineering control to capture vapors at the source.
Air-Purifying RespiratorNIOSH/MSHA or EN 149 approved with organic vapor cartridgesFor spill response or when engineering controls are insufficient.[1]
Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol provides a self-validating workflow. Following these steps ensures that safety checks are integrated into the handling process.

Step 1: Pre-Handling Preparation

  • Verify Information: Read and understand the Safety Data Sheet (SDS) for this compound before starting work.[7]

  • Fume Hood Check: Confirm that the chemical fume hood is on, functioning, and the sash is at the appropriate working height.

  • Assemble PPE: Don all required PPE as specified in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs of your sleeves.

  • Prepare Workspace: Clear the fume hood of any unnecessary equipment or chemicals. Place absorbent bench paper on the work surface to contain minor drips.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

Step 2: Safe Handling and Use

  • Transport: When moving the chemical from storage, use a secondary container (such as a rubber bottle carrier) to prevent dropping and spillage.

  • Dispensing: Perform all weighing and dispensing of the chemical inside the fume hood. Avoid generating dust or aerosols.

  • Container Management: Keep the container for this compound tightly closed when not in use to prevent the release of vapors.[1][7]

  • Avoid Contamination: Do not return unused material to the original container. Always use clean glassware.

Step 3: Post-Handling and Decontamination

  • Clean-Up: Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent and then soap and water. Place all contaminated cleaning materials into the designated solid hazardous waste container.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves (turning them inside out), followed by your lab coat, and finally, your goggles.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves, even if there was no visible contamination.[8]

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Verify Fume Hood prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Retrieve Chemical (in Secondary Container) prep3->handle1 Enter Hood handle2 Dispense Reagent handle1->handle2 handle3 Perform Reaction / Use handle2->handle3 handle4 Seal Container handle3->handle4 clean1 Decontaminate Surfaces & Glassware handle4->clean1 Procedure Complete waste1 Dispose of Liquid Waste (Halogenated Waste) clean1->waste1 waste2 Dispose of Contaminated Solids (Gloves, Paper) clean1->waste2 clean2 Remove PPE waste1->clean2 waste2->clean2 clean3 Wash Hands clean2->clean3

Caption: Workflow for handling this compound.

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[1][9]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell or breathing is difficult, seek immediate medical attention.[1][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]

  • Spill: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand), sweep it up, and place it in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.[7]

Waste Disposal Plan

This compound is a halogenated organic compound and must be disposed of as regulated hazardous waste.

  • Segregation is Key: Do not mix halogenated waste with non-halogenated waste. The disposal costs for halogenated waste streams are significantly higher, and mixing them contaminates the entire volume.[10][11]

  • Liquid Waste: Collect all waste containing this chemical in a designated, clearly labeled "Halogenated Organic Waste" container. The container must be made of a compatible material and have a secure, tight-fitting lid.[7]

  • Solid Waste: All disposable items contaminated with this chemical (e.g., gloves, absorbent paper, pipette tips) must be collected in a separate, sealed, and clearly labeled container for solid hazardous waste.[12]

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a full list of their contents.[10] Do not use abbreviations.

  • Disposal Request: When the container is nearly full, follow your institution's procedures to request a pickup from the environmental health and safety department. Do not pour any amount of this chemical down the drain.[7]

By adhering to this comprehensive guide, you can confidently and safely utilize this compound in your research, ensuring the integrity of your work and the protection of yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.